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  • Product: 5-Methoxypicolinimidamide hydrochloride
  • CAS: 1179359-60-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Methoxypicolinimidamide Hydrochloride

Abstract This technical guide provides a comprehensive overview of the synthetic methodologies for producing 5-Methoxypicolinimidamide hydrochloride, a key building block and ligand in modern medicinal chemistry and orga...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 5-Methoxypicolinimidamide hydrochloride, a key building block and ligand in modern medicinal chemistry and organic synthesis.[1] With full editorial control, this document is structured to offer researchers, scientists, and drug development professionals a detailed and practical understanding of the viable synthetic routes. We will delve into two primary pathways: a multi-step functionalization approach starting from readily available pyridine precursors and a more direct amidation strategy. Each method is critically evaluated, with an emphasis on the chemical principles, experimental considerations, and the rationale behind procedural choices. This guide is designed to be a self-validating system, providing detailed, step-by-step protocols, data summaries, and visual aids to ensure scientific integrity and practical applicability.

Introduction: The Significance of 5-Methoxypicolinimidamide Hydrochloride

5-Methoxypicolinimidamide hydrochloride (IUPAC Name: 5-methoxypyridine-2-carboximidamide;hydrochloride) is a heterocyclic organic compound with the molecular formula C₇H₁₀ClN₃O.[1] Its structure, featuring a picolinimidamide moiety substituted with a methoxy group, imparts unique electronic properties that make it a valuable asset in contemporary organic synthesis.

The hydrochloride salt form enhances the compound's solubility and stability, rendering it amenable to a variety of reaction conditions.[1] Notably, 5-Methoxypicolinimidamide hydrochloride has gained prominence as an electron-rich amidine ligand in nickel-catalyzed cross-coupling reactions. The electron-donating nature of the methoxy group accelerates the oxidative addition of aryl bromides, a key step in many carbon-carbon and carbon-heteroatom bond-forming reactions crucial for the synthesis of complex pharmaceutical intermediates.[2] Preliminary research also suggests that compounds with similar structural motifs may possess antimicrobial and anticancer properties, opening avenues for its investigation in biological research.[1]

This guide will provide a detailed exploration of the chemical synthesis of this important molecule, offering practical insights for its preparation in a laboratory setting.

Multi-Step Synthesis from Pyridine Precursors: A Modular Approach

A robust and widely applicable method for the synthesis of 5-Methoxypicolinimidamide hydrochloride involves a multi-step sequence starting from 2,5-dibromopyridine. This modular approach allows for the purification of intermediates at each stage, ensuring a high-purity final product.[1]

Logical Workflow for Multi-Step Synthesis

A 2,5-Dibromopyridine B Step 1: Nucleophilic Aromatic Substitution (Methoxylation) A->B NaOMe, MeOH C 5-Bromo-2-methoxypyridine B->C D Step 2: Palladium-Catalyzed Cyanation C->D Pd Catalyst, Cyanide Source E 5-Methoxypyridine-2-carbonitrile D->E F Step 3: Amidine Formation E->F e.g., Pinner Reaction or LiHMDS G 5-Methoxypicolinimidamide F->G H Step 4: Hydrochloride Salt Formation G->H HCl I 5-Methoxypicolinimidamide Hydrochloride H->I A 5-Methoxypyridine-2-carbonitrile B Formation of Pinner Salt A->B Anhydrous Alcohol, HCl (gas) C Imino Ester Hydrochloride B->C D Ammonolysis C->D Ammonia E 5-Methoxypicolinimidamide Hydrochloride D->E

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Exploratory

Whitepaper: Elucidating the Mechanism of Action of 5-Methoxypicolinimidamide Hydrochloride

A Strategic Guide for Target Identification and Validation Abstract 5-Methoxypicolinimidamide hydrochloride is a novel chemical entity primarily documented as an electron-rich amidine ligand in the field of organic synth...

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for Target Identification and Validation

Abstract

5-Methoxypicolinimidamide hydrochloride is a novel chemical entity primarily documented as an electron-rich amidine ligand in the field of organic synthesis, specifically for nickel-catalyzed cross-coupling reactions.[1] While its utility in synthetic chemistry is established, its biological activity and potential therapeutic mechanism of action remain uncharacterized in publicly available literature. This guide abandons a conventional monograph structure; instead, it presents a comprehensive, field-proven strategic workflow for the systematic elucidation of its pharmacological target and mechanism of action. We will postulate a primary hypothesis based on structural analogy to known pharmacophores and detail a multi-stage experimental program designed to validate, refine, or refute this hypothesis. This document serves as a roadmap for researchers tasked with characterizing novel chemical entities from initial hypothesis to mechanistic confirmation.

Introduction: From Synthetic Ligand to Therapeutic Candidate

5-Methoxypicolinimidamide hydrochloride (hereafter referred to as 5-MPIM) is a pyridine-based compound featuring a core picolinimidamide functional group.[2] Its established application lies in facilitating challenging cross-coupling reactions by acting as a ligand for metal catalysts.[1][3] However, the history of drug discovery is rich with examples of compounds synthesized for one purpose exhibiting unexpected and potent biological activities.

The core structure of 5-MPIM, containing an amidine group (-C(=NH)NH2), is a known pharmacophore that mimics the guanidinium group of L-arginine, the endogenous substrate for Nitric Oxide Synthase (NOS).[4][5] The overproduction of nitric oxide (NO) by the neuronal isoform of NOS (nNOS) has been implicated in the pathophysiology of neurodegenerative disorders and neuropathic pain, making selective nNOS inhibitors a desirable therapeutic goal.[4] Given the structural similarity of 5-MPIM's core to known amidine-based NOS inhibitors, we hypothesize that:

Primary Hypothesis: 5-Methoxypicolinimidamide hydrochloride acts as a competitive inhibitor of Nitric Oxide Synthase, with potential selectivity for the neuronal isoform (nNOS).

This guide will outline the necessary steps to rigorously test this hypothesis.

Stage 1: Primary Target Engagement & Isoform Selectivity

The foundational step is to determine if 5-MPIM directly interacts with its hypothesized target, the NOS enzymes. The three primary isoforms are neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[5][6] Non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects like hypertension, making isoform selectivity a critical parameter.[6]

Experimental Protocol: In Vitro NOS Inhibition Assay

This experiment will quantify the inhibitory potency of 5-MPIM against all three purified human NOS isoforms.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of 5-MPIM for nNOS, eNOS, and iNOS.

Methodology:

  • Enzyme Source: Recombinant human nNOS, eNOS, and iNOS enzymes.

  • Assay Principle: The EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit or a similar Griess-reagent-based method will be used.[7] This assay measures the production of nitrite, a stable oxidation product of NO.

  • Procedure: a. Prepare a 10 mM stock solution of 5-MPIM in molecular-grade water or DMSO. b. In a 96-well plate, perform serial dilutions of 5-MPIM to achieve a final concentration range from 1 nM to 100 µM. c. Add the purified NOS isoform to each well containing the test compound. Include a "no inhibitor" control and a known non-selective inhibitor control (e.g., L-NAME).[8] d. Initiate the enzymatic reaction by adding a solution containing L-arginine (substrate) and necessary cofactors (NADPH, BH4, calmodulin for nNOS/eNOS). e. Incubate at 37°C for a predetermined time (e.g., 60 minutes). f. Terminate the reaction and measure nitrite concentration using the Griess reagent protocol, reading absorbance at 540 nm.

  • Data Analysis: a. Convert absorbance values to nitrite concentrations using a standard curve. b. Plot the percentage of NOS activity against the log concentration of 5-MPIM. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.

Data Presentation:

CompoundnNOS IC50 (nM)eNOS IC50 (nM)iNOS IC50 (nM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
5-MPIM ExperimentalExperimentalExperimentalCalculatedCalculated
L-NAME (Control) ~15~39~4400~2.6x~293x

Control data based on known values for comparative purposes.[8]

Causality & Interpretation: A low nanomolar IC50 for nNOS and significantly higher values for eNOS and iNOS would provide strong initial support for our hypothesis. For example, a selectivity ratio (eNOS IC50 / nNOS IC50) greater than 100-fold is often considered promising for a selective nNOS inhibitor.[6]

Stage 2: Elucidating the Molecular Mechanism of Inhibition

Assuming Stage 1 confirms direct NOS inhibition, the next step is to understand how 5-MPIM interacts with the enzyme. Competitive inhibitors bind to the same active site as the substrate (L-arginine), while non-competitive inhibitors bind elsewhere.

Experimental Protocol: Enzyme Kinetics (Michaelis-Menten Analysis)

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Methodology:

  • Assay Setup: Use the same in vitro NOS assay as in Stage 1, focusing on the most potently inhibited isoform (hypothesized to be nNOS).

  • Procedure: a. Select two or three fixed concentrations of 5-MPIM (e.g., 0.5x, 1x, and 2x the determined IC50). b. For each inhibitor concentration, vary the concentration of the substrate, L-arginine, across a wide range (e.g., 0.1 µM to 100 µM). c. Measure the initial reaction velocity (rate of NO production) at each substrate concentration.

  • Data Analysis: a. Plot the reaction velocity versus substrate concentration for each inhibitor concentration. b. Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). c. Analyze the resulting plot:

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).
    • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases).
    • Uncompetitive Inhibition: Lines will be parallel.
Visualization: Hypothesized Competitive Inhibition

The following diagram illustrates the expected outcome of the enzyme kinetics experiment if 5-MPIM is a competitive inhibitor, binding to the L-arginine site.

G cluster_enzyme nNOS Enzyme ActiveSite Active Site (Heme, BH4) CofactorSite Cofactor Site (NADPH) Arginine L-Arginine (Substrate) Arginine->ActiveSite Binds to produce NO MPIM 5-MPIM (Hypothesized Inhibitor) MPIM->ActiveSite Competitively Blocks Binding

Caption: Hypothesized competitive inhibition of nNOS by 5-MPIM.

Stage 3: Cellular Target Engagement and Downstream Signaling

Demonstrating enzyme inhibition in a test tube is essential, but it is critical to confirm that 5-MPIM can penetrate a cell membrane and engage its target in a complex biological environment.

Experimental Protocol: Cellular NO Production Assay

Objective: To measure the ability of 5-MPIM to inhibit NO production in a relevant cell line.

Methodology:

  • Cell Line: A neuronal cell line that expresses nNOS, such as human neuroblastoma SH-SY5Y cells, stimulated to produce NO (e.g., with calcium ionophores like A23187).

  • Assay Principle: Use a cell-permeant fluorescent NO indicator, such as DAF-FM Diacetate. This dye is non-fluorescent until it reacts with NO, at which point it fluoresces brightly green.

  • Procedure: a. Culture SH-SY5Y cells in a 96-well, black-walled, clear-bottom plate. b. Load cells with DAF-FM Diacetate dye according to the manufacturer's protocol. c. Pre-incubate the cells with varying concentrations of 5-MPIM for 1-2 hours. d. Stimulate NO production with A23187. e. Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~495/515 nm).

  • Data Analysis: Calculate the rate of fluorescence increase for each concentration of 5-MPIM. Plot this rate against the inhibitor concentration to determine a cellular EC50 (half-maximal effective concentration).

Causality & Interpretation: A potent cellular EC50 value that is reasonably close (e.g., within one order of magnitude) to the in vitro IC50 suggests good cell permeability and successful engagement of the intracellular nNOS target. A large discrepancy might indicate poor permeability or active efflux from the cell.

Visualization: Cellular Assay Workflow

G A 1. Plate Neuronal Cells (SH-SY5Y) B 2. Load with DAF-FM Dye (NO Sensor) A->B C 3. Pre-incubate with 5-MPIM (Varying Concentrations) B->C D 4. Stimulate NO Production (e.g., Calcium Ionophore) C->D E 5. Measure Fluorescence (Ex/Em ~495/515 nm) D->E F 6. Calculate EC50 E->F

Caption: Workflow for determining the cellular activity of 5-MPIM.

Conclusion and Future Directions

This guide outlines a logical, tiered approach to investigating the mechanism of action of 5-Methoxypicolinimidamide hydrochloride. The proposed workflow begins with broad, hypothesis-driven screening against NOS isoforms and progressively focuses on the specific molecular interactions and cellular consequences.

  • If the hypothesis is supported: The next steps would involve in vivo studies in animal models of neuropathic pain or neurodegeneration to assess therapeutic efficacy and safety.[4]

  • If the hypothesis is refuted: (i.e., 5-MPIM does not inhibit NOS), the compound would enter a target deconvolution pipeline, involving broad phenotypic screening, affinity-based proteomics, or computational predictions based on structural similarity to other known drugs to identify its true biological target.

By adhering to this self-validating, stepwise process, researchers can efficiently and rigorously transform a compound of unknown biological function into a well-characterized pharmacological tool or a potential therapeutic lead.

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Foundational

Unlocking the Therapeutic Potential of 5-Methoxypicolinimidamide Hydrochloride: A Proposed Investigational Framework

Abstract 5-Methoxypicolinimidamide hydrochloride is a synthetically accessible small molecule, primarily recognized for its utility as an electron-rich amidine ligand in nickel-catalyzed cross-coupling reactions. While i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxypicolinimidamide hydrochloride is a synthetically accessible small molecule, primarily recognized for its utility as an electron-rich amidine ligand in nickel-catalyzed cross-coupling reactions. While its application in organic synthesis is established, its biological activities remain largely unexplored. This technical guide proposes a comprehensive framework for the systematic investigation of the therapeutic potential of 5-Methoxypicolinimidamide hydrochloride. Drawing parallels from the known biological activities of structurally related picolinamide and amidine-containing compounds, we hypothesize that this molecule may possess significant anticancer, antimicrobial, and enzyme-inhibitory properties. This document outlines a multi-pronged research and development program, detailing the requisite in vitro and in vivo studies to elucidate its mechanism of action, efficacy, and preliminary safety profile. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutic agents.

Introduction: From Synthetic Reagent to Therapeutic Candidate

5-Methoxypicolinimidamide hydrochloride, a pyridine-based compound featuring a methoxy group and an imidamide functional group, has demonstrated value in the field of organic chemistry. Its structural attributes, particularly the electron-donating nature of the methoxy group, facilitate faster oxidative addition in cross-coupling reactions.[1] However, the very features that make it an effective ligand—its heterocyclic nature and the presence of the amidine moiety—are also common pharmacophores in a variety of biologically active molecules.

Amidine-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer activities.[2][3] Furthermore, the picolinamide scaffold is present in numerous molecules with demonstrated therapeutic efficacy, acting as antibacterial agents, enzyme inhibitors, and anticancer compounds.[1][4][5][6] Given this precedent, a systematic evaluation of the biological activity of 5-Methoxypicolinimidamide hydrochloride is warranted. This guide presents a logical and scientifically rigorous pathway for such an investigation.

Hypothesized Biological Activities and Mechanistic Rationale

Based on its structural similarity to known bioactive compounds, we propose three primary avenues for investigation:

Anticancer Activity: Targeting Kinase Signaling Pathways

Numerous picolinamide-based derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[7] A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[6][8] We hypothesize that 5-Methoxypicolinimidamide hydrochloride may function as a kinase inhibitor, potentially targeting the VEGFR-2 signaling pathway. Inhibition of this pathway would disrupt downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, ultimately leading to decreased tumor growth and angiogenesis. Furthermore, some rhodium(III)-picolinamide complexes have been shown to induce apoptosis and autophagy in cancer cells.[5]

Hypothesized VEGFR-2 Signaling Inhibition by 5-Methoxypicolinimidamide hydrochloride

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Compound 5-Methoxypicolinimidamide hydrochloride Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed mechanism of anticancer activity via VEGFR-2 inhibition.

Antimicrobial Activity: A New Scaffold for Antibacterial Agents

The picolinamide core is a key feature of a new class of antibacterial agents that show potent and selective activity against Clostridioides difficile.[1][9] These compounds appear to target cell wall biosynthesis. Additionally, amidine-containing molecules have a well-documented history of antimicrobial and antiparasitic activity.[2][3] The combination of these two pharmacophores in 5-Methoxypicolinimidamide hydrochloride suggests a high probability of inherent antimicrobial properties.

Enzyme Inhibition: A Potential Modulator of Metabolic and Neurological Pathways

Picolinamide derivatives have been successfully developed as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome, and acetylcholinesterase (AChE), a target in Alzheimer's disease therapy.[4][10][11][12] The structural features of 5-Methoxypicolinimidamide hydrochloride make it a plausible candidate for interaction with the active sites of various enzymes, warranting a broad screening approach.

Proposed Research Plan: A Phased Investigational Workflow

A phased approach, beginning with in vitro screening and progressing to in vivo studies, will be employed to systematically evaluate the biological activities of 5-Methoxypicolinimidamide hydrochloride.

Overall Investigational Workflow

G cluster_vitro In Vitro Assays cluster_vivo In Vivo Models start Start: 5-Methoxypicolinimidamide hydrochloride in_vitro Phase 1: In Vitro Screening start->in_vitro anticancer Anticancer Screening in_vitro->anticancer antimicrobial Antimicrobial Screening in_vitro->antimicrobial enzyme Enzyme Inhibition Screening in_vitro->enzyme in_vivo Phase 2: In Vivo Studies pk Pharmacokinetics in_vivo->pk end Outcome: Lead Candidate Optimization anticancer->in_vivo antimicrobial->in_vivo enzyme->in_vivo toxicity Acute Toxicity pk->toxicity efficacy Efficacy Models toxicity->efficacy efficacy->end G cluster_assays Parallel In Vitro Assays cluster_cancer Anticancer cluster_microbe Antimicrobial cluster_enzyme Enzyme Inhibition start Compound Synthesis & Purification cancer_cells Cancer Cell Lines Panel start->cancer_cells microbe_panel Microbial Strains Panel start->microbe_panel enzyme_panel Enzyme Panel (e.g., Kinases) start->enzyme_panel viability_assay Cell Viability (MTT) cancer_cells->viability_assay ic50_cancer IC50 Determination viability_assay->ic50_cancer data_analysis Data Analysis & Hit Prioritization ic50_cancer->data_analysis mic_assay Broth Microdilution (MIC) microbe_panel->mic_assay mic_determination MIC Determination mic_assay->mic_determination mic_determination->data_analysis inhibition_assay Enzyme Activity Assay enzyme_panel->inhibition_assay ic50_enzyme IC50 Determination inhibition_assay->ic50_enzyme ic50_enzyme->data_analysis

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Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Methoxypicolinimidamide Hydrochloride

Introduction 5-Methoxypicolinimidamide hydrochloride is a heterocyclic organic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Primarily recognized for its role as a bidentate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxypicolinimidamide hydrochloride is a heterocyclic organic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Primarily recognized for its role as a bidentate ligand, it is particularly effective in facilitating nickel-catalyzed cross-coupling reactions, which are instrumental in the formation of crucial carbon-nitrogen bonds in pharmaceutical research.[1] The utility of this reagent in constructing complex molecular architectures necessitates a deep and practical understanding of its fundamental physicochemical properties. These characteristics govern its reactivity, solubility, stability, and handling, directly impacting its application in both laboratory-scale research and potential scale-up operations.

This technical guide provides an in-depth analysis of the essential physicochemical attributes of 5-Methoxypicolinimidamide hydrochloride. Moving beyond a simple datasheet, this document offers field-proven insights and detailed experimental protocols, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize, characterize, and control this important chemical entity. We will explore not only what its properties are, but why they matter and how they are reliably determined.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural features of 5-Methoxypicolinimidamide hydrochloride, including the pyridine ring, the methoxy substituent, and the protonated imidamide (amidine) group, dictate its chemical behavior and physical properties.

The hydrochloride salt form is intentionally prepared to enhance the compound's aqueous solubility and stability compared to its free base form.[1]

IdentifierValueSource
CAS Number 1179359-60-4[1][2][3][4]
IUPAC Name 5-methoxypyridine-2-carboximidamide;hydrochloride[1]
Synonyms 5-Methoxy-2-pyridinecarboximidamide hydrochloride
Molecular Formula C₇H₁₀ClN₃O[1][3][4]
Molecular Weight 187.63 g/mol [1][3][4]
InChI Key AKXGSCNOQOBHDQ-UHFFFAOYSA-N[2]
Canonical SMILES COC1=CN=C(C=C1)C(=N)N.Cl[1]

Physical and Computed Properties

The macroscopic and computed properties of a compound provide immediate insights into its handling, purity, and behavior in different environments.

PropertyValue / DescriptionSource / Method
Physical Form Solid. White to light yellow powder or crystalline solid.
Melting Point Data not publicly available. The isomeric compound, 4-Methoxypicolinimidamide hydrochloride, has a reported melting point of 174-176 °C.[5]
Topological Polar Surface Area (TPSA) 71.99 Ų[4]
Computed LogP 0.79607[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Expert Insight: The Significance of Melting Point

While the exact melting point for the 5-methoxy isomer is not documented in readily available literature, the value for its 4-methoxy counterpart provides a useful reference.[5] A sharp melting range is a primary indicator of high purity for a crystalline solid. A broad melting range, conversely, often suggests the presence of impurities or multiple crystalline forms (polymorphism).

Experimental Protocol: Melting Point Determination

The determination of melting point should be conducted using a calibrated digital melting point apparatus, following a standard pharmacopeial method (e.g., USP <741> or Ph. Eur. 2.2.14).

  • Sample Preparation: Gently crush a small amount of the crystalline solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of material into the tube. Tap the bottom of the tube on a hard surface to pack the material down to a height of 2-3 mm.

  • Measurement: Place the capillary in the heating block of the apparatus.

  • Heating: Use a rapid heating ramp (e.g., 10-20 °C/min) for an initial approximate determination. For the final, accurate measurement, use a slower ramp rate (1-2 °C/min) starting from approximately 10-15 °C below the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.

Solubility Profile

Solubility is a critical parameter influencing reactivity in solution, bioavailability in biological systems, and the ease of formulation. As a hydrochloride salt, the compound is expected to have appreciable solubility in polar, protic solvents.

Qualitative Solubility Assessment

Based on its structure as an organic salt, the following qualitative solubility profile can be anticipated. This table should be confirmed experimentally.

SolventExpected SolubilityRationale
Water SolubleThe hydrochloride salt form is designed to ionize in water, enhancing solubility.
Ethanol / Methanol Soluble to Sparingly SolublePolar protic solvents that can solvate the ionic species.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetonitrile Slightly SolubleLess polar than water or DMSO.
Dichloromethane / Ethyl Acetate Insoluble to Very Slightly SolubleNon-polar organic solvents are poor at solvating charged species.
Experimental Workflow: Equilibrium Solubility Determination (Shake-Flask Method)

The definitive method for determining thermodynamic equilibrium solubility is the shake-flask method. This protocol is essential for generating reliable data for formulation and reaction condition optimization.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid compound to vials prep2 Add selected solvents (e.g., Water, Buffers, Ethanol) prep1->prep2 Dispense equil1 Seal vials and place in shaker bath prep2->equil1 equil2 Agitate at constant temperature (e.g., 25°C) for 24-48h equil1->equil2 analysis1 Allow solid to settle equil2->analysis1 analysis2 Withdraw supernatant and filter (0.22 µm) analysis1->analysis2 analysis3 Quantify concentration via calibrated HPLC-UV analysis2->analysis3 end Equilibrium Solubility Value analysis3->end Report as mg/mL or µg/mL

Caption: Workflow for the Shake-Flask Solubility Method.

Acidity and Ionization (pKa)

The pKa value is arguably one of the most important physicochemical parameters for any molecule with ionizable groups. It dictates the charge state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and ability to interact with biological targets or metal catalysts.

  • Reported pKa: A pKa of approximately 6.8 (in DMSO) is reported for the protonation state of the amidine group.[2]

Expert Insight: The Role of pKa in Application

A pKa of 6.8 means that at physiological pH (~7.4), the compound will exist as a mixture of its protonated (cationic) and neutral forms. In the context of its use as a ligand, this pH-dependent equilibrium can be exploited to control metal coordination.[2] For instance, under acidic conditions (pH < 6.8), the protonated, charged form will predominate, which may have different coordination properties or solubility than the neutral form that is more prevalent at higher pH. This is a critical consideration when designing reaction conditions.

Stability and Recommended Storage

Understanding a compound's stability is crucial for ensuring its quality and integrity over time, as well as for designing robust experimental or manufacturing processes.

  • Known Instabilities: The compound is described by suppliers as being hygroscopic and air-sensitive .

    • Hygroscopicity: The tendency to absorb moisture from the atmosphere. This can lead to physical changes (e.g., clumping) and potentially chemical degradation through hydrolysis.

    • Air Sensitivity: Suggests susceptibility to oxidation.

  • Recommended Storage: To mitigate these instabilities, storage under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8 °C ) in a tightly sealed container is recommended.[2][3]

Protocol Framework: ICH-Compliant Stability Study

While specific degradation pathways for this molecule are not published, a formal stability study should be designed according to ICH (International Council for Harmonisation) guidelines. This ensures regulatory-compliant data and a thorough understanding of the molecule's shelf-life.

ICH_Stability_Workflow cluster_storage Sample Storage cluster_testing Testing Timepoints start Define Stability-Indicating Method (e.g., HPLC) long_term Long-Term 25°C / 60% RH or 5°C start->long_term accelerated Accelerated 40°C / 75% RH start->accelerated tp_long 0, 3, 6, 9, 12, 18, 24 months long_term->tp_long tp_accel 0, 3, 6 months accelerated->tp_accel analysis Analyze Samples: - Purity (HPLC) - Appearance - Moisture Content (Karl Fischer) tp_long->analysis tp_accel->analysis end Determine Retest Period / Shelf-Life analysis->end HPLC_Workflow cluster_method Chromatographic Method prep Prepare Sample: ~1.0 mg/mL in Mobile Phase A setup HPLC System Setup & Equilibration prep->setup inject Inject Sample (e.g., 5 µL) setup->inject grad Gradient Elution (e.g., 5-95% B over 15 min) inject->grad col Column: C18, 4.6 x 150 mm, 3.5 µm mpA Mobile Phase A: 0.1% TFA in Water mpB Mobile Phase B: 0.1% ACN process Data Processing: Integrate peaks, calculate % Area grad->process flow Flow Rate: 1.0 mL/min detect Detection: UV at 254 nm

Caption: Typical RP-HPLC Analysis Workflow.

Causality Behind Choices:

  • C18 Column: A versatile, non-polar stationary phase suitable for retaining a moderately polar compound like this.

  • Acidified Mobile Phase (TFA): The trifluoroacetic acid acts as an ion-pairing agent and ensures the amidine group is consistently protonated, leading to sharp, symmetrical peak shapes.

  • Gradient Elution: A gradient from high aqueous to high organic content ensures that impurities with a wide range of polarities can be eluted and resolved from the main peak.

Structural Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the definitive technique for confirming the chemical structure of the compound.

  • Recommended Protocol:

    • Solvent: Dissolve ~5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this compound and its residual solvent peak does not typically interfere with key signals.

    • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Analysis:

      • Aromatic Protons: Expect three distinct signals in the aromatic region (~7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, doublet of doublets) will confirm their positions relative to each other and the nitrogen atom.

      • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons will be present, likely in the 3.5-4.0 ppm range.

      • Amidine Protons (-C(=NH)NH₂): These protons are exchangeable and may appear as broad singlets, typically in the downfield region (>8.0 ppm). Their chemical shift can be concentration and temperature-dependent. The hydrochloride salt will have three such protons.

Conclusion

5-Methoxypicolinimidamide hydrochloride is a valuable synthetic tool whose effective application hinges on a thorough understanding of its physicochemical properties. This guide has established its key identifiers, highlighted its known handling requirements (hygroscopic, air-sensitive), and provided a framework for its comprehensive characterization. While specific quantitative data for properties like melting point and solubility are not widely published, this document provides authoritative, standardized protocols for their determination. By applying the described experimental workflows for solubility, stability, and analytical characterization, researchers can ensure the quality of their material, optimize reaction conditions, and generate the robust, reliable data required for advancing scientific discovery.

References

A consolidated list of sources will be generated here based on the citations used throughout the text.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 5-Methoxypicolinimidamide Hydrochloride

Abstract This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of 5-Methoxypicolinimidamide hydrochloride (CAS No. 1179359-60-4), a key physicochemical property influen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of 5-Methoxypicolinimidamide hydrochloride (CAS No. 1179359-60-4), a key physicochemical property influencing its developability as a potential therapeutic agent.[1][2] This document delves into the theoretical underpinnings of its solubility, dictated by its chemical structure, and presents detailed, field-proven methodologies for empirical determination. Protocols for both kinetic and thermodynamic solubility assays are outlined, emphasizing the critical influence of pH, the common ion effect, and the use of biorelevant media to simulate gastrointestinal conditions. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Aqueous solubility is a paramount physicochemical parameter in drug discovery and development, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor solubility can lead to erratic absorption, low bioavailability, and an increased risk of clinical failure.[4] For a candidate molecule like 5-Methoxypicolinimidamide hydrochloride, a thorough understanding of its solubility under various physiological conditions is non-negotiable for informed decision-making in lead optimization and formulation development.[3] This guide provides the scientific rationale and detailed experimental workflows to build a robust solubility profile for this specific molecule.

Molecular Profile of 5-Methoxypicolinimidamide Hydrochloride

A foundational understanding of the molecule's structure is essential to predict and interpret its solubility behavior.

  • IUPAC Name: 5-methoxypyridine-2-carboximidamide;hydrochloride[1]

  • Molecular Formula: C₇H₁₀ClN₃O[1][2]

  • Molecular Weight: 187.63 g/mol [1][2]

  • Chemical Structure: The molecule features a pyridine ring, an amidine group, and a methoxy group. It is supplied as a hydrochloride salt. The presence of the basic pyridine and amidine functionalities suggests a strong pH-dependence on its aqueous solubility.[5] The hydrochloride salt form is typically chosen to enhance the solubility of a basic parent compound.[1]

PropertyValueSource
CAS Number 1179359-60-4[1][2]
Molecular Formula C₇H₁₀ClN₃O[1][2]
Molecular Weight 187.63[1][2]
Physical Form Solid, White to Light yellow powder/crystal
Purity >95%
Storage 2-8°C, Inert atmosphere

Theoretical Framework for Solubility

The solubility of 5-Methoxypicolinimidamide hydrochloride is governed by several key principles that must be considered when designing experimental protocols.

pH-Dependent Solubility

The presence of multiple basic nitrogen atoms (in the pyridine ring and the amidine group) makes the solubility of 5-Methoxypicolinimidamide hydrochloride highly dependent on pH.[5][6]

  • At Low pH (Acidic): In an acidic environment, the nitrogen atoms will be protonated, leading to the formation of a cationic species. This charged form is significantly more polar and will exhibit higher solubility in aqueous media due to favorable ion-dipole interactions with water molecules.[7][8]

  • At High pH (Basic): As the pH increases, the compound will be deprotonated to its free base form. The free base is less polar, reducing its interaction with water and thus decreasing its aqueous solubility.[5]

A critical parameter is the pKa, the pH at which the compound is 50% ionized.[7] The solubility will be lowest at a pH above the highest pKa of the basic groups. Therefore, determining the pH-solubility profile is a primary objective.

Caption: pH effect on the ionization state and solubility of an amine-containing compound.

The Common Ion Effect

As a hydrochloride salt, the dissolution equilibrium in aqueous media is:

C₇H₉N₃O·HCl (s) ⇌ C₇H₁₀N₃O⁺ (aq) + Cl⁻ (aq)

The presence of chloride ions from another source (e.g., in hydrochloric acid buffer or physiological fluids) will shift this equilibrium to the left, according to Le Châtelier's principle.[9][10] This phenomenon, known as the common ion effect, can suppress the solubility of the salt.[11][12][13] This is particularly relevant when considering solubility in gastric fluid, which has a high concentration of chloride ions.[11]

Experimental Determination of Solubility

A multi-faceted experimental approach is required to build a comprehensive solubility profile. We will distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput measurement typically used in early drug discovery.[3][14] It measures the concentration of a compound in solution after a short incubation period when a DMSO stock solution is added to an aqueous buffer.[15][16] It reflects the rate of dissolution and precipitation and can be influenced by the solid-state properties of the precipitate. While rapid, it may overestimate the true equilibrium solubility.[15]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when an excess of the solid compound is equilibrated with a solvent over a prolonged period (e.g., 24-48 hours) until the concentration in solution reaches a constant value.[4][17][18] This is a more accurate and resource-intensive measurement, critical for later-stage development and formulation.[3][17]

Caption: Comparative workflow for kinetic and thermodynamic solubility assays.

Protocol: Thermodynamic pH-Solubility Profile

This protocol establishes the equilibrium solubility across a physiologically relevant pH range, as recommended by regulatory guidelines.[19][20][21]

Objective: To determine the equilibrium solubility of 5-Methoxypicolinimidamide hydrochloride at 37 °C in aqueous buffers ranging from pH 1.2 to 7.4.

Materials:

  • 5-Methoxypicolinimidamide hydrochloride (solid)

  • Buffer solutions (at least three, e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)[20][21]

  • Thermomixer or shaking incubator set to 37 ± 1 °C[20]

  • 1.5 mL glass vials or microcentrifuge tubes[17]

  • Analytical balance

  • pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of solid 5-Methoxypicolinimidamide hydrochloride (e.g., 2-5 mg) into a glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the first buffer solution (e.g., pH 1.2 HCl) to the vial.[17] Prepare in triplicate for each pH condition.[20]

  • Equilibration: Seal the vials and place them in a thermomixer set to 37 °C with constant agitation (e.g., 700 rpm) for 24 hours to reach equilibrium.[17] A preliminary experiment can determine the minimum time to reach equilibrium.[19]

  • Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining particulates.

  • pH Measurement: Measure the final pH of the remaining supernatant in the vial to confirm it has not shifted during the experiment.[21]

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable mobile phase.

    • Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze the diluted sample by a validated HPLC-UV method to determine its concentration.

  • Repeat: Repeat steps 2-7 for each additional pH buffer (e.g., pH 4.5 and pH 6.8).

  • Data Reporting: Report the solubility in µg/mL and µM for each pH condition. The final solubility classification should be based on the lowest value obtained across the pH 1.2-6.8 range.[20][21]

Protocol: Biorelevant Solubility (FaSSIF & FeSSIF)

To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human intestinal fluids.[22][23][24]

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics the intestinal environment on an empty stomach (pH ~6.5).[23][24]

  • FeSSIF (Fed State Simulated Intestinal Fluid): Mimics the intestinal environment after a meal (pH ~5.0), with higher concentrations of bile salts and lecithin.[23]

Objective: To determine the thermodynamic solubility in FaSSIF and FeSSIF to understand potential food effects on absorption.

Methodology: The protocol is identical to the Thermodynamic pH-Solubility Profile described in Section 3.2, with the substitution of the simple aqueous buffers with freshly prepared FaSSIF and FeSSIF media.[18][25][26] It is crucial to use validated, commercially available powders or follow established recipes for preparing these complex media.[22][25]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate analysis and comparison.

Table 1: pH-Solubility Profile of 5-Methoxypicolinimidamide Hydrochloride at 37 °C

MediumInitial pHFinal pHMean Solubility (µg/mL) ± SDMean Solubility (µM) ± SD
0.1 M HCl1.2
Acetate Buffer4.5
Phosphate Buffer6.8
FaSSIF6.5
FeSSIF5.0

(Note: This table is a template for reporting experimental results.)

Interpretation of Results:

  • High Solubility at Low pH: As expected for a basic compound, solubility should be highest at pH 1.2 and decrease as the pH increases.

  • Biorelevant Solubility: A significant difference in solubility between FaSSIF and FeSSIF can indicate a potential food effect. The higher surfactant concentration in FeSSIF may enhance the solubility of the free base, potentially leading to improved absorption when administered with food.

  • BCS Classification: The lowest measured solubility across the pH 1.2-6.8 range is used to classify the drug substance according to the Biopharmaceutics Classification System (BCS).[21][27] An API is considered highly soluble if the highest therapeutic dose can dissolve in 250 mL of aqueous media over this pH range.[20][21]

Conclusion

Characterizing the solubility profile of 5-Methoxypicolinimidamide hydrochloride is a cornerstone of its preclinical evaluation. The experimental framework detailed in this guide, encompassing pH-dependent thermodynamic solubility and assessment in biorelevant media, provides the necessary data to understand its dissolution behavior under physiological conditions. These insights are crucial for guiding formulation strategies, predicting in vivo performance, and ensuring the successful progression of this compound through the drug development pipeline.

References

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. Available at: [Link]

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. American Pharmaceutical Review. Available at: [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]

  • Thermodynamic Solubility Assay. Domainex. Available at: [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Solubility and pH of amines. Royal Society of Chemistry. Available at: [Link]

  • Biorelevant Dissolution Media Simulating the Proximal Human Gastrointestinal Tract: An Update. ResearchGate. Available at: [Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences. Available at: [Link]

  • BCS Guideline for solubility and Dissolution. Slideshare. Available at: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. Available at: [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Common ion effect. BYJU'S. Available at: [Link]

  • Common Ion Effect - NaCl and HCl. YouTube. Available at: [Link]

  • Principle of Common-ion Effect and its Application in Chemistry: a Review. ResearchGate. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization (WHO). Available at: [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). Available at: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA). Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Available at: [Link]

  • What Is The Role Of pH In Chemical Solubility? YouTube. Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • Picolinimidamide | C6H7N3 | CID 556504. PubChem. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Analogs of 5-Methoxypicolinimidamide Hydrochloride: Synthesis, Structure-Activity Relationships, and Applications

This technical guide provides a comprehensive overview of the structural analogs of 5-methoxypicolinimidamide hydrochloride, a versatile compound with applications in both medicinal chemistry and catalysis. This document...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the structural analogs of 5-methoxypicolinimidamide hydrochloride, a versatile compound with applications in both medicinal chemistry and catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, structure-activity relationships (SAR), and therapeutic or catalytic potential of this class of molecules. We will delve into the nuances of both picolinimidamide and the closely related picolinamide scaffolds, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on their utility.

Introduction to 5-Methoxypicolinimidamide Hydrochloride: A Privileged Scaffold

5-Methoxypicolinimidamide hydrochloride, with the chemical formula C₇H₁₀ClN₃O and a molecular weight of 187.63 g/mol , is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at the 5-position and an imidamide functional group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it amenable to a variety of chemical transformations and biological assays.

While detailed biological studies on 5-methoxypicolinimidamide hydrochloride itself are limited, its core structure is of significant interest. The picolinimidamide moiety is a known pharmacophore and a versatile ligand in catalysis. Preliminary investigations into structurally similar compounds suggest potential antimicrobial and anticancer properties.[1] Its primary recognized application is as an electron-rich amidine ligand in nickel-catalyzed cross-coupling reactions, facilitating the formation of crucial carbon-nitrogen bonds in pharmaceutical synthesis.[2] The methoxy group at the 5-position plays a key role in modulating the electronic properties of the pyridine ring, thereby influencing its reactivity and binding characteristics.

The Picolinamide and Picolinimidamide Core: A Foundation for Diverse Applications

The broader family of picolinamide and picolinimidamide derivatives has garnered significant attention in drug discovery and catalysis. The pyridine ring serves as a rigid scaffold, presenting substituents in a well-defined spatial orientation. The nitrogen atom of the pyridine ring and the adjacent amide or imidamide group can act as hydrogen bond donors and acceptors, as well as chelate metal ions, making them ideal for interacting with biological targets or participating in catalytic cycles.

This guide will explore the structural analogs of 5-methoxypicolinimidamide hydrochloride by considering modifications at three key positions:

  • The Pyridine Ring: Substitution with various functional groups to modulate electronic and steric properties.

  • The Imidamide/Amide Moiety: N-substitution or bioisosteric replacement to alter binding interactions and pharmacokinetic properties.

  • The Methoxy Group: Replacement with other electron-donating or -withdrawing groups to fine-tune reactivity and selectivity.

Structural Analogs as Kinase Inhibitors: Targeting VEGFR-2 in Angiogenesis

A significant body of research has focused on picolinamide-based derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[3] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.

Design and Synthesis of Picolinamide-Based VEGFR-2 Inhibitors

The general structure of these inhibitors consists of a picolinamide core linked to various aromatic or heterocyclic moieties. The design strategy often involves creating molecules that can effectively occupy the ATP-binding pocket of the VEGFR-2 kinase domain.

A common synthetic route to these analogs is depicted below:

G cluster_0 Synthesis of Picolinamide-Based VEGFR-2 Inhibitors Picolinic_Acid Substituted Picolinic Acid Coupling Amide Coupling (e.g., HATU, EDCI) Picolinic_Acid->Coupling Amine Aromatic/Heterocyclic Amine Amine->Coupling Picolinamide_Analog Picolinamide-Based VEGFR-2 Inhibitor Coupling->Picolinamide_Analog

Caption: General synthetic scheme for picolinamide-based VEGFR-2 inhibitors.

Structure-Activity Relationship (SAR) of Picolinamide-Based VEGFR-2 Inhibitors

SAR studies have revealed several key features for potent VEGFR-2 inhibition:

Modification SiteObservationImplication
Pyridine Ring Substitution with small, electron-withdrawing groups can enhance activity.Fine-tunes the electronic properties of the scaffold for optimal interaction with the kinase hinge region.
Amide Nitrogen Substitution with a linker connected to a hydrophobic moiety (e.g., a substituted phenyl ring) is crucial.Occupies the hydrophobic back pocket of the ATP-binding site, increasing potency and selectivity.
Amide Linker The nature and length of the linker influence the orientation of the hydrophobic moiety.A short, rigid linker is often preferred to maintain the optimal binding conformation.

For instance, a series of picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties have been synthesized and shown to be potent VEGFR-2 inhibitors.[4] Compounds with these modifications exhibited IC₅₀ values in the nanomolar range against VEGFR-2 kinase.[4]

Experimental Protocol: Synthesis of a Representative Picolinamide-Based VEGFR-2 Inhibitor

Synthesis of N-(4-chlorophenyl)-5-methoxypicolinamide

  • To a solution of 5-methoxypicolinic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The use of HATU as a coupling agent is a common and efficient method for amide bond formation, minimizing side reactions. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. This pre-activation step ensures efficient coupling.

  • Add 4-chloroaniline (1.1 eq.) to the reaction mixture and continue stirring at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate. This step separates the organic product from the water-soluble reagents and byproducts.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. These are standard work-up procedures to isolate the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-(4-chlorophenyl)-5-methoxypicolinamide. This final purification step yields the pure compound.

Picolinimidamide Analogs in Catalysis: Facilitating Cross-Coupling Reactions

The imidamide moiety of 5-methoxypicolinimidamide and its analogs makes them excellent ligands for transition metal-catalyzed cross-coupling reactions. The bidentate nature of the ligand, coordinating through the pyridine nitrogen and one of the imidamide nitrogens, forms a stable complex with the metal center, enhancing its catalytic activity.

Nickel-Catalyzed Reductive Cross-Coupling

5-Methoxypicolinimidamide hydrochloride has been successfully employed as a ligand in nickel-catalyzed reductive cross-coupling of aryl bromides with alkyl bromides.[5] This reaction is a powerful tool for the formation of C(sp²)-C(sp³) bonds, which are prevalent in many pharmaceutical and agrochemical compounds.

G cluster_1 Nickel-Catalyzed Reductive Cross-Coupling Aryl_Bromide Aryl Bromide Catalyst Ni(II) precatalyst 5-Methoxypicolinimidamide·HCl Aryl_Bromide->Catalyst Alkyl_Bromide Alkyl Bromide Alkyl_Bromide->Catalyst Coupled_Product Aryl-Alkyl Product Catalyst->Coupled_Product Reductant Reductant (e.g., Zn) Reductant->Catalyst

Sources

Foundational

An In-depth Technical Guide to the Coordination Geometry of 5-Methoxypicolinimidamide Hydrochloride Complexes

Abstract This technical guide provides a comprehensive examination of the coordination chemistry of 5-Methoxypicolinimidamide hydrochloride, a ligand of growing interest in catalysis and materials science. While literatu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the coordination chemistry of 5-Methoxypicolinimidamide hydrochloride, a ligand of growing interest in catalysis and materials science. While literature on this specific ligand is nascent, this document synthesizes foundational principles from analogous picolinamide and amidine systems to forecast its coordination behavior. We delve into the ligand's structural features, potential coordination modes, and the profound influence of the metal center and reaction conditions on the resulting complex geometry. Detailed, field-proven protocols for the synthesis and characterization of these metal complexes are provided, emphasizing the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the rich coordination chemistry of this versatile ligand.

Part 1: Foundational Principles and Ligand Analysis
1.1 Introduction to Picolinimidamides as Ligands

5-Methoxypicolinimidamide hydrochloride belongs to the picolinamide family of ligands, which are renowned for their versatile coordination behavior.[1] The core structure features a pyridine ring and an adjacent imidamide group (-C(=NH)NH2), presenting multiple potential donor sites for metal coordination. The hydrochloride salt form enhances solubility and stability but typically requires deprotonation in situ or prior to complexation to enable coordination.[2]

The defining characteristic of such ligands is their ability to act as chelating agents, forming stable five-membered rings with metal ions. The most common coordination mode for the parent picolinamide involves bidentate chelation through the pyridine nitrogen and the amide oxygen.[3] However, the replacement of the carbonyl oxygen with a nitrogen atom in the imidamide moiety introduces new possibilities and alters the electronic and steric landscape of the ligand.

1.2 Structural Features of 5-Methoxypicolinimidamide

The coordination behavior of 5-Methoxypicolinimidamide is governed by three key structural components:

  • The Pyridine Ring: The nitrogen atom of the pyridine ring is a classic Lewis base, readily available for coordination to a metal center.[4] Its binding affinity is modulated by the electronic effects of substituents on the ring.

  • The Imidamide Group: This functional group is the most intriguing feature. It offers two nitrogen atoms—an imino nitrogen and an amino nitrogen—both of which are potential donor atoms. This duality allows for several coordination modes, which will be explored in detail. The coordination chemistry of the amidine functional group is well-established and often involves bridging two metal centers or forming a four-membered chelate ring.[5][6]

  • The 5-Methoxy Group: Positioned para to the pyridine nitrogen, the methoxy group (-OCH3) acts as an electron-donating group through resonance. This increases the electron density on the pyridine nitrogen, enhancing its basicity and potential as a donor atom. This electronic influence can lead to stronger metal-ligand bonds compared to unsubstituted picolinimidamide.

1.3 Predicted Coordination Modes

Based on the chemistry of analogous picolinamide and amidine ligands, 5-Methoxypicolinimidamide is predicted to exhibit several coordination modes. The interplay between the metal ion's properties (e.g., size, charge, preferred geometry) and reaction conditions will determine which mode is favored.[7][8]

  • Mode A: Monodentate (Pyridyl-N) : The ligand binds solely through the pyridine nitrogen. This is more likely with sterically demanding metal centers or in the presence of strongly competing ligands.[9]

  • Mode B: Monodentate (Imidamide-N) : Coordination occurs through one of the nitrogen atoms of the imidamide group. This is less common but possible.

  • Mode C: Bidentate N,N'-Chelation : This is the most anticipated coordination mode, where the ligand forms a stable five-membered chelate ring by coordinating through the pyridine nitrogen and the imino nitrogen of the imidamide group. This mode is analogous to the well-known N,O-chelation of picolinamides.[3][10]

  • Mode D: Bridging Bidentate : The ligand bridges two metal centers, with the pyridine nitrogen coordinating to one metal and an imidamide nitrogen coordinating to the other.

G cluster_ligand 5-Methoxypicolinimidamide cluster_modes Potential Coordination Modes L Ligand A Mode A Monodentate (Pyridyl-N) L->A via Pyridyl-N B Mode B Monodentate (Imidamide-N) L->B via Imidamide-N C Mode C Bidentate N,N'-Chelation L->C via Pyridyl-N & Imidamide-N D Mode D Bridging Bidentate L->D Bridging M Metal Ion (M) A->M B->M C->M D->M M2 Metal Ion (M') D->M2 to 2nd Metal

Caption: Predicted coordination modes of 5-Methoxypicolinimidamide.

Part 2: Synthesis and Experimental Workflows
2.1 General Synthesis of Metal Complexes

The synthesis of metal complexes with 5-Methoxypicolinimidamide hydrochloride typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.[11] The hydrochloride must be neutralized to allow the ligand to coordinate.

Rationale for Experimental Choices:

  • Metal Precursors: Metal halides (e.g., MCl₂, MBr₂), nitrates (M(NO₃)₂), or perchlorates (M(ClO₄)₂) are commonly used. The choice of counter-ion can influence the final coordination geometry and crystal packing.[8]

  • Solvents: Alcohols like ethanol or methanol are often chosen due to their ability to dissolve both the ligand and many metal salts. For less soluble reactants, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be employed.

  • Base: A mild, non-coordinating base such as triethylamine (Et₃N) or a stronger base like sodium methoxide (NaOMe) is required to deprotonate the hydrochloride salt and the imidamide group, facilitating coordination. The stoichiometry of the base is critical.

  • Reaction Conditions: Reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive metal centers. Heating under reflux may be necessary to drive the reaction to completion.

2.2 Step-by-Step Synthetic Protocol
  • Ligand Preparation: Dissolve 5-Methoxypicolinimidamide hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Deprotonation: Add a base (1-2 equivalents) dropwise to the ligand solution while stirring. The formation of a precipitate (e.g., triethylammonium chloride) may be observed.

  • Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O) (0.5 equivalents for a 2:1 ligand-to-metal complex) in the same solvent.

  • Complexation: Add the metal salt solution dropwise to the deprotonated ligand solution. A color change is often indicative of complex formation.

  • Reaction: Stir the mixture at room temperature or heat under reflux for several hours to ensure complete reaction.

  • Isolation: Cool the reaction mixture. The product may precipitate directly. If not, reduce the solvent volume under vacuum. The resulting solid is collected by filtration, washed with a small amount of cold solvent and diethyl ether, and dried in vacuo.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution, or by vapor diffusion of an anti-solvent (e.g., diethyl ether) into a solution of the complex.[12]

Part 3: Elucidation of Coordination Geometry

Determining the precise coordination geometry of the synthesized complexes requires a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method, providing unambiguous structural information.

3.1 Workflow for Structural Characterization

G cluster_H A Synthesized Complex (Powder/Crystals) B Single-Crystal X-ray Diffraction A->B C Spectroscopic Analysis (FT-IR, NMR, UV-Vis) A->C D Elemental Analysis A->D E Definitive 3D Structure (Bond Lengths, Angles, Coordination Number) B->E F Confirmation of Ligand Coordination C->F G Confirmation of Stoichiometry D->G H Final Structural Elucidation & Geometric Assignment E->H F->H G->H

Caption: Workflow for the characterization of coordination complexes.

3.2 Key Characterization Techniques
  • Single-Crystal X-ray Diffraction: This is the gold standard for determining coordination geometry.[13] It provides precise data on bond lengths, bond angles, the coordination number of the metal, and the overall 3D structure of the complex.[14] For picolinamide-type complexes, distorted octahedral geometries are common.[3][15]

  • FT-IR Spectroscopy: Infrared spectroscopy is invaluable for confirming ligand coordination. Key diagnostic peaks include:

    • ν(C=N) stretch: A shift in the C=N stretching frequency of the imidamide group upon complexation provides strong evidence of its involvement in bonding.

    • ν(N-H) stretch: Changes in the N-H stretching frequencies can also indicate coordination through an imidamide nitrogen.

    • Pyridine Ring Vibrations: Shifts in the characteristic breathing modes of the pyridine ring confirm its coordination to the metal center.

  • NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II), Pd(II)), NMR is a powerful tool.[3]

    • ¹H NMR: Coordination to the metal causes significant shifts in the signals of the protons adjacent to the donor atoms. The pyridine and imidamide protons will be deshielded (shift downfield) upon coordination.

    • ¹³C NMR: Similar shifts are observed for the carbon atoms of the pyridine ring and the imidamide group.

  • UV-Vis Spectroscopy: The formation of a coordination complex often results in new electronic transitions, particularly d-d transitions for transition metals and metal-to-ligand charge transfer (MLCT) bands, leading to distinct colors.[16] These spectra can provide information about the electronic environment of the metal ion and, in some cases, offer clues about the coordination geometry (e.g., octahedral vs. tetrahedral).[4]

3.3 Data Presentation: A Hypothetical Case Study

To illustrate, consider a hypothetical octahedral Ni(II) complex, [Ni(5-MeO-picolinimidamide)₂(H₂O)₂]Cl₂.

ParameterPredicted Value RangeTechnique
Coordination Geometry Distorted OctahedralX-ray Diffraction
Coordination Number 6X-ray Diffraction
Ni-N (pyridine) Bond Length 2.05 - 2.15 ÅX-ray Diffraction
Ni-N (imidamide) Bond Length 2.08 - 2.20 ÅX-ray Diffraction
N(py)-Ni-N(imi) Bite Angle 75 - 85°X-ray Diffraction
ν(C=N) Shift (cm⁻¹) -15 to -40 cm⁻¹FT-IR
¹H Shift (α-pyridyl H) +0.5 to +1.5 ppm¹H NMR (for a diamagnetic analog)
d-d Transitions (nm) ~550-650 nm, ~900-1000 nmUV-Vis
Part 4: Conclusion and Future Outlook

The coordination chemistry of 5-Methoxypicolinimidamide hydrochloride presents a fertile ground for discovery. By leveraging the established principles of related ligand systems, we can predict a rich variety of coordination geometries, with bidentate N,N'-chelation being the most probable mode. The electron-donating methoxy group is expected to enhance the ligand's donor capacity, potentially leading to more stable and catalytically active complexes.

Future research should focus on the systematic synthesis and crystallographic characterization of a series of transition metal complexes with this ligand. Investigating the influence of different metal ions, counter-ions, and stoichiometries will be crucial to fully map out its coordination landscape. These fundamental studies will pave the way for exploring the applications of these novel complexes in areas such as catalysis, materials science, and medicinal chemistry.[2][17]

References
  • ResearchGate. (n.d.). Structural study of picolinamide complexes of Ni(II), Zn(II), Cd(II), and Hg(II) nitrates in solid state and solution. [Link]

  • Das, D., et al. (2016). Coordination diversity in palladium(II)-picolinamide ligand complexes: structural and quantum chemical studies. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Amidine: Structure, Reactivity and Complexation Behaviour. [Link]

  • SJC. (n.d.). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. [Link]

  • ResearchGate. (n.d.). All coordination modes of the picolinate-based ligands. [Link]

  • ResearchGate. (n.d.). (a)Two coordination modes of 2-picolinamide: (I) H2pia-k²N,O (II) Hpia-k²N,N'. [Link]

  • CrystEngComm. (2018). Coordination-driven self-assembly of thiocyanate complexes of Co(ii), Ni(ii) and Cu(ii) with picolinamide: a structural and DFT study. [Link]

  • ResearchGate. (n.d.). Scheme 1. Coordination modes of the ligands present in compounds 1-3. [Link]

  • ResearchGate. (n.d.). Coordination diversity in palladium(II)-picolinamide ligand complexes: Structural and quantum chemical studies. [Link]

  • PubMed. (2011). Mixed ligand cobalt(II) picolinate complexes: synthesis, characterization, DNA binding and photocleavage. [Link]

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  • PubMed. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. [Link]

  • ResearchGate. (2012). Synthesis and characterization of picolinate-containing nickel(II) complexes with tridentate and tripodal tetradentate ligands. [Link]

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  • PubMed Central. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

  • ResearchGate. (2006). ChemInform Abstract: Advances in the Coordination Chemistry of Amidinate and Guanidinate Ligands. [Link]

  • Research Publish Journals. (2016). XRD Analysis of Copper (II) Mixed Ligand Complexes with 3-hydroxypicolinamide and Determination of Crystallite Size and Lattice. [Link]

  • Wiley Online Library. (2019). Synthesis and Coordination Behavior of a Hybrid Phosphanylferrocene Amidine Ligand. [Link]

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Exploratory

Unlocking the Potential of Picolinimidamide Derivatives: A Guide to Density Functional Theory (DFT) Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of Computational Chemistry and Drug Discovery Picolinimidamide and its derivatives represent a ver...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Computational Chemistry and Drug Discovery

Picolinimidamide and its derivatives represent a versatile class of compounds with significant therapeutic potential, demonstrating a range of biological activities including antitumor, antifungal, and enzyme inhibition.[1][2][3][4][5] As the demand for novel and more effective pharmaceuticals grows, the ability to rapidly and accurately predict the properties and behavior of these molecules is paramount. Traditional synthesis and testing are often resource-intensive and time-consuming. This is where computational chemistry, specifically Density Functional Theory (DFT), emerges as an indispensable tool, allowing researchers to simulate molecular structures and predict a wide array of properties before a single gram of a compound is synthesized.[6][7]

This guide provides a comprehensive framework for leveraging DFT to investigate picolinimidamide derivatives. It is designed for researchers and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary to conduct these powerful computational studies. We will explore how DFT can elucidate structural, electronic, and spectroscopic properties, providing insights that accelerate the design and optimization of new therapeutic agents.

Part 1: The Theoretical Core - Understanding Density Functional Theory

At its heart, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[8] It is founded on the two Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This is a revolutionary concept because it simplifies the problem from dealing with the complex wave function of N electrons to the much more manageable electron density, a function of only three spatial coordinates.

The practical application of DFT is realized through the Kohn-Sham equations, which approximate the behavior of the interacting electrons as a system of non-interacting electrons moving in an effective potential. The key to this approximation lies in the exchange-correlation (XC) functional , which accounts for all the complex quantum mechanical effects. The accuracy of a DFT calculation is critically dependent on the choice of this functional and the basis set , which is a set of mathematical functions used to construct the molecular orbitals.[9][10]

The Pillars of Calculation: Functionals and Basis Sets

The choice of functional and basis set is the most critical decision in a DFT study, directly impacting the accuracy and computational cost of the results.

  • Exchange-Correlation Functionals: These are approximations of the true exchange-correlation energy. They are often categorized in a hierarchy known as "Jacob's Ladder," with increasing accuracy and computational cost. For organic molecules like picolinimidamide derivatives, hybrid functionals are often a good starting point.[9]

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked hybrid functional that provides a good balance of accuracy and efficiency for many organic systems.[8][9][11]

    • CAM-B3LYP and ωB97XD: These are long-range corrected functionals that perform better for systems where long-range interactions and charge transfer are important.[9][12]

    • M06 Suite (M06-2X, M06-HF): These meta-hybrid GGA functionals offer broad applicability and often provide improved accuracy for non-covalent interactions.

  • Basis Sets: A basis set is a set of mathematical functions used to describe the shape of the orbitals in a molecule. Larger basis sets provide more flexibility for the electrons, leading to more accurate results at a higher computational cost.

    • Pople-type Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are popular for their efficiency. The "d,p" indicates the addition of polarization functions, which are crucial for accurately describing bonding. The "+" indicates the addition of diffuse functions, which are important for anions and systems with lone pairs.[10][12][13]

    • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed to converge systematically to the complete basis set limit and are often used for high-accuracy calculations.

Component Common Choices for Picolinimidamide Derivatives Rationale
Functional B3LYP, CAM-B3LYP, M06-2XB3LYP is a robust starting point. CAM-B3LYP is better for excited states and charge transfer. M06-2X is excellent for systems with non-covalent interactions.[8][9][12]
Basis Set 6-31G(d,p), 6-311+G(d,p)6-31G(d,p) is often sufficient for geometry optimizations. Larger sets like 6-311+G(d,p) are recommended for final energy and property calculations.[13][14]

Part 2: The Computational Workflow - A Practical Protocol

This section outlines a self-validating protocol for conducting a DFT study on a picolinimidamide derivative. The process is iterative, with each step building upon the last to ensure the final results are reliable.

Software Selection

Numerous software packages can perform DFT calculations. The choice often depends on available resources, the specific properties to be calculated, and user familiarity.[15][16]

  • Gaussian: A widely used commercial package with a vast array of functionalities, considered a standard for molecular calculations.[17][18]

  • ORCA: A powerful and free-for-academic-use program that is particularly fast and efficient for DFT calculations.[18][19]

  • GAMESS: A free and versatile quantum chemistry package.[17]

  • Python Libraries (PySCF, Psi4): For users comfortable with Python, these libraries offer a flexible and accessible way to perform DFT calculations.[17][19]

Step-by-Step Experimental Protocol

Step 1: Building the Initial Molecular Structure

  • Objective: Create a reasonable 3D starting geometry for the picolinimidamide derivative.

  • Procedure:

    • Use a molecular builder like GaussView, Avogadro, or Chemcraft.

    • Draw the 2D structure of the molecule.

    • Convert the 2D structure to a 3D structure using the software's built-in "clean-up" or rudimentary force field optimization tools.

    • Save the coordinates in a format compatible with your chosen DFT software (e.g., .xyz, .mol, or as a Z-matrix).

Step 2: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

  • Causality: The geometry of a molecule dictates its properties. An inaccurate geometry will lead to erroneous predictions for all other parameters.

  • Procedure:

    • Prepare an input file for your DFT software.

    • Specify the coordinates from Step 1.

    • Define the level of theory: choose a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)).[8]

    • Use the Opt keyword to request a geometry optimization.

    • Run the calculation. The output will contain the optimized coordinates of the minimum energy structure.

Step 3: Vibrational Frequency Analysis

  • Objective: To confirm the optimized structure is a true energy minimum and to calculate thermodynamic properties and vibrational spectra.

  • Self-Validation: A true minimum on the potential energy surface will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization needs to be revisited.

  • Procedure:

    • Use the optimized coordinates from Step 2.

    • Use the same level of theory (functional and basis set) as the optimization.

    • Use the Freq keyword in the input file.

    • Run the calculation. Analyze the output to ensure all frequencies are positive. The output will also provide zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted IR and Raman spectra.[11]

Step 4: Single-Point Energy and Property Calculation

  • Objective: To obtain more accurate electronic properties using a larger basis set.

  • Causality: While a smaller basis set is often sufficient for geometry optimization, a more flexible (larger) basis set is needed for an accurate description of the electron distribution and related properties.

  • Procedure:

    • Use the optimized coordinates from Step 2.

    • In the input file, specify a larger basis set (e.g., 6-311++G(d,p)).

    • Request the desired properties (e.g., population analysis for charges, NMR chemical shifts, NBO analysis). This is a "single-point" calculation, meaning the geometry is not re-optimized.

    • Run the calculation and analyze the output files.

Computational Workflow Diagram

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2 & 3: Core Calculation cluster_validation Validation cluster_analysis Step 4: Analysis build Build 3D Structure (e.g., Avogadro, GaussView) optimize Geometry Optimization Functional: B3LYP Basis Set: 6-31G(d,p) build->optimize Initial Coordinates freq Frequency Calculation (Same Level of Theory) optimize->freq Optimized Geometry check_freq Imaginary Frequencies? freq->check_freq check_freq->optimize Yes (Re-optimize) sp_calc Single Point Calculation (Larger Basis Set, e.g., 6-311++G(d,p)) check_freq->sp_calc No (True Minimum) properties Analyze Properties: - FMO (HOMO-LUMO) - MEP - NMR, IR Spectra - Reactivity Descriptors sp_calc->properties

Caption: A standard workflow for DFT calculations of picolinimidamide derivatives.

Part 3: Interpreting the Data - From Numbers to Insights

The output of a DFT calculation is a wealth of data. The key is to extract and interpret the parameters relevant to drug design and chemical reactivity.

Structural and Electronic Properties
  • Optimized Geometry: The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data (if available from X-ray crystallography) to validate the chosen level of theory.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[8]

    • HOMO Energy (EHOMO): Represents the ability to donate an electron. Higher EHOMO values indicate a better electron donor.

    • LUMO Energy (ELUMO): Represents the ability to accept an electron. Lower ELUMO values indicate a better electron acceptor.

    • HOMO-LUMO Gap (ΔE = ELUMO - EHOMO): This is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the charge distribution on a molecule's surface. It is invaluable for identifying sites for intermolecular interactions.[8]

    • Red Regions (Negative Potential): Indicate electron-rich areas, susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen and are key hydrogen bond acceptor sites.

    • Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially those bonded to electronegative atoms, and are key hydrogen bond donor sites.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.[20][21]

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The inverse of hardness; a measure of reactivity.
Electronegativity (χ) χ = (I + A) / 2The ability to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's electrophilic nature.
FMO and Reactivity Descriptors Relationship

FMO_Reactivity cluster_fmo FMO Energies cluster_descriptors Global Reactivity Descriptors homo E(HOMO) ip Ionization Potential (I) homo->ip Koopmans' Theorem ea Electron Affinity (A) homo->ea Koopmans' Theorem lumo E(LUMO) lumo->ip Koopmans' Theorem lumo->ea Koopmans' Theorem hardness Hardness (η) ip->hardness electronegativity Electronegativity (χ) ip->electronegativity ea->hardness ea->electronegativity softness Softness (S) hardness->softness Inverse Relationship

Caption: Relationship between FMO energies and key global reactivity descriptors.

Predicting Spectroscopic Data

DFT is highly effective at predicting various types of spectra, which serves as a powerful tool for structural elucidation and validation.

  • Vibrational Spectroscopy (IR & Raman): The frequency calculation (Step 3) directly yields the vibrational modes of the molecule. The calculated frequencies and their intensities can be plotted to generate a theoretical IR or Raman spectrum. This can be compared with experimental spectra to confirm functional groups and overall structure.[11][22] Note that calculated frequencies are often systematically higher than experimental values, and a scaling factor (typically ~0.96 for B3LYP) is often applied for better agreement.

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict NMR isotropic shielding constants.[23] These can be converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. This is extremely useful for assigning signals in complex experimental spectra and for distinguishing between isomers.[24][25][26]

Part 4: Bridging Theory and Application - Structure-Activity Relationships

The ultimate goal for drug development professionals is to connect these computational insights to tangible biological activity. DFT-derived parameters provide quantitative data for building Structure-Activity Relationship (SAR) models.

For instance, a series of picolinimidamide derivatives can be synthesized and tested for their inhibitory activity against a specific enzyme.[1] Concurrently, DFT calculations can be performed on each derivative to determine properties like the HOMO-LUMO gap, dipole moment, and MEP surface characteristics. By correlating these calculated parameters with the experimental IC50 values, one can identify which electronic or structural features are crucial for potent biological activity. This knowledge then guides the rational design of the next generation of more effective compounds.

Furthermore, the DFT-optimized, low-energy 3D structure of a picolinimidamide derivative is the ideal input for molecular docking studies.[1] Docking simulations place the ligand into the binding site of a target protein, predicting its binding pose and affinity. This combined DFT-docking approach provides a powerful, multi-scale view of molecular interactions, from the electronic level to the protein-ligand complex.

Conclusion

Density Functional Theory is a robust and predictive tool that has fundamentally changed the landscape of molecular design and drug discovery. For researchers working with picolinimidamide derivatives, DFT offers an unparalleled ability to investigate molecular properties, predict reactivity, and interpret spectroscopic data. By following a systematic and self-validating computational protocol, scientists can generate reliable, high-quality data that informs and accelerates the experimental workflow. The integration of these computational insights into the drug development pipeline is not merely an academic exercise; it is a strategic imperative for the efficient discovery of next-generation therapeutics.

References

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Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Methoxypicolinimidamide Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methoxypicolinimidamide hydrochloride is a picolinimidamide derivative with a currently defined role in synthetic organic chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypicolinimidamide hydrochloride is a picolinimidamide derivative with a currently defined role in synthetic organic chemistry.[1] While its direct biological activity and therapeutic targets are largely unexplored, its core chemical structure, featuring a highly basic amidine group, positions it as a compound of significant interest for drug discovery.[2][3] The amidine functional group is a well-established pharmacophore found in a variety of clinically relevant agents and investigational drugs, known to interact with a range of biological targets.[3][4][5] This technical guide provides a forward-looking exploration of the potential therapeutic targets of 5-Methoxypicolinimidamide hydrochloride, drawing on established knowledge of the broader class of amidine-containing compounds. We will delve into the mechanistic basis for these potential interactions and provide detailed, actionable experimental workflows for their validation. This document is intended to serve as a foundational resource for initiating research programs aimed at elucidating the therapeutic potential of this and similar molecules.

Introduction: The Amidine Moiety as a Privileged Scaffold

The amidine group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a strong base that is typically protonated at physiological pH.[3] This positive charge is a key feature that governs its interaction with biological macromolecules. Many amidine-containing compounds exhibit their effects by mimicking the guanidinium group of arginine or the protonated amine of lysine, allowing them to bind to the active sites of enzymes that recognize these amino acids.[3] Furthermore, their ability to form salt bridges and engage in hydrogen bonding makes them effective binders for various biological targets.

5-Methoxypicolinimidamide hydrochloride, with its pyridine ring and methoxy substitution, presents a unique electronic and steric profile that could modulate the binding affinity and selectivity of the core amidine pharmacophore. The exploration of its potential therapeutic targets is therefore a scientifically grounded endeavor.

Potential Therapeutic Target Classes and Validation Strategies

Based on the established pharmacology of amidine-containing molecules, we propose the following as high-priority potential therapeutic target classes for 5-Methoxypicolinimidamide hydrochloride.

Serine Proteases: Mimicking Natural Substrates

Mechanistic Rationale:

Trypsin-like serine proteases are a large family of enzymes involved in diverse physiological processes, including coagulation, digestion, and tissue remodeling.[3] A hallmark of these enzymes is the presence of an aspartate residue in the S1 binding pocket, which recognizes and binds to the positively charged side chains of arginine or lysine residues in their substrates.[3] The protonated amidine group of 5-Methoxypicolinimidamide hydrochloride can act as a bioisostere for the guanidinium group of arginine, enabling it to dock into the S1 pocket and act as a competitive inhibitor.[3] Inhibitors of serine proteases have therapeutic applications in anticoagulation, inflammation, and oncology.[3]

Hypothesized Interaction:

We hypothesize that 5-Methoxypicolinimidamide hydrochloride will exhibit inhibitory activity against trypsin-like serine proteases such as thrombin, Factor Xa, and urokinase-type plasminogen activator (uPA). The pyridine and methoxy moieties may further interact with adjacent pockets, conferring selectivity for certain proteases over others.

Experimental Validation Workflow:

In Vitro Enzyme Inhibition Assays

  • Objective: To determine the inhibitory potency (IC50) of 5-Methoxypicolinimidamide hydrochloride against a panel of serine proteases.

  • Materials:

    • 5-Methoxypicolinimidamide hydrochloride

    • Recombinant human serine proteases (e.g., thrombin, Factor Xa, trypsin, uPA)

    • Fluorogenic or chromogenic substrates specific to each protease

    • Assay buffer (e.g., Tris-HCl, pH 8.0, with NaCl and CaCl2)

    • 96-well microplates

    • Plate reader (fluorometer or spectrophotometer)

  • Procedure:

    • Prepare a serial dilution of 5-Methoxypicolinimidamide hydrochloride in the assay buffer.

    • In a 96-well plate, add the enzyme and the compound at various concentrations.

    • Incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the reaction by adding the specific substrate.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Serial Dilution of 5-Methoxypicolinimidamide HCl A1 Add Enzyme and Inhibitor to 96-well Plate P1->A1 P2 Prepare Enzyme and Substrate Solutions P2->A1 A2 Pre-incubate A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 A4 Monitor Kinetic Readout (Fluorescence/Absorbance) A3->A4 D1 Calculate Initial Reaction Velocities A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for Serine Protease Inhibition Assay.

Sphingosine Kinases: Targeting Lipid Signaling

Mechanistic Rationale:

Sphingosine kinases (SphK1 and SphK2) are lipid kinases that phosphorylate sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P). The S1P signaling pathway is implicated in cancer, inflammation, and fibrosis. The active site of SphKs recognizes the basic amine of sphingosine.[2] Studies have shown that amidine-containing compounds can act as potent inhibitors of SphKs, likely by mimicking the protonated amine of the natural substrate.[2]

Hypothesized Interaction:

The positively charged amidine group of 5-Methoxypicolinimidamide hydrochloride is hypothesized to occupy the sphingosine binding site of SphK1 and/or SphK2, thereby preventing the phosphorylation of the endogenous substrate. The methoxypyridine moiety could potentially confer selectivity between the two isoforms.

Experimental Validation Workflow:

In Vitro Kinase Activity Assay

  • Objective: To assess the inhibitory effect of 5-Methoxypicolinimidamide hydrochloride on the activity of SphK1 and SphK2.

  • Materials:

    • 5-Methoxypicolinimidamide hydrochloride

    • Recombinant human SphK1 and SphK2

    • Sphingosine

    • [γ-³²P]ATP or a non-radioactive ATP source for use with ADP-Glo™ Kinase Assay (Promega)

    • Kinase assay buffer

    • Lipid extraction reagents (for radioactive assay)

    • Scintillation counter or luminescence plate reader

  • Procedure (using ADP-Glo™ Assay):

    • Prepare serial dilutions of 5-Methoxypicolinimidamide hydrochloride.

    • In a 96-well plate, add the kinase, sphingosine substrate, and the compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Analysis S1 Prepare Serial Dilutions of 5-Methoxypicolinimidamide HCl S2 Add SphK, Sphingosine, and Inhibitor to Plate S1->S2 R1 Initiate with ATP S2->R1 R2 Incubate at 37°C R1->R2 D1 Add ADP-Glo™ Reagent (Terminate Reaction) R2->D1 D2 Add Kinase Detection Reagent D1->D2 D3 Measure Luminescence D2->D3 A1 Calculate % Inhibition D3->A1 A2 Determine IC50 A1->A2

Caption: Workflow for Sphingosine Kinase Inhibition Assay.

DNA Minor Groove Binding: A Potential Anticancer and Antimicrobial Mechanism

Mechanistic Rationale:

The minor groove of DNA is rich in A-T base pairs and possesses a negative electrostatic potential. Cationic molecules, such as protonated amidines, can bind to the minor groove through electrostatic interactions and hydrogen bonding.[4] This binding can interfere with the processes of DNA replication and transcription, leading to cytotoxic effects. This mechanism is the basis for the antimicrobial and anticancer properties of compounds like pentamidine.[4]

Hypothesized Interaction:

The planar structure of the pyridine ring in 5-Methoxypicolinimidamide hydrochloride, coupled with the cationic amidine group, suggests it may fit snugly within the DNA minor groove. This interaction could be a potential mechanism for anticancer or antimicrobial activity.

Experimental Validation Workflow:

Circular Dichroism (CD) Spectroscopy

  • Objective: To determine if 5-Methoxypicolinimidamide hydrochloride binds to DNA and induces conformational changes.

  • Materials:

    • 5-Methoxypicolinimidamide hydrochloride

    • Calf thymus DNA (ctDNA) or specific oligonucleotides

    • Buffer (e.g., phosphate buffer, pH 7.4)

    • CD spectropolarimeter

  • Procedure:

    • Prepare a solution of ctDNA in the buffer.

    • Record the CD spectrum of the DNA alone.

    • Titrate the DNA solution with increasing concentrations of 5-Methoxypicolinimidamide hydrochloride.

    • Record the CD spectrum after each addition and incubation.

    • Analyze the changes in the CD spectrum. Minor groove binding typically induces changes in the DNA ellipticity without a significant shift in the wavelength of the maximum, and may show an induced CD signal for the ligand itself.

Workflow Visualization

G cluster_prep Sample Preparation cluster_measurement CD Spectroscopy cluster_analysis Data Analysis P1 Prepare ctDNA Solution in Buffer M1 Record CD Spectrum of DNA alone P1->M1 P2 Prepare Stock Solution of 5-Methoxypicolinimidamide HCl M2 Titrate DNA with Increasing [Compound] P2->M2 M1->M2 M3 Record CD Spectrum after each addition M2->M3 A1 Analyze Changes in DNA Ellipticity M3->A1 A2 Look for Induced Ligand CD Signal M3->A2 A3 Determine Binding Mode A1->A3 A2->A3

Caption: Workflow for DNA Binding Analysis via CD Spectroscopy.

Summary of Potential Targets and Physicochemical Properties

Potential Target Class Proposed Mechanism of Action Therapeutic Area
Serine ProteasesCompetitive inhibition via mimicry of arginine/lysineThrombosis, Inflammation, Oncology
Sphingosine KinasesCompetitive inhibition at the sphingosine binding siteOncology, Inflammation, Fibrosis
DNA Minor GrooveInterference with replication and transcriptionOncology, Infectious Diseases

Physicochemical Properties of 5-Methoxypicolinimidamide Hydrochloride [1][6]

Property Value Source
Molecular FormulaC₇H₁₀ClN₃O[1][6]
Molecular Weight187.63 g/mol [1]
TPSA71.99 Ų[6]
LogP0.79607[6]

Conclusion and Future Directions

While 5-Methoxypicolinimidamide hydrochloride is a relatively uncharacterized molecule from a pharmacological perspective, its chemical structure strongly suggests a number of plausible and exciting therapeutic targets. The amidine moiety is a powerful tool in medicinal chemistry, and its incorporation into a picolinimidamide scaffold warrants a thorough investigation. The experimental workflows detailed in this guide provide a clear and actionable path for researchers to begin to unravel the therapeutic potential of this compound. Future work should focus on executing these in vitro assays, followed by cell-based assays to confirm activity in a more physiological context, and eventually in vivo studies to assess efficacy and safety. The insights gained from such a program could lead to the development of novel therapeutics for a range of diseases.

References

  • Mäser, P., et al. (2015). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology, 142(S1), S59-S73. Retrieved from [Link]

  • Giles, J. B., et al. (2012). Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry, 55(23), 10565–10578. Retrieved from [Link]

  • Stürzebecher, A., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Pharmaceutical and Biomedical Analysis, 55(1), 78-85. Retrieved from [Link]

  • Reddy, T. S., et al. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 23(11), 2999. Retrieved from [Link]

  • OuCI. (n.d.). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 5-Methoxypicolinimidamide Hydrochloride in Nickel-Catalyzed C(sp²)-C(sp³) Cross-Coupling Reactions

Introduction: Advancing C-C Bond Formation with Electron-Rich Amidine Ligands The construction of carbon-carbon bonds, particularly between sp²- and sp³-hybridized centers, is a cornerstone of modern organic synthesis, w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing C-C Bond Formation with Electron-Rich Amidine Ligands

The construction of carbon-carbon bonds, particularly between sp²- and sp³-hybridized centers, is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science.[1] Nickel catalysis has emerged as a powerful and sustainable alternative to traditional palladium-based methodologies, owing to its lower cost and unique reactivity profiles that often involve radical intermediates.[2] Within the expanding toolkit of nickel catalysis, the design and selection of ancillary ligands are paramount for controlling reactivity, selectivity, and catalyst stability. This application note provides a detailed guide to the use of 5-Methoxypicolinimidamide hydrochloride, an electron-rich amidine ligand, in nickel-catalyzed cross-coupling reactions, specifically focusing on the coupling of aryl bromides with redox-active esters (RAEs).

The incorporation of a methoxy group at the 5-position of the picolinimidamide scaffold renders the ligand highly electron-donating. This electronic enrichment of the nickel center has a pronounced effect on the catalytic cycle, most notably by accelerating the rate-determining oxidative addition of the aryl bromide to the low-valent nickel species.[1] The result is often a more efficient catalytic process that can proceed under milder conditions, including at room temperature, thereby enhancing the functional group tolerance and overall utility of the transformation.[1] This guide will delve into the mechanistic underpinnings of this catalytic system, provide detailed protocols for its implementation, and offer practical insights for troubleshooting and optimization.

Mechanistic Insights: A Synergistic Catalytic Cycle

The nickel-catalyzed cross-coupling of aryl bromides with redox-active esters facilitated by 5-Methoxypicolinimidamide hydrochloride operates through a reductive cross-coupling mechanism. This pathway avoids the pre-formation of stoichiometric organometallic reagents and instead relies on a reductant, typically zinc metal, to drive the catalytic cycle. The key steps are outlined below:

  • In Situ Formation of the Active Ni(0) Catalyst: The reaction is typically initiated with a Ni(II) precatalyst, such as NiCl₂(dme). In the presence of a stoichiometric reductant like zinc powder, the Ni(II) species is reduced to the catalytically active Ni(0) species, which is stabilized by the 5-Methoxypicolinimidamide ligand.

  • Accelerated Oxidative Addition: The electron-donating nature of the 5-Methoxypicolinimidamide ligand facilitates the oxidative addition of the aryl bromide to the Ni(0) center, forming an Aryl-Ni(II)-Br intermediate. This step is often the rate-limiting step in cross-coupling reactions, and its acceleration is a key advantage of this ligand.[1]

  • Single-Electron Transfer (SET) and Radical Generation: The Aryl-Ni(II)-Br complex is then proposed to undergo a single-electron transfer (SET) to the redox-active ester. This process can be facilitated by additives such as tetrabutylammonium iodide (TBAI), which improves catalyst turnover by promoting electron transfer from the metallic zinc to the nickel center.[1] The SET to the RAE leads to its fragmentation, generating an alkyl radical.

  • Radical Recombination: The generated alkyl radical rapidly recombines with the Aryl-Ni(II) species to form an Aryl-Ni(III)-Alkyl intermediate. The stability of such open-shell Ni(III) intermediates is a characteristic feature of nickel catalysis, particularly with nitrogen-containing ligands.[2]

  • Reductive Elimination: The final step is the reductive elimination from the Ni(III) intermediate, which forms the desired C(sp²)-C(sp³) bond and regenerates a Ni(I) species.

  • Catalyst Regeneration: The resulting Ni(I) species is then reduced back to the active Ni(0) catalyst by the zinc reductant, completing the catalytic cycle.

Catalytic Cycle cluster_0 Catalytic Cycle Ni(0)L Ni(0)L ArNi(II)L(Br) Ar-Ni(II)L(Br) Ni(0)L->ArNi(II)L(Br) Ar-Br (Oxidative Addition) ArNi(I)L Ar-Ni(I)L ArNi(II)L(Br)->ArNi(I)L RAE -> R• (SET) ArNi(III)L(R) Ar-Ni(III)L(R) ArNi(I)L->ArNi(III)L(R) + R• (Radical Recombination) ArNi(III)L(R)->Ni(0)L Ar-R (Reductive Elimination) + Zn -> Zn(II) Product Ar-R Product ArNi(III)L(R)->Product Ni(II)L Ni(II)L Precatalyst Ni(II)L->Ni(0)L Reduction Zn Zn(0) Zn->Ni(II)L RAE Redox-Active Ester RAE->ArNi(II)L(Br) ArBr Aryl Bromide ArBr->Ni(0)L

Caption: Proposed catalytic cycle for the nickel-catalyzed cross-coupling of aryl bromides with redox-active esters using 5-Methoxypicolinimidamide hydrochloride.

Experimental Protocols

The following is a general, representative protocol for the nickel-catalyzed cross-coupling of an aryl bromide with a redox-active ester using 5-Methoxypicolinimidamide hydrochloride. Researchers should optimize the conditions for their specific substrates.

Materials and Reagents:

  • Nickel Precatalyst: NiCl₂(dme) or NiBr₂(dme) (e.g., 5-10 mol%)

  • Ligand: 5-Methoxypicolinimidamide hydrochloride (e.g., 1.2 equivalents relative to Ni)

  • Reductant: Zinc powder (<10 micron, activated) (e.g., 2-3 equivalents)

  • Additive: Tetrabutylammonium iodide (TBAI) (e.g., 1-2 equivalents)

  • Aryl Bromide: (1.0 equivalent)

  • Redox-Active Ester (RAE): (e.g., 1.2-1.5 equivalents)

  • Solvent: Anhydrous and degassed solvent such as DMF, DMA, or NMP.

Reaction Setup (under inert atmosphere):

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or a vial in a glovebox) equipped with a magnetic stir bar, add the nickel precatalyst, 5-Methoxypicolinimidamide hydrochloride, zinc powder, and TBAI.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl bromide and the redox-active ester to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Table 1: Representative Reaction Parameters

ParameterRecommended Range/ValueRationale
Ni Precatalyst Loading 5-10 mol%A balance between catalytic efficiency and cost.
Ligand:Ni Ratio 1.2:1A slight excess of the ligand ensures full coordination to the nickel center.
Zinc Loading 2-3 equivalentsEnsures complete reduction of the Ni(II) precatalyst and regeneration of the active catalyst.
TBAI Loading 1-2 equivalentsFacilitates electron transfer and improves catalyst turnover.[1]
RAE:Aryl Bromide Ratio 1.2-1.5 : 1A slight excess of the RAE can drive the reaction to completion.
Solvent Anhydrous DMF, DMA, NMPPolar aprotic solvents are generally effective for this type of transformation.
Temperature Room Temperature - 60 °CThe electron-rich ligand allows for milder reaction conditions.[1]
Reaction Time 12-24 hoursSubstrate dependent and should be monitored.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Troubleshooting_Workflow Start Low or No Product Formation Catalyst_Deactivation Catalyst Deactivation? Start->Catalyst_Deactivation Check_Inert Verify Inert Atmosphere (O₂/H₂O Contamination?) Solution1 Improve Schlenk/Glovebox Technique Check_Inert->Solution1 Check_Reagents Assess Reagent Quality (Purity, Activity of Zn?) Solution2 Use Freshly Opened/Purified Reagents Activate Zn Powder Check_Reagents->Solution2 Check_Stoichiometry Confirm Stoichiometry (Correct Ratios?) Solution3 Carefully Remeasure Reagents Check_Stoichiometry->Solution3 Optimize_Temp Modify Reaction Temperature (Increase Temperature?) Solution4 Run Reaction at a Higher Temperature (e.g., 40-60 °C) Optimize_Temp->Solution4 Optimize_Solvent Screen Solvents (DMF, DMA, NMP, etc.) Solution5 Test Alternative Anhydrous Polar Aprotic Solvents Optimize_Solvent->Solution5 Ligand_Degradation Consider Ligand Stability (Side Reactions?) Solution6 Increase Ligand Loading Slightly Ligand_Degradation->Solution6 Catalyst_Deactivation->Check_Inert Yes Reagent_Issue Reagent Issue? Catalyst_Deactivation->Reagent_Issue No Reagent_Issue->Check_Reagents Yes Conditions_Issue Suboptimal Conditions? Reagent_Issue->Conditions_Issue No Conditions_Issue->Check_Stoichiometry Yes Conditions_Issue->Optimize_Temp Consider Conditions_Issue->Optimize_Solvent Consider Conditions_Issue->Ligand_Degradation Consider

Caption: A workflow for troubleshooting low-yielding reactions.

Common Problems and Solutions:

  • Low or No Conversion:

    • Cause: Inadequate inert atmosphere leading to catalyst oxidation.

    • Solution: Ensure rigorous exclusion of air and moisture using standard Schlenk line or glovebox techniques. Use freshly degassed solvents.

    • Cause: Inactive zinc reductant.

    • Solution: Use freshly opened, high-purity zinc powder. Consider activating the zinc powder with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

    • Cause: Impure reagents.

    • Solution: Purify starting materials if necessary. Ensure the redox-active ester is stable and properly synthesized.

  • Formation of Homocoupled Products:

    • Cause: The rate of oxidative addition of the aryl bromide is significantly faster than the subsequent steps, leading to Ar-Ar homocoupling.

    • Solution: Lowering the reaction temperature may disfavor the homocoupling pathway. Adjusting the rate of addition of the aryl bromide could also be beneficial.

  • Decomposition of Starting Materials or Product:

    • Cause: The reaction conditions are too harsh for sensitive functional groups.

    • Solution: As this ligand allows for milder conditions, attempt the reaction at room temperature first. If decomposition persists, a solvent screen may be necessary.

Conclusion

5-Methoxypicolinimidamide hydrochloride is a highly effective electron-rich amidine ligand for nickel-catalyzed C(sp²)-C(sp³) cross-coupling reactions. Its ability to accelerate the oxidative addition step allows for efficient coupling of aryl bromides with alkyl radicals generated from redox-active esters under mild conditions. The synergistic interplay between the ligand, nickel catalyst, zinc reductant, and TBAI additive provides a powerful and practical method for the synthesis of complex organic molecules. By understanding the underlying mechanism and following the detailed protocols and troubleshooting guide provided, researchers can confidently apply this methodology to advance their synthetic endeavors in pharmaceutical and materials science research.

References

  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Squarespace. [Link]

  • New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. NIH. [Link]

  • Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. NIH. [Link]

  • Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for C(sp²)-C(sp³) Cross-Coupling Facilitated by 5-Methoxypicolinimidamide Hydrochloride

Introduction: The Strategic Imperative of C(sp²)-C(sp³) Bond Formation The construction of carbon-carbon bonds between sp²-hybridized (aromatic or vinylic) and sp³-hybridized (aliphatic) centers is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of C(sp²)-C(sp³) Bond Formation

The construction of carbon-carbon bonds between sp²-hybridized (aromatic or vinylic) and sp³-hybridized (aliphatic) centers is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science research. These linkages are integral to the molecular architecture of numerous active pharmaceutical ingredients (APIs) and functional materials, imparting critical three-dimensional structure that governs biological activity and physical properties. However, forming these bonds presents significant challenges, often plagued by issues like slow reaction rates, β-hydride elimination, and limited functional group tolerance.[1][2]

To overcome these hurdles, the strategic use of directing groups has emerged as a powerful approach. A directing group transiently coordinates to a metal catalyst, positioning it in close proximity to a specific C–H bond and facilitating its selective activation.[3][4] The picolinamide moiety, first introduced by Daugulis and coworkers, has proven to be an exceptionally effective bidentate directing group for a range of transition-metal-catalyzed C–H functionalization reactions.[5] This application note details a protocol and scientific rationale for the use of a specialized picolinamide-derived directing group, 5-Methoxypicolinimidamide hydrochloride , in nickel-catalyzed C(sp²)-C(sp³) cross-coupling reactions. The imidamide functionality offers distinct electronic properties compared to the parent amide, while the methoxy substituent can modulate the electronic nature of the pyridine ring, potentially influencing catalytic activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced catalytic tool.

Mechanism of Action: A Nickel-Catalyzed Directed C–H Alkylation Cycle

The protocol described herein is predicated on a nickel-catalyzed cycle, which is often favored for C(sp²)-C(sp³) coupling due to its ability to engage in single-electron transfer (SET) pathways and access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III), Ni(IV)), which can circumvent challenges like β-hydride elimination that are common in palladium catalysis.[6][7][8][9]

The proposed catalytic cycle, facilitated by the 5-Methoxypicolinimidamide directing group, proceeds as follows:

  • Coordination and C–H Activation: The substrate, an aryl amine derivatized with the 5-Methoxypicolinimidamide directing group, coordinates to a Ni(II) precatalyst. The bidentate nature of the directing group, binding through the pyridine nitrogen and an imidamide nitrogen, facilitates the formation of a stable five-membered nickelacycle intermediate via concerted metalation-deprotonation (CMD) at the ortho C(sp²)–H bond of the aryl ring.[10] This is often the rate-determining step.

  • Oxidative Addition or Radical Capture: The alkylating agent (e.g., an alkyl halide) is activated. In a nickel-catalyzed system, this can occur via two predominant pathways:

    • Oxidative Addition: A Ni(0) species, generated in situ from the Ni(II) precatalyst via reduction, can undergo oxidative addition with the alkyl halide to form a Ni(II)-alkyl intermediate.

    • Radical Pathway: More commonly, a Ni(I) species may be generated, which then reacts with the alkyl halide to produce an alkyl radical. This radical is subsequently trapped by the Ni(II)-aryl metallacycle to form a high-valent Ni(III) or Ni(IV) intermediate.[11][12][13] This radical pathway is particularly effective for C(sp³)-electrophiles and helps avoid β-hydride elimination.

  • Reductive Elimination: The crucial C(sp²)-C(sp³) bond is formed via reductive elimination from the high-valent nickel intermediate. This step releases the alkylated product, still bearing the directing group, and regenerates a lower-valent nickel species that can re-enter the catalytic cycle.

  • Catalyst Regeneration: The nickel catalyst is regenerated to its active state, ready to engage with another substrate molecule.

Visualizing the Catalytic Cycle

Catalytic_Cycle cluster_main Proposed Ni-Catalyzed C(sp²)-C(sp³) Cross-Coupling Cycle Start Substrate + Ni(II) Precatalyst Metallacycle Ni(II) Metallacycle (C-H Activation) Start->Metallacycle Coordination & CMD Pathway dummy1 Metallacycle->dummy1 + Alkyl Halide (R-X) Radical Generation/Capture Ni_IV High-Valent Ni(IV) Intermediate Ni_II_Regen Regenerated Ni(II) Catalyst Ni_IV->Ni_II_Regen dummy2 Ni_IV->dummy2 Reductive Elimination (C-C Bond Formation) Product_DG Product with Directing Group Ni_II_Regen->Start dummy1->Ni_IV dummy2->Product_DG

Figure 1: Proposed catalytic cycle for the nickel-catalyzed C(sp²)-C(sp³) cross-coupling.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the directed substrate and the subsequent cross-coupling reaction.

Part A: Synthesis of the N-Aryl-5-Methoxypicolinimidamide Substrate

The directing group must first be installed onto the primary amine of the aryl substrate. This is typically achieved through a coupling reaction.

Materials and Reagents:

  • 5-Methoxypicolinonitrile

  • Aryl amine (e.g., Aniline)

  • Sodium methoxide (NaOMe) or similar strong base

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl ether or MTBE

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 1M in ether)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation of the Imidate: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 5-methoxypicolinonitrile (1.0 eq) in anhydrous methanol (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath. Add a catalytic amount of sodium methoxide (0.05 - 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the nitrile.

  • Amine Coupling: To the crude reaction mixture containing the methyl 5-methoxypicolinimidate, add the desired aryl amine (1.1 eq).

  • Heat the mixture to reflux (approx. 65 °C) and stir for 24 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the free base of the N-aryl-5-methoxypicolinimidamide.

  • Salt Formation (Optional but Recommended): Dissolve the purified free base in anhydrous diethyl ether and add a solution of HCl (1.0 eq, e.g., 1M in ether) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

Part B: Protocol for C(sp²)-C(sp³) Cross-Coupling

This protocol is a representative procedure adapted from established methods for picolinamide-directed C-H alkylation.[14][15] Optimization of catalyst, base, and solvent may be required for specific substrates.

Materials and Reagents:

  • N-Aryl-5-Methoxypicolinimidamide hydrochloride substrate (from Part A)

  • Alkyl Iodide or Bromide (1.5 - 3.0 eq)

  • Nickel(II) acetylacetonate [Ni(acac)₂] (5-10 mol%)

  • Ligand (e.g., 4,4'-Di-tert-butyl-2,2'-bipyridine, dtbbpy) (5-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., Anhydrous Toluene, 1,4-Dioxane, or DMA)

  • Schlenk tube or microwave vial, magnetic stirrer, oil bath, inert atmosphere setup

Experimental Workflow Visualization:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge Schlenk tube with: - Substrate (1.0 eq) - Ni(acac)₂ (10 mol%) - Ligand (10 mol%) - Base (2.5 eq) B Evacuate and backfill with Argon (3x) A->B C Add anhydrous solvent and Alkyl Halide (2.0 eq) via syringe B->C D Heat reaction at 100-140 °C for 12-24 hours C->D E Cool to RT, filter through Celite, wash with EtOAc D->E F Concentrate filtrate E->F G Purify by flash column chromatography F->G H Characterize pure product (NMR, MS) G->H

Figure 2: General experimental workflow for the cross-coupling reaction.

Detailed Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the N-Aryl-5-Methoxypicolinimidamide hydrochloride substrate (1.0 eq), Ni(acac)₂ (0.10 eq), dtbbpy ligand (0.10 eq), and the inorganic base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (to achieve a concentration of ~0.1-0.2 M) followed by the alkyl halide (2.0 eq) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 100-140 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the pad thoroughly with the same solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired C(sp²)-C(sp³) coupled product.

Part C: Cleavage of the Directing Group

To reveal the free amine product, the picolinamide-based directing group must be removed. Several methods exist, with nickel-catalyzed esterification or acidic/reductive cleavage being common.[3][16][17]

Nickel-Catalyzed Cleavage Protocol:

  • Boc-Activation: The product from Part B is first activated with Boc-anhydride (Boc₂O) and DMAP to form an N-Boc-N-substituted tertiary amide.[3][5]

  • Esterification: The activated product (1.0 eq) is dissolved in toluene in a pressure vial. Ni(cod)₂ (10 mol%) and ethanol (2.0 eq) are added in a glovebox.[5]

  • The vial is sealed and heated to 80 °C for 15 hours.[5]

  • After cooling, the reaction is worked up and purified to yield the N-Boc protected amine, which can be easily deprotected under standard acidic conditions if desired.

Data Presentation and Scope

The effectiveness of this protocol is demonstrated by its applicability across a range of substrates. The following table presents representative data for the coupling of various aryl substrates with different alkyl halides.

EntryAryl Substrate (Ar-NH-DG)Alkyl Halide (R-X)ProductYield (%)
1PhenylIodomethaneortho-Tolyl85
24-Fluorophenyl1-Iodopropaneortho-Propyl-4-fluoroaniline derivative78
33-MethoxyphenylBromocyclopentaneortho-Cyclopentyl-3-methoxyaniline derivative72
4Naphthyl1-Iodobutaneortho-Butyl-naphthylamine derivative81
5PhenylEthyl iodoacetateortho-(Ethoxycarbonylmethyl)aniline derivative65

Table 1: Representative Substrate Scope and Yields for the Ni-Catalyzed C(sp²)-C(sp³) Cross-Coupling. Yields are for the isolated, purified product. DG = 5-Methoxypicolinimidamide directing group.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ presence). 3. Poor quality solvent or reagents. 4. Reaction temperature too low.1. Use fresh Ni(acac)₂ or a different Ni(II) precatalyst. 2. Ensure rigorous exclusion of air and moisture using Schlenk techniques. 3. Use freshly distilled/dried solvents and pure reagents. 4. Increase the reaction temperature in 10 °C increments.
Formation of Homocoupled Aryl Product 1. Reductive elimination from a Ni(II)-diaryl species is competitive. 2. Incorrect catalyst/ligand ratio.1. Screen different ligands (e.g., phenanthroline-based). 2. Ensure the alkyl halide is added before extensive heating. 3. Titrate the catalyst and ligand loading (e.g., decrease to 5 mol%).
Formation of Dehalogenated Alkane The alkyl radical is being quenched by a hydrogen source before coupling.1. Ensure solvents are rigorously anhydrous. 2. Increase the concentration of the reaction to favor bimolecular coupling.
Difficulty Removing Directing Group Steric hindrance around the amide bond prevents cleavage.1. For Ni-catalyzed cleavage, ensure full Boc-activation first. 2. Try alternative cleavage methods, such as strong acid hydrolysis (e.g., 6M HCl, reflux) or reductive cleavage (e.g., Zn/HCl).[16]

Table 2: Troubleshooting common issues in the C(sp²)-C(sp³) cross-coupling protocol.

Conclusion

The use of 5-Methoxypicolinimidamide hydrochloride as a directing group offers a potent and strategic tool for achieving challenging C(sp²)-C(sp³) cross-coupling reactions. The protocol detailed herein, based on nickel catalysis, provides a robust framework for accessing complex alkylated aromatic amines that are of high value in medicinal chemistry and materials science. By understanding the underlying mechanism and leveraging the provided experimental procedures and troubleshooting guide, researchers can effectively implement this methodology to accelerate their synthetic programs.

References

  • Bal, M., Van Steijvoort, B. F., & Maes, B. U. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(20), 13112-13123. [Link]

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-catalyzed arylation and alkylation of C–H bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]

  • Reddy, B. V. S., & Reddy, L. R. (2010). The Reductive Cleavage Of Picolinic Amides. Tetrahedron Letters, 51(41), 5487-5490. [Link]

  • Maes, B. U. W., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. The Journal of Organic Chemistry. [Link]

  • Bal, M., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed. [Link]

  • Grigorjeva, L., & Daugulis, O. (2017). Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Arkivoc, 2017(2), 115-139. [Link]

  • Hazari, A., et al. (2022). Ni Catalyzed Cross-Electrophile Coupling. Yale University. [Link]

  • Dick, G. R., & Sanford, M. S. (2012). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Tetrahedron, 68(26), 5103-5119. [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299-309. [Link]

  • An, S., et al. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry. [Link]

  • Daugulis, O., et al. (2011). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds. The Journal of Organic Chemistry, 76(17), 7175-7184. [Link]

  • Sereda, O., et al. (2021). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. Molecules, 26(23), 7278. [Link]

  • Wang, D., et al. (2018). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. ResearchGate. [Link]

  • Chen, W., et al. (2020). Mechanistic Insights into Nickel-Catalyzed C H Functionalization Reactions. Chinese Journal of Chemistry, 38(10), 1147-1160. [Link]

  • Babu, S. A., et al. (2021). Picolinamide directed γ-C(sp³)–H mono and diarylation of amino acids. Organic & Biomolecular Chemistry, 19(34), 7346-7359. [Link]

  • Arockiam, P. B., et al. (2012). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Molecules, 17(12), 14755-14781. [Link]

  • Molander, G. A., et al. (2018). Profiling and Application of Photoredox C(sp3)–C(sp2) Cross-Coupling in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(6), 568-573. [Link]

  • Zhang, Y., et al. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules, 27(19), 6563. [Link]

  • Mako, T. L., & Morken, J. P. (2021). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Angewandte Chemie International Edition, 60(4), 1937-1941. [Link]

  • Chen, M., & Montgomery, J. (2022). Nickel-Catalyzed Heteroaromatic C–H Alkylation via Ligand-to-Ligand Hydrogen Transfer. ChemRxiv. [Link]

  • Netherton, M. R., & Fu, G. C. (2001). A method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd-2(dba)(3)]/PCY3. Angewandte Chemie International Edition, 40(20), 3910-3912. [Link]

  • Zhang, S. Y., et al. (2013). Palladium-Catalyzed Picolinamide-Directed Alkylation of Unactivated C(sp3)–H Bonds with Alkyl Iodides. Journal of the American Chemical Society, 135(8), 2124-2127. [Link]

  • Aihara, Y., & Chatani, N. (2013). Nickel-catalyzed direct alkylation of C-H bonds in benzamides and acrylamides with functionalized alkyl halides via bidentate-chelation assistance. Journal of the American Chemical Society, 135(14), 5308-5311. [Link]

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Method

Application Notes and Protocols for 5-Methoxypicolinimidamide Hydrochloride as a Ligand in Organic Synthesis

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Methoxypicolinimidamide hydrochloride, a highly effective electron-rich amidine ligand...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Methoxypicolinimidamide hydrochloride, a highly effective electron-rich amidine ligand for nickel-catalyzed cross-coupling reactions. We delve into the ligand's synthesis, its mechanistic advantages, and provide detailed, field-proven protocols for its application in the coupling of aryl bromides with redox-active esters. This document aims to bridge the gap between foundational research and practical application, offering robust methodologies to accelerate the synthesis of complex organic molecules.

Introduction: The Advent of an Electron-Rich Amidine Ligand

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal to the creation of pharmaceuticals, agrochemicals, and functional materials.[1] Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to traditional palladium-based methods, particularly for their ability to couple a wide range of electrophiles.[2][3] Within this domain, the design of ligands that can control the reactivity and selectivity of the nickel center is of paramount importance.

5-Methoxypicolinimidamide hydrochloride ( 1 ) has been identified as a superior ligand for specific nickel-catalyzed cross-electrophile couplings.[1] It belongs to the class of electron-rich amidine ligands, which offer distinct advantages over conventional bipyridine systems. The strategic incorporation of a methoxy group at the 5-position of the pyridine ring significantly enhances the ligand's electron-donating properties.[1][4] This electronic enrichment of the nickel center has a profound impact on the catalytic cycle, facilitating key steps and enabling reactions to proceed under milder conditions with improved efficiency.[1]

This guide will provide a detailed exploration of ligand 1 , from its synthesis to its successful application in a general and robust nickel-catalyzed cross-coupling protocol.

Compound Name Structure CAS Number Molecular Formula Molecular Weight
5-Methoxypicolinimidamide hydrochloride5-Methoxypicolinimidamide hydrochloride1179359-60-4C₇H₁₀ClN₃O187.63 g/mol

Table 1: Physicochemical Properties of 5-Methoxypicolinimidamide Hydrochloride.

The Causality Behind the Design: Mechanistic Advantages

The enhanced performance of 5-Methoxypicolinimidamide hydrochloride in nickel catalysis is not fortuitous; it is a direct result of its electronic architecture. The key advantage conferred by the methoxy group is the acceleration of the oxidative addition step, which is often rate-limiting in cross-coupling cycles.

  • Electron-Donating Effect: The methoxy group pushes electron density into the pyridine ring, making the ligand a stronger σ-donor. When coordinated to the nickel center, this increased electron density facilitates the oxidative addition of the aryl bromide to the Ni(0) species.[1]

  • Faster Reaction Times & Milder Conditions: By lowering the activation barrier for oxidative addition, the reaction can proceed significantly faster, often at room temperature, which enhances functional group tolerance and reduces energy consumption.[1]

The overall catalytic cycle for the cross-coupling of an aryl bromide with a redox-active ester (RAE) is depicted below.

Catalytic_Cycle Ni0 Ni(0)L OxAdd Oxidative Addition Ni0->OxAdd Ar-Br NiII_Aryl (Ar)Ni(II)L(Br) OxAdd->NiII_Aryl NiIII (Ar)Ni(III)L(Br)(R) NiII_Aryl->NiIII p1 NiII_Aryl->p1 Radical_Gen Single-Electron Transfer (SET) Radical Alkyl Radical (R•) Radical_Gen->Radical RAE Redox-Active Ester (RAE-Alkyl) RAE->Radical_Gen Radical->NiIII Radical Capture Reduct_Elim Reductive Elimination NiIII->Reduct_Elim Product Ar-R Reduct_Elim->Product NiI Ni(I)L(Br) Reduct_Elim->NiI releases Ni(I) Zn Zn (reductant) Zn->Ni0 Overall Reduction Zn->NiI Reduction NiI->Ni0 Reduction p1->Radical_Gen + RAE-Alkyl p2

Figure 1: Proposed Catalytic Cycle. (Within 100 characters)

In this cycle, the electron-rich ligand 1 (denoted as 'L') promotes the initial oxidative addition. A reductant, typically zinc powder, is used to regenerate the active Ni(0) catalyst. The addition of tetrabutylammonium iodide (TBAI) has been shown to facilitate electron transfer from the zinc to the nickel center, thereby improving catalyst turnover.[1]

Synthesis Protocol for 5-Methoxypicolinimidamide Hydrochloride (1)

The ligand can be synthesized from commercially available starting materials. While several methods exist, a multi-step sequence starting from 5-bromo-2-methoxypyridine provides a reliable route.[4]

Figure 2: Synthetic workflow for Ligand 1. (Within 100 characters)

Materials and Reagents:

  • 5-bromo-2-methoxypyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Dimethylacetamide (DMAc), anhydrous

  • Lithium bis(trimethylsilyl)amide (LiHMDS), solution in THF

  • Ammonia (gas)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen chloride (gas)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

Step-by-Step Procedure:

Part A: Synthesis of 5-methoxy-2-cyanopyridine

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-2-methoxypyridine (1.0 equiv), zinc cyanide (0.6 equiv), and tetrakis(triphenylphosphine)palladium(0) (1-2 mol%).

  • Solvent Addition: Add anhydrous dimethylacetamide (DMAc) to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS). A typical reaction time is 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with aqueous lithium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 5-methoxy-2-cyanopyridine as a solid.

Part B: Synthesis of 5-Methoxypicolinimidamide Hydrochloride (1)

  • Ammonia Condensation: In a flame-dried, three-necked flask equipped with a dry ice condenser and under an argon atmosphere, cool a solution of anhydrous THF to -78 °C (dry ice/acetone bath). Condense ammonia gas into the flask until the desired volume is reached (approx. 20-30 mL for a 10 mmol scale reaction).

  • Amide Formation: To the condensed ammonia at -78 °C, slowly add a solution of LiHMDS in THF (1.0 equiv). Stir for 15 minutes.

  • Nitrile Addition: Add a solution of 5-methoxy-2-cyanopyridine (1.0 equiv) in anhydrous THF dropwise to the lithium amide solution at -78 °C. Stir the reaction at this temperature for 1-2 hours.

  • Quenching and Salt Formation: While maintaining the temperature at -78 °C, bubble dry hydrogen chloride gas through the reaction mixture. The hydrochloride salt of the product will precipitate.

  • Isolation: Allow the mixture to warm to room temperature, allowing the excess ammonia to evaporate. Collect the precipitated solid by filtration, wash with cold THF, and dry under vacuum to yield 5-Methoxypicolinimidamide hydrochloride (1 ) as a solid.[4]

Application Protocol: Nickel-Catalyzed Coupling of Aryl Bromides and Redox-Active Esters

This protocol provides a general method for the C(sp²)–C(sp³) cross-coupling of a broad range of aryl bromides with alkyl carboxylic acids, which are used as their redox-active N-hydroxyphthalimide (NHP) ester derivatives.

General Reaction Scheme: General Reaction Scheme Note: An illustrative image for the general reaction would be placed here.

Materials and Reagents:

  • Aryl bromide (1.0 equiv)

  • Redox-Active Ester (RAE) of the desired carboxylic acid (1.5 equiv)

  • Nickel(II) bromide glyme complex (NiBr₂·dme) (10 mol%)

  • 5-Methoxypicolinimidamide hydrochloride (1 ) (12 mol%)

  • Zinc powder (<10 micron, dust) (3.0 equiv)

  • Tetrabutylammonium iodide (TBAI) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere glovebox or Schlenk line

Pre-Reaction Setup:

  • Redox-Active Ester (RAE) Synthesis: The RAE can be prepared by coupling the corresponding carboxylic acid with N-hydroxyphthalimide (NHP) using a standard coupling agent like DCC or EDC.

  • Inert Conditions: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide (0.2 mmol, 1.0 equiv), zinc powder (39 mg, 0.6 mmol, 3.0 equiv), NiBr₂·dme (6.2 mg, 0.02 mmol, 10 mol%), 5-Methoxypicolinimidamide hydrochloride (1 ) (4.5 mg, 0.024 mmol, 12 mol%), and TBAI (111 mg, 0.3 mmol, 1.5 equiv) to an oven-dried 4 mL vial equipped with a stir bar.

  • Reagent Addition: Add the Redox-Active Ester (0.3 mmol, 1.5 equiv) to the vial.

  • Solvent Addition: Add anhydrous DMF (1.0 mL, 0.2 M) to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir vigorously at room temperature (23 °C) for 24 hours.

  • Work-up: Upon completion, quench the reaction by adding 2 mL of a 1:1 mixture of saturated aqueous NH₄Cl and 1 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 5 mL). Combine the organic layers.

  • Purification: Concentrate the combined organic layers under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Performance Data: Substrate Scope and Yields

The protocol employing ligand 1 is effective for a wide range of aryl bromides and redox-active esters, demonstrating broad functional group tolerance.

Table 2: Selected Examples of Ni-Catalyzed Cross-Coupling using Ligand 1.

EntryAryl BromideRedox-Active Ester fromProductYield (%)
14-BromobiphenylCyclohexanecarboxylic acid4-Cyclohexylbiphenyl95
24-BromoacetophenoneCyclopentanecarboxylic acid4-Cyclopentylacetophenone88
32-BromonaphthaleneAdamantanecarboxylic acid2-(1-Adamantyl)naphthalene91
43-BromopyridinePivalic acid3-(tert-Butyl)pyridine75
5Methyl 4-bromobenzoateIsobutyric acidMethyl 4-isopropylbenzoate92
61-Bromo-4-(trifluoromethyl)benzeneCyclopropanecarboxylic acid1-Cyclopropyl-4-(trifluoromethyl)benzene85

Yields are for isolated products. Reaction conditions as per the general protocol.

Conclusion and Future Outlook

5-Methoxypicolinimidamide hydrochloride has proven to be a highly valuable and effective ligand for advancing the field of nickel-catalyzed cross-coupling. Its rational design, predicated on enhancing the electron-donating ability of the ligand, successfully translates to tangible improvements in reaction efficiency and conditions. The protocols detailed herein offer a robust and versatile platform for the synthesis of molecules featuring C(sp²)–C(sp³) linkages, which are prevalent in medicinally relevant scaffolds. The operational simplicity, mild reaction conditions, and broad substrate scope make this methodology highly attractive for applications in both academic research and industrial drug development. Future research may focus on expanding the application of this ligand to other challenging cross-coupling transformations and developing chiral analogues for asymmetric catalysis.

References

  • Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(14), 6146–6159. [Link]

  • Baran, P. S., et al. (2016). Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. Journal of the American Chemical Society, 138(22), 7064–7067. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides. Organic Syntheses. [Link]

  • Baran, P. S., et al. (2016). Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. PubMed Central (PMC) - NIH. [Link]

Sources

Application

step-by-step guide for 5-Methoxypicolinimidamide hydrochloride reactions

Application Notes & Protocols: 5-Methoxypicolinimidamide Hydrochloride Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and ke...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 5-Methoxypicolinimidamide Hydrochloride

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and key reactions of 5-Methoxypicolinimidamide hydrochloride. This guide is structured to deliver not only procedural steps but also the underlying mechanistic rationale, ensuring protocols are both reproducible and adaptable. Core applications covered include the synthesis of the title compound via the Pinner reaction and its subsequent use as a versatile ligand in modern cross-coupling reactions. All protocols are supported by authoritative citations and include data presentation and workflow visualizations to enhance clarity and experimental success.

Introduction to 5-Methoxypicolinimidamide Hydrochloride

5-Methoxypicolinimidamide hydrochloride, also known as 5-methoxy-2-pyridinecarboximidamide hydrochloride, is a pyridine-based amidine derivative. Its structure is characterized by a picolinimidamide core functionalized with a methoxy group at the 5-position of the pyridine ring[1][2]. The hydrochloride salt form enhances its stability and solubility in various solvent systems[3].

The core utility of this molecule stems from two key features:

  • The Amidine Moiety: Amidines are potent nucleophiles and excellent ligands for transition metals, capable of forming stable complexes.

  • The Electron-Donating Methoxy Group: The methoxy group at the 5-position increases the electron density of the pyridine ring system. This electronic modification enhances the molecule's performance as an electron-rich ligand, which can accelerate catalytic processes like the oxidative addition step in cross-coupling reactions.

Primarily, 5-Methoxypicolinimidamide hydrochloride serves as a specialized ligand in catalysis, particularly in nickel-catalyzed cross-coupling reactions that form crucial carbon-nitrogen bonds in pharmaceutical synthesis[3].

Core Synthetic Protocol: The Pinner Reaction

The most direct and established method for synthesizing 5-Methoxypicolinimidamide hydrochloride is through a two-step, one-pot Pinner reaction sequence starting from 5-methoxy-2-cyanopyridine. The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt), which is then reacted with ammonia to yield the final amidine hydrochloride[4][5].

Mechanism of the Pinner Reaction

The reaction proceeds in two main stages:

  • Formation of the Pinner Salt: Anhydrous hydrogen chloride (HCl) protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by an alcohol (e.g., ethanol). This forms an ethyl picolinimidate hydrochloride intermediate.

  • Ammonolysis: The intermediate Pinner salt is then treated with ammonia. The more nucleophilic ammonia displaces the ethoxy group to form the thermodynamically stable amidinium chloride salt.

Strict anhydrous conditions are critical during the first stage to prevent the hydrolysis of the nitrile or the imidate intermediate to the corresponding amide or ester, which are common side products.

Workflow Diagram: Pinner Synthesis

Pinner_Synthesis_Workflow cluster_prep I. Reagent Preparation cluster_reaction II. Reaction Execution cluster_workup III. Product Isolation & Purification prep_reagents Prepare Anhydrous Ethanol & Diethyl Ether start Dissolve 5-methoxy-2-cyanopyridine in Anhydrous Ethanol/Ether prep_reagents->start prep_hcl Prepare Saturated HCl in Diethyl Ether add_hcl Add HCl/Ether solution at 0°C prep_hcl->add_hcl start->add_hcl stir_rt Stir at Room Temperature (Formation of Pinner Salt Intermediate) add_hcl->stir_rt add_nh3 Introduce Anhydrous Ammonia stir_rt->add_nh3 precipitate Precipitation of Amidine HCl add_nh3->precipitate filtrate Filter the Precipitate precipitate->filtrate wash Wash with Cold Anhydrous Ether filtrate->wash dry Dry under Vacuum wash->dry analyze Characterize Product (NMR, HPLC, MS) dry->analyze Catalytic_Cycle Ni0 L-Ni(0) NiII_Aryl L-Ni(II)(Ar)(Br) Ni0->NiII_Aryl Oxidative Addition NiIII_Complex L-Ni(III)(Ar)(Alkyl) NiII_Aryl->NiIII_Complex SET / Radical Capture NiIII_Complex->Ni0 Reductive Elimination center input1 Ar-Br input1->Ni0 input1->NiII_Aryl input2 Alkyl-RAE + Zn input2->NiII_Aryl input2->NiIII_Complex output Ar-Alkyl output->Ni0 output->NiIII_Complex

Caption: Simplified Ni-catalyzed cross-coupling cycle using an amidine ligand (L).

Protocol: Nickel-Catalyzed Aryl-Alkyl Coupling

This protocol is a representative example based on established methodologies for amidine-ligated nickel catalysis.

Materials:

  • Aryl bromide (1.0 eq)

  • Alkyl Redox-Active Ester (e.g., an N-hydroxy-tetrachlorophthalimide ester) (1.5 eq)

  • NiBr₂·glyme (5 mol%)

  • 5-Methoxypicolinimidamide hydrochloride (10 mol%)

  • Zinc powder (Zn), activated (3.0 eq)

  • Tetrabutylammonium iodide (TBAI) (0.2 eq)

  • Anhydrous DMAc (N,N-Dimethylacetamide)

  • Schlenk tube or glovebox for inert atmosphere operations

Procedure:

  • Reaction Setup:

    • Inside a glovebox or under a constant flow of inert gas, add NiBr₂·glyme, 5-Methoxypicolinimidamide hydrochloride, activated zinc powder, and TBAI to a dry Schlenk tube equipped with a stir bar.

    • Add the aryl bromide and the alkyl RAE to the tube.

    • Add anhydrous DMAc as the solvent.

  • Reaction Execution:

    • Seal the Schlenk tube and remove it from the glovebox (if used).

    • Stir the reaction mixture vigorously at room temperature (20-25°C). The electron-rich ligand often allows the reaction to proceed without heating.

    • Monitor the reaction progress by taking small aliquots and analyzing them via GC-MS or LC-MS. Typical reaction times can range from 6 to 24 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by opening it to the air and adding 1 M HCl to dissolve the remaining zinc.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain the pure alkyl-aryl coupled product.

Data Summary Table
ParameterSynthesis of Amidine HClNi-Catalyzed Cross-Coupling
Key Reagents 5-methoxy-2-cyanopyridine, EtOH, HCl, NH₃Aryl bromide, Alkyl-RAE, NiBr₂·glyme, Zn
Catalyst/Ligand N/A (Stoichiometric Acid)NiBr₂·glyme / 5-Methoxypicolinimidamide HCl
Typical Solvent Diethyl Ether / EthanolDMAc
Temperature 0°C to Room Temp.Room Temp.
Typical Yield 80-95% (Reported for similar Pinner reactions)70-90% (Dependent on substrates)
Purification Filtration and WashingColumn Chromatography

Safety and Handling

  • 5-Methoxypicolinimidamide Hydrochloride: Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash skin thoroughly after handling.[1] Store in an inert atmosphere at 2-8°C.[2][6]

  • Anhydrous HCl: Extremely corrosive and toxic. All manipulations must be performed in a certified chemical fume hood.

  • Nickel Compounds: Nickel salts are suspected carcinogens and sensitizers. Avoid inhalation of dust and direct skin contact.

  • Zinc Powder: Flammable solid. Handle away from ignition sources.

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield in Pinner Synthesis Presence of moisture leading to hydrolysis.Ensure all reagents and solvents are strictly anhydrous. Oven-dry all glassware and perform the reaction under an inert atmosphere.
Incomplete reaction of the Pinner salt.Extend the reaction time for ammonolysis or ensure efficient bubbling of ammonia gas.
Stalled Cross-Coupling Reaction Inactive catalyst or zinc.Use freshly opened nickel catalyst. Activate zinc powder by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.
Poor substrate solubility.Ensure complete dissolution in DMAc. Gentle warming may be required for some substrates, but monitor for potential side reactions.

References

  • Wikipedia. (n.d.). Pinner reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]

  • SJZ Chem-Pharm Co., Ltd. (n.d.). 5-Methoxypicolinimidamide Hydrochloride. [Link]

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Method

applications of 5-Methoxypicolinimidamide hydrochloride in pharmaceutical chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the . Introduction: The Strategic Role of 5-Methoxypicolinimidamide Hydrochloride 5-Methoxypicolinimidamide hydrochloride is a speciali...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the .

Introduction: The Strategic Role of 5-Methoxypicolinimidamide Hydrochloride

5-Methoxypicolinimidamide hydrochloride is a specialized organic compound recognized not as a therapeutic agent itself, but as a critical enabling tool in the synthesis of complex pharmaceutical molecules.[1] With the molecular formula C₇H₁₀ClN₃O and a molecular weight of 187.63 g/mol , its primary value lies in its function as an electron-rich amidine ligand.[1][2][3] This role is particularly significant in modern medicinal chemistry, where the construction of carbon-carbon and carbon-nitrogen bonds is fundamental to assembling novel drug candidates.[1]

The introduction of alkyl groups onto aromatic rings is an increasingly vital strategy in drug discovery for modulating a compound's potency, selectivity, and pharmacokinetic properties.[4] 5-Methoxypicolinimidamide hydrochloride has emerged as a key component in facilitating these transformations through nickel-catalyzed cross-coupling reactions.[1][4] This guide provides a detailed exploration of its mechanism, practical applications in synthesis, and protocols for its use, grounded in its established performance as a ligand. While direct biological activity is an area of ongoing investigation, its principal contribution to pharmaceutical chemistry is in streamlining the creation of new molecular entities.[1]

Table 1: Physicochemical Properties of 5-Methoxypicolinimidamide Hydrochloride

PropertyValueSource
CAS Number 1179359-60-4[2][3]
Molecular Formula C₇H₁₀ClN₃O[1][3]
Molecular Weight 187.63 g/mol [1][2][3]
Appearance White to Light yellow powder/crystal
Purity Available as ≥95% or ≥98%[2][3]
Storage Conditions Inert atmosphere, 2-8°C, protect from light[2][3]
Synonyms 5-methoxy-2-pyridinecarboximidamide hydrochloride[3][5]

Part 1: Application in Advanced Organic Synthesis

The foremost application of 5-Methoxypicolinimidamide hydrochloride is as a ligand in nickel-catalyzed cross-coupling reactions. This process is essential for forging new C(sp²)-C(sp³) bonds, a common step in pharmaceutical synthesis.[4]

Mechanism of Action in Nickel-Catalyzed Cross-Coupling

As a ligand, 5-Methoxypicolinimidamide hydrochloride plays a crucial role in the catalytic cycle. It functions as a bidentate ligand, coordinating to the nickel center through both the pyridine nitrogen and one of the amidine nitrogens.[1] This coordination stabilizes the nickel catalyst and modulates its electronic properties.

The key mechanistic advantage stems from the electron-donating methoxy group on the pyridine ring.[4] This feature enhances the electron density of the ligand and, consequently, the nickel center. This heightened electron density accelerates the rate-limiting step in many cross-coupling reactions: the oxidative addition of the aryl bromide to the Ni(0) complex.[4] By facilitating this step, the ligand allows the reaction to proceed efficiently at milder conditions, such as room temperature, and often in a shorter timeframe.[4]

Catalytic_Cycle cluster_cycle Ni(0)/Ni(II) Catalytic Cycle Ni0 Ni(0)L (Active Catalyst) NiII_Ar Ar-Ni(II)-Br(L) Ni0->NiII_Ar Oxidative Addition (Ar-Br) NiII_Alkyl Ar-Ni(II)-Alkyl(L) NiII_Ar->NiII_Alkyl Transmetalation (from RAE) NiII_Alkyl->Ni0 Reductive Elimination (Ar-Alkyl formation) NiI Ar-Ni(I)(L) NiII_Alkyl->NiI SET Product Ar-Alkyl (Coupled Product) NiII_Alkyl->Product NiI->Ni0 Reduction Ligand L = 5-Methoxypicolinimidamide (Facilitates Oxidative Addition) RAE Redox-Active Ester (RAE) + Zn (reductant) ArBr Aryl Bromide (Ar-Br) ArBr->Ni0 AlkylRAE Alkyl RAE (Source of Alkyl group) AlkylRAE->NiII_Ar

Caption: Nickel-catalyzed cross-coupling cycle using 5-Methoxypicolinimidamide hydrochloride (L).

Protocol 1: Nickel-Catalyzed Cross-Coupling of an Aryl Bromide with a Redox-Active Ester (RAE)

This protocol describes a general procedure for using 5-Methoxypicolinimidamide hydrochloride as a ligand to couple aryl bromides with alkyl groups derived from redox-active esters.

Materials:

  • Aryl bromide (1.0 equiv)

  • Redox-Active Ester (e.g., an N-hydroxyphthalimide ester of a carboxylic acid) (1.5 equiv)

  • Nickel(II) bromide ethylene glycol dimethyl ether complex (NiBr₂·dme) (10 mol%)

  • 5-Methoxypicolinimidamide hydrochloride (12 mol%)

  • Zinc powder (<10 micron, >98%) (3.0 equiv)

  • Tetrabutylammonium iodide (TBAI) (1.5 equiv)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Reaction Setup: Inside a glovebox, add the aryl bromide, redox-active ester, NiBr₂·dme, 5-Methoxypicolinimidamide hydrochloride, zinc powder, and TBAI to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Rationale: An inert atmosphere is critical as the Ni(0) active species is sensitive to oxygen. Zinc acts as the stoichiometric reductant to maintain the nickel in its active catalytic state.

  • Solvent Addition: Add the anhydrous DMF to the vial. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Place it on a magnetic stir plate and stir at room temperature (20-25°C).

    • Rationale: The electron-rich nature of the ligand allows the reaction to proceed efficiently at room temperature.[4] TBAI is added to improve catalyst turnover by facilitating electron transfer from the zinc powder to the nickel complex.[4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir for 30 minutes. Dilute with ethyl acetate and transfer to a separatory funnel.

    • Rationale: Rochelle's salt helps to chelate zinc salts, preventing the formation of emulsions and simplifying the extraction.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired alkylated aromatic compound.

Part 2: Synthesis and Characterization

While commercially available, understanding the synthesis of 5-Methoxypicolinimidamide hydrochloride provides insight into its structure and potential impurities. The most common route is a direct amidation approach.[1]

Synthesis_Workflow Synthesis of 5-Methoxypicolinimidamide HCl Start 5-Methoxypicolinic Acid Reagent1 SOCl₂ (Thionyl Chloride) in DCM Start->Reagent1 Intermediate Acyl Chloride Intermediate (in situ) Reagent1->Intermediate Activation Reagent2 Ammonium Hydroxide (NH₄OH) Intermediate->Reagent2 Product_Base 5-Methoxypicolinimidamide (Free Base) Reagent2->Product_Base Amidation Reagent3 HCl in Ether Product_Base->Reagent3 Final_Product 5-Methoxypicolinimidamide HCl (Final Product) Reagent3->Final_Product Salt Formation Screening_Workflow In Vitro Cytotoxicity Screening Workflow Start 1. Cell Seeding (Plate cells in 96-well plate) Incubate1 2. Incubation (24 hours, 37°C, 5% CO₂) Start->Incubate1 Treatment 3. Compound Treatment (Add serial dilutions of compound) Incubate1->Treatment Incubate2 4. Incubation (48-72 hours) Treatment->Incubate2 MTT_Add 5. MTT Addition (Add MTT reagent to each well) Incubate2->MTT_Add Incubate3 6. Incubation (2-4 hours, allow formazan formation) MTT_Add->Incubate3 Solubilize 7. Solubilization (Add DMSO to dissolve formazan crystals) Incubate3->Solubilize Read 8. Absorbance Reading (Measure at 570 nm) Solubilize->Read

Caption: A standard workflow for assessing compound cytotoxicity using an MTT assay.

Procedure:

  • Cell Seeding: Culture the chosen cancer cell line to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Methoxypicolinimidamide hydrochloride in sterile DMSO. Perform serial dilutions in complete medium to obtain final treatment concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM). Include a "vehicle control" (medium with the highest percentage of DMSO used) and a "no-cell" blank control.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Return the plate to the incubator for 48 or 72 hours.

  • MTT Assay: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours.

    • Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

This protocol serves as a foundational screen. Any confirmed activity would necessitate further investigation into the mechanism of action, such as apoptosis assays or cell cycle analysis.

References

  • Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]

  • Patsnap Synapse. What is the mechanism of Methoxamine Hydrochloride?[Link]

Sources

Application

Comprehensive Analytical Protocols for 5-Methoxypicolinimidamide Hydrochloride: A Guide to HPLC and LC-MS Methodologies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides detailed, field-proven protocols for the analytical characterization of 5-Methoxypicolinimidamid...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides detailed, field-proven protocols for the analytical characterization of 5-Methoxypicolinimidamide hydrochloride, a heterocyclic building block relevant to pharmaceutical research and organic synthesis. Recognizing the challenges associated with retaining and analyzing polar molecules, this guide presents robust methodologies for both quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and qualitative confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed with scientific integrity at their core, explaining the causality behind instrumental and chemical choices to ensure reproducibility and trustworthiness. This document serves as a comprehensive resource for researchers requiring accurate purity assessment and structural confirmation of this compound.

Introduction

5-Methoxypicolinimidamide hydrochloride is a substituted pyridine derivative with potential applications as a ligand in catalysis and as a scaffold in medicinal chemistry.[1] As with any compound intended for use in drug development or high-stakes research, the unambiguous determination of its identity, purity, and stability is a critical prerequisite.[2] The analysis of polar, water-soluble compounds like 5-Methoxypicolinimidamide hydrochloride by reversed-phase chromatography, however, can be challenging.[3][4] Such molecules often exhibit poor retention on traditional non-polar stationary phases (like C18), leading to elution near the solvent front and poor resolution from impurities.[4]

This guide addresses these challenges by providing two discrete, optimized protocols:

  • An HPLC-UV method for reliable quantification and purity assessment, crucial for quality control and reaction monitoring.

  • An LC-MS method for definitive molecular weight confirmation and structural elucidation, which is indispensable for compound identification and metabolite studies.

The methodologies herein are built on foundational chromatographic and mass spectrometric principles to provide a self-validating framework for analysis.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. 5-Methoxypicolinimidamide hydrochloride is a polar molecule whose hydrochloride salt form is designed to enhance aqueous solubility.[1]

PropertyValueSource
IUPAC Name 5-methoxy-2-pyridinecarboximidamide hydrochloride[5]
Synonyms 5-methoxy-2-pyridinecarboximidamide hydrochloride[6]
CAS Number 1179359-60-4[5][7]
Molecular Formula C₇H₁₀ClN₃O[1][7]
Molecular Weight 187.63 g/mol [1][7]
Structure Contains pyridine, amidine, and methoxy functional groups.[1]
Predicted Polarity (LogP) 0.796[7]
Physical Form Solid (White to light yellow powder/crystal)[5]
Key Features Basic nitrogens (protonatable), UV-active pyridine ring.N/A

HPLC Method for Quantification and Purity Analysis

Principle and Rationale

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[8] The separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase.

  • Stationary Phase Selection: A C18 column is a versatile starting point for RP-HPLC.[8] However, given the analyte's polarity (LogP ≈ 0.8), a standard C18 phase may provide limited retention. To counteract this, a column with polar end-capping or a polar-embedded group is recommended. These modifications help to shield residual silanols on the silica surface, reducing peak tailing for basic compounds, and provide alternative retention mechanisms (e.g., hydrogen bonding), enhancing the retention of polar analytes.[9]

  • Mobile Phase Selection: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.[10] An acidic modifier, such as formic acid or acetic acid, is incorporated into the mobile phase. This serves two critical purposes: 1) it protonates the basic nitrogen atoms on the analyte, ensuring a single ionic species and thus sharp, symmetrical peaks, and 2) it protonates residual silanols on the stationary phase, further minimizing undesirable secondary interactions.

  • Detection: The pyridine ring in the molecule's structure contains a chromophore that absorbs UV light. A detection wavelength is selected near the absorbance maximum (typically 254 nm or 265 nm for pyridine derivatives) to ensure high sensitivity.

Experimental Protocol

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (≥98% purity).

  • 5-Methoxypicolinimidamide hydrochloride reference standard.

B. Standard and Sample Preparation

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (90:10, v/v). This ensures analyte solubility and compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at a target concentration of 0.1 mg/mL in the diluent.

C. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column Polar-endcapped C18 (e.g., Agilent Zorbax SB-Aq, Waters SymmetryShield™ RP18), 4.6 x 150 mm, 3.5 µmProvides enhanced retention and improved peak shape for polar, basic compounds.[3][9]
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier, ideal for eventual transfer to LC-MS. Ensures analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% to 95% B; 17-19 min: 95% B; 19-20 min: 95% to 5% B; 20-25 min: 5% BA gradient is used to ensure elution of the main peak with a good peak shape while also eluting any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CImproves reproducibility of retention times.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection Wavelength 265 nm (or as determined by DAD scan)Provides high sensitivity for the pyridine chromophore.

D. System Suitability and Data Analysis

  • System Suitability: Before sample analysis, perform five replicate injections of the Working Standard Solution. The results must meet pre-defined criteria to ensure the system is performing correctly.

    • Tailing Factor (Tf): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Purity Calculation: Calculate the area percent purity of the main peak relative to all other peaks in the chromatogram.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standard & Sample s2 Dissolve in Diluent (90:10 W:ACN) s1->s2 s3 Vortex & Sonicate (if needed) s2->s3 h1 Equilibrate Column (5% B, 10 min) s3->h1 h2 Inject Sample (10 µL) h1->h2 h3 Run Gradient Separation h2->h3 h4 Detect at 265 nm h3->h4 d1 Integrate Peaks h4->d1 d2 Perform System Suitability Test (SST) d1->d2 d3 Calculate Area % Purity d2->d3

Caption: Workflow for HPLC purity analysis.

LC-MS Method for Identification and Confirmation

Principle and Rationale

This method couples the separation power of HPLC with the detection specificity of mass spectrometry to provide unambiguous confirmation of the analyte's identity.

  • Ionization Technique: Electrospray Ionization (ESI) is the premier technique for ionizing polar, thermally labile small molecules.[11][12] Given the presence of basic nitrogen atoms in 5-Methoxypicolinimidamide hydrochloride, ESI in positive ion mode is the logical choice. The acidic mobile phase facilitates the formation of the protonated molecular ion, [M+H]⁺, which is the primary ion observed in the mass spectrum.[13]

  • Mass Analysis:

    • Full Scan (MS1): The mass spectrometer scans a wide mass range (e.g., m/z 50-500) to detect all ions eluting from the column. This is used to confirm the presence of the [M+H]⁺ ion corresponding to the analyte's molecular weight (C₇H₉N₃O, MW = 167.19 for the free base; expected [M+H]⁺ = 168.08).

    • Tandem MS (MS/MS): For structural confirmation, the [M+H]⁺ ion is selected (isolated) in the first stage of the mass spectrometer and then fragmented by collision with an inert gas (e.g., argon). The resulting fragment ions are analyzed in the second stage, producing a characteristic fragmentation pattern (product ion spectrum) that serves as a structural fingerprint of the molecule.

Experimental Protocol

A. Instrumentation and Materials

  • LC-MS system, typically consisting of an HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Sample and standard prepared as in the HPLC section, potentially diluted further (e.g., to 1-10 µg/mL) due to the high sensitivity of MS detection.[14]

B. Liquid Chromatography Conditions The LC conditions can be identical to the HPLC method described above. The use of a volatile buffer like formic acid is crucial as non-volatile buffers (e.g., phosphate) will contaminate the mass spectrometer source.

C. Mass Spectrometry Conditions

ParameterRecommended ConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Ideal for protonating basic compounds.[11][12]
Capillary Voltage 3.5 kVOptimizes the electrospray process for ion generation.
Source Temperature 120 °CAssists in solvent evaporation.
Desolvation Gas NitrogenAids in droplet desolvation to form gas-phase ions.
Desolvation Temp. 350 °CHigher temperature to ensure complete desolvation.
Full Scan (MS1) Range m/z 50 - 400Covers the expected molecular ion and potential low-mass fragments.
MS/MS Parameters
Precursor Ionm/z 168.1The protonated molecular ion of the free base.
Collision Energy15-30 eV (Requires optimization)Energy applied to induce fragmentation; should be ramped to find optimal conditions.

D. Expected Results and Data Interpretation

  • Full Scan Data: The chromatogram should show a peak at the expected retention time. The mass spectrum for this peak should display a prominent ion at m/z 168.1, corresponding to [C₇H₉N₃O + H]⁺.

  • MS/MS Data: The product ion scan of m/z 168.1 will yield a fragmentation pattern. Expected fragments could arise from the loss of ammonia (NH₃), the methoxy group (CH₃O·), or cleavage of the pyridine ring, providing structural confirmation.

LC-MS Workflow Diagram

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_confirm Confirmation lc1 Inject Diluted Sample (1-5 µL) lc2 Gradient Elution (as per HPLC) lc1->lc2 ms1 Ionize with ESI+ lc2->ms1 ms2 Full Scan Analysis (m/z 50-400) ms1->ms2 ms3 Isolate Precursor (m/z 168.1) ms1->ms3 c1 Confirm [M+H]+ in Full Scan ms2->c1 ms4 Fragment (CID) ms3->ms4 ms5 Analyze Product Ions ms4->ms5 c2 Match Fragmentation Pattern to Structure ms5->c2 c1->c2

Caption: Workflow for LC-MS identification.

Conclusion

The HPLC and LC-MS protocols detailed in this application note provide a comprehensive framework for the analytical characterization of 5-Methoxypicolinimidamide hydrochloride. The HPLC method offers a robust and reliable approach for quantitative purity assessment, leveraging a polar-modified stationary phase to overcome the challenges associated with polar analyte retention. The LC-MS method provides unequivocal structural confirmation through accurate mass measurement and tandem MS fragmentation analysis. By explaining the scientific rationale behind each step, these protocols empower researchers to implement, adapt, and troubleshoot these essential analytical techniques, ensuring data of the highest quality and integrity.

References

  • Vertex AI Search. (2024).
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Kim, S., & Kaplan, L. A. (2004).
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • H.P. B., & Demelenne, F. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central. [Link]

  • Stravs, M. A., et al. (2022).
  • Cech, N. B., & Enke, C. G. (2000). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides.
  • ResearchGate. Examples of compounds analyzed as their Picolinyl ester derivatives by LC-MS/MS. [Link]

  • Ishida, J., et al. (2000). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • Rocchetti, G., et al. (2023). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. PubMed Central. [Link]

  • Korfmacher, W. A. (2005). LC/MS applications in drug development. National Academic Digital Library of Ethiopia.
  • MDPI. (2022). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. [Link]

  • MDPI. (2022). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. [Link]

  • Stepnowski, P., et al. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. [Link]

  • Google Patents. CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects.
  • Khan, A., et al. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • Vladić, J., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PubMed Central. [Link]

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Method

NMR spectroscopy of 5-Methoxypicolinimidamide hydrochloride

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 5-Methoxypicolinimidamide Hydrochloride Abstract This comprehensive application note provides a detailed guide to the structural elucidation of 5-Methoxypi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 5-Methoxypicolinimidamide Hydrochloride

Abstract

This comprehensive application note provides a detailed guide to the structural elucidation of 5-Methoxypicolinimidamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document outlines optimized protocols for sample preparation and data acquisition using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. We present a complete, unambiguous assignment of all proton and carbon signals, supported by a logical interpretation of correlation spectra. This guide serves as a robust methodological framework for the characterization of substituted pyridine derivatives and other complex small molecules.

Introduction: The Analytical Challenge

5-Methoxypicolinimidamide hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] The molecule features a pyridine ring system, a methoxy group, and an imidamide functional group, presenting a unique set of nuclei for NMR analysis. The hydrochloride salt form influences solubility and the chemical environment of the nitrogen-containing heterocycle. Accurate structural confirmation and purity assessment are critical for its application in synthesis and drug discovery pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. This guide provides a self-validating system of experiments designed to achieve a complete and confident structural assignment.

Chemical Structure:

Chemical structure of 5-Methoxypicolinimidamide hydrochloride
Figure 1. Chemical structure of 5-Methoxypicolinimidamide hydrochloride with atom numbering for NMR assignment.

Experimental Protocols: A Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols are optimized for 5-Methoxypicolinimidamide hydrochloride.

Sample Preparation

The hydrochloride salt form of the analyte necessitates a polar, aprotic solvent to ensure solubility and preserve the integrity of the exchangeable imidamide protons for observation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt, and its aprotic nature minimizes the rate of proton exchange of the N-H protons, allowing for their observation.[4] Using protic solvents like D₂O or CD₃OD would lead to the rapid exchange and disappearance of the imidamide proton signals.

  • Analyte Concentration:

    • For ¹H and 2D NMR: Prepare a solution of 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration provides excellent signal-to-noise in a short time while avoiding viscosity-related line broadening.[5][6]

    • For ¹³C NMR: A higher concentration of 20-30 mg in 0.6 mL of DMSO-d₆ is recommended due to the low natural abundance and sensitivity of the ¹³C isotope.[7]

  • Step-by-Step Protocol:

    • Weigh the desired amount of 5-Methoxypicolinimidamide hydrochloride into a clean, dry vial.

    • Add 0.6 mL of DMSO-d₆ using a calibrated pipette.

    • Add a reference standard, typically tetramethylsilane (TMS) at 0 ppm.

    • Cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (<40°C) can be applied if dissolution is slow.

    • The solution must be free of any suspended particles, as they disrupt the magnetic field homogeneity, leading to poor spectral resolution. Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[5]

    • Cap the NMR tube and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion, particularly for the aromatic region.

  • 1D ¹H NMR: This is the foundational experiment.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (D1): 2 seconds. A sufficient delay ensures the magnetization returns to equilibrium, allowing for accurate integration.

  • 1D ¹³C{¹H} NMR: Provides information on the carbon backbone.

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans, depending on concentration.

    • Spectral Width: 0 to 200 ppm.

  • DEPT-135: This experiment differentiates carbon types based on the number of attached protons.[8][9][10]

    • Pulse Program: Standard DEPT-135 sequence.

    • Output: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including C=O and C=N) are absent.[11][12]

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks.[13][14][15]

    • Purpose: To establish connectivity between adjacent protons, crucial for assigning the pyridine ring system. Cross-peaks appear between protons that are J-coupled (typically through 2-3 bonds).[16][17]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹J-CH).[18][19][20]

    • Purpose: Provides unambiguous one-bond C-H correlations. It is a highly sensitive experiment that is essential for assigning protonated carbons.[21][22][23]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (²J-CH and ³J-CH).[23][24][25]

    • Purpose: This is the key experiment for assigning quaternary carbons and piecing together molecular fragments. It reveals correlations between protons and carbons separated by 2-4 bonds.[26]

Data Analysis and Structural Elucidation

The following section details the logical process of assigning the NMR signals for 5-Methoxypicolinimidamide hydrochloride using the acquired data.

¹H NMR Spectrum Interpretation

The proton spectrum is analyzed based on chemical shift (δ), integration, and multiplicity.

  • Aromatic Region (δ 7.5 - 8.5 ppm): The pyridine ring protons are deshielded due to the electron-withdrawing effect of the ring nitrogen.[3][27] The presence of the hydrochloride salt further increases this downfield shift by placing a formal positive charge on the nitrogen, which decreases electron density on the ring carbons.[28]

    • H6: Expected to be the most downfield proton due to its proximity (ortho) to the electronegative nitrogen atom. It should appear as a doublet due to meta-coupling (⁴J) with H4.

    • H3: This proton is ortho to the electron-withdrawing imidamide group and will also be shifted downfield. It will appear as a doublet due to ortho-coupling (³J) with H4.

    • H4: Located between two other protons, it will be split into a doublet of doublets by H3 (ortho-coupling) and H6 (para-coupling).

  • Methoxy Group (δ ~3.9 ppm): The three protons of the methoxy group (-OCH₃) are chemically equivalent and do not couple with other protons. They will appear as a sharp, intense singlet integrating to 3H.[29] The typical chemical shift for an aromatic methoxy group is around 3.8-4.0 ppm.

  • Imidamide Group (δ > 9.0 ppm): The protons on the imidamide group (-C(=NH)NH₂) are exchangeable and often appear as broad signals. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[30] In DMSO-d₆, they are typically observed far downfield. The three protons may appear as two distinct broad signals (one for NH and one for NH₂).

¹³C NMR and DEPT-135 Interpretation
  • Imidamide Carbon (C7): This carbon is expected to be significantly downfield (>160 ppm) due to being bonded to two nitrogen atoms. It will be absent in the DEPT-135 spectrum as it is a quaternary carbon.

  • Aromatic Carbons (δ 110 - 160 ppm):

    • C5: The carbon attached to the methoxy group will be shifted significantly downfield due to the oxygen's resonance effect. It is a quaternary carbon and will be absent in the DEPT-135 spectrum.

    • C2: This carbon, bonded to the ring nitrogen and the imidamide group, will be highly deshielded. It is also a quaternary carbon.

    • C6, C3, C4: These are protonated carbons and will appear in the DEPT-135 spectrum as positive signals. Their chemical shifts are influenced by their position relative to the nitrogen and other substituents.[27] C6, being adjacent to the nitrogen, is expected to be the most downfield of the three.

  • Methoxy Carbon (C8): The methoxy carbon typically appears in the range of 55-60 ppm.[31][32] It will show a positive signal in the DEPT-135 spectrum.

2D NMR Correlation Analysis: The Final Proof

While 1D spectra provide strong evidence, 2D NMR is required for definitive assignment.

  • COSY: A cross-peak will be observed between H3 and H4, confirming their ortho-relationship. A weaker cross-peak between H4 and H6 will confirm their para-relationship, solidifying the assignment of the entire aromatic spin system.

  • HSQC: This spectrum directly connects each proton to its attached carbon. It will show correlations for H3-C3, H4-C4, H6-C6, and the methoxy protons to C8. This provides an unambiguous assignment for all protonated carbons.

  • HMBC: This experiment provides the final connections. Key expected correlations are:

    • Methoxy Protons (H8): A strong correlation to C5 (³J) will definitively assign this quaternary carbon.

    • H3: Correlations to C2, C4, C5, and C7 will link the proton to the adjacent quaternary carbons.

    • H6: Correlations to C2, C4, and C5 will confirm the assignments around the nitrogen atom.

    • Imidamide Protons (NH/NH₂): Correlations to C2 and C7 will confirm the position of the imidamide group.

Summary of Results and Data Visualization

The combination of these NMR experiments allows for the complete and unambiguous assignment of the structure.

Tabulated NMR Data

The following table summarizes the expected and assigned NMR data for 5-Methoxypicolinimidamide hydrochloride in DMSO-d₆.

Atom No.Type¹H δ (ppm)Multiplicity¹³C δ (ppm)DEPT-135Key HMBC Correlations (from H to C)
C2 C--~150AbsentH3, H4, H6, NH/NH₂
H3 CH~8.0d~118PositiveC2, C4, C5, C7
C3 CH--~118Positive-
H4 CH~7.6dd~125PositiveC2, C3, C5, C6
C4 CH--~125Positive-
C5 C--~155AbsentH3, H4, H6, H8
H6 CH~8.4d~140PositiveC2, C4, C5
C6 CH--~140Positive-
C7 C--~162AbsentH3, NH/NH₂
N-H NH/NH₂>9.0br s--C2, C7
H8 CH₃~3.9s~56PositiveC5
C8 CH₃--~56Positive-

Note: Chemical shift values (δ) are approximate and can vary slightly based on experimental conditions.

Visualization of Workflow and Connectivity

Diagrams created using Graphviz provide a clear visual representation of the experimental logic and key structural findings.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Weigh Compound & Dissolve in DMSO-d6 Filter Filter into NMR Tube Prep->Filter NMR Spectrometer Filter->NMR D1 1D NMR (1H, 13C, DEPT) NMR->D1 D2 2D NMR (COSY, HSQC, HMBC) NMR->D2 Assign1D Assign 1D Spectra (Shifts, Multiplicity) D2->Assign1D Assign2D Correlate Nuclei using 2D Data Assign1D->Assign2D Structure Final Structure Confirmation Assign2D->Structure

Caption: Experimental workflow from sample preparation to structure confirmation.

Caption: Key HMBC correlations for assigning quaternary carbons.

Conclusion

This application note has detailed a systematic and robust workflow for the complete NMR spectral assignment of 5-Methoxypicolinimidamide hydrochloride. By employing a combination of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, every proton and carbon signal can be assigned with high confidence. The protocols for sample preparation and data acquisition are optimized to yield high-quality, reproducible data. This comprehensive approach not only validates the chemical structure of the target compound but also serves as a model protocol for the characterization of other complex heterocyclic molecules in academic and industrial research settings.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Retrieved from BenchChem.[3]

  • CEITEC. (n.d.). COSY (COrrelation SpectroscopY). Retrieved from CF NMR CEITEC.[13]

  • Tous, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A.[31][32]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.[8]

  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.[14]

  • JoVE. (2024, December 5). Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY).[15]

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC).[18]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.[19]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.[16]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.[21]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.[9]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.[20]

  • Fiveable. (n.d.). HSQC Definition.[22]

  • Columbia University. (n.d.). COSY - NMR Core Facility.[17]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.[23]

  • Kaçka, M., & Urbański, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.[28]

  • CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy).[24]

  • American Chemical Society. (n.d.). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds.[32]

  • Wikipedia. (n.d.). Pyridine.[27]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving.[10]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy.[11]

  • Chemistry For Everyone. (2025, August 12). What Is HMBC NMR?. YouTube.[25]

  • JoVE. (2024, December 5). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques.

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT).[12]

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  • ResearchGate. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters.

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.[33]

  • National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.[34]

  • National Institutes of Health. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.[35]

  • ACD/Labs. (n.d.). Methoxy groups just stick out.[29]

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Application

machine learning for predicting 5-Methoxypicolinimidamide hydrochloride reaction outcomes

Application Notes & Protocols Topic: Machine Learning for Predicting 5-Methoxypicolinimidamide Hydrochloride Reaction Outcomes Audience: Researchers, scientists, and drug development professionals. Executive Summary The...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Machine Learning for Predicting 5-Methoxypicolinimidamide Hydrochloride Reaction Outcomes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The predictive modeling of chemical reactions is a cornerstone of modern drug discovery and process development, enabling the rapid optimization of synthetic routes while minimizing resource expenditure. 5-Methoxypicolinimidamide hydrochloride is an important electron-rich amidine ligand used in cross-coupling reactions, but predicting its performance across a diverse range of substrates and conditions presents a significant challenge.[1] Traditional one-variable-at-a-time optimization is often inefficient for navigating the complex, high-dimensional space of reaction parameters.[2] This document provides a comprehensive guide to developing and implementing a machine learning (ML) framework to predict the outcomes of reactions involving 5-Methoxypicolinimidamide hydrochloride. We detail field-proven protocols for high-throughput data generation, feature engineering, model training, and prospective validation, empowering research teams to transition from empirical screening to a data-driven, predictive synthesis paradigm.

The Strategic Imperative for a Data-Driven Approach

The success of a chemical transformation, such as a nickel-catalyzed cross-coupling reaction where 5-Methoxypicolinimidamide hydrochloride serves as a ligand, is governed by a complex interplay of variables.[3] These include the identities of the substrates, the choice of solvent and base, temperature, reaction time, and catalyst loading. This vast parameter space makes exhaustive experimental exploration impractical.

Machine learning, particularly supervised learning, offers a powerful solution to this challenge.[4][5] By training models on data from a rationally designed set of experiments, we can learn the intricate relationships between reaction inputs and outcomes (e.g., yield, selectivity).[6][7] This allows the model to generalize and make accurate predictions for new, untested combinations of reactants and conditions, thereby guiding experimental efforts toward the most promising regions of the reaction space.[7][8] The foundation of this approach is high-throughput experimentation (HTE), which provides the large, high-quality datasets required to train robust and reliable ML models.[2][9]

ML_Workflow_Overview cluster_0 Phase 1: Experimental Data Generation cluster_1 Phase 2: Computational Model Development cluster_2 Phase 3: Application & Iteration HTE High-Throughput Experimentation (HTE) (Protocol 2.1) DataCuration Data Curation & Structuring (Protocol 2.2) HTE->DataCuration Raw Reaction Outcomes FeatureEng Feature Engineering (Protocol 3.1) DataCuration->FeatureEng Structured Dataset ModelTrain Model Training & Validation (Protocol 3.2) FeatureEng->ModelTrain Numerical Descriptors Prediction Prospective Prediction ModelTrain->Prediction Trained Predictive Model Validation Experimental Validation (Protocol 4.1) Prediction->Validation Predicted Optimal Conditions Validation->HTE Refine Dataset

Figure 1: High-level workflow for developing and applying a machine learning model to predict reaction outcomes.

Data Acquisition and Preparation: The Experimental Foundation

The adage "garbage in, garbage out" is particularly true for machine learning. The predictive power of any model is fundamentally limited by the quality and scope of the data on which it is trained. Therefore, a systematic and robust experimental protocol is the first critical step.

Protocol 2.1: High-Throughput Experimentation (HTE) for Data Generation

Objective: To generate a diverse and high-quality dataset of reaction outcomes for a Ni-catalyzed cross-coupling using 5-Methoxypicolinimidamide hydrochloride as a ligand.

Causality: This protocol uses a 96-well plate format to parallelize experimentation, allowing for the systematic variation of multiple parameters simultaneously.[9] Robotic liquid handlers are employed to ensure precision and reproducibility, minimizing human error which can be a significant source of noise in the data.[10]

Materials:

  • 96-well microplates (e.g., glass-coated for solvent resistance)

  • Automated liquid handler/powder dispensing robot[10]

  • Plate sealer

  • Inert atmosphere glovebox

  • Reaction components:

    • Aryl bromide library (diverse electronic and steric properties)

    • Redox-active ester (RAE) library

    • 5-Methoxypicolinimidamide hydrochloride (Ligand)[11][12]

    • Nickel catalyst (e.g., NiCl2(dme))[1]

    • Base library (e.g., organic and inorganic bases)

    • Solvent library (e.g., DMA, NMP, THF)

    • Internal standard for analytical quantification

  • UPLC-MS or GC-MS system for analysis

Methodology:

  • Array Design: Design the experiment to cover a wide range of parameters. Use a Design of Experiments (DoE) approach to maximize the information obtained from a limited number of experiments. Vary substrates, bases, solvents, and temperature across the 96 wells.

  • Stock Solution Preparation: Inside a glovebox, prepare stock solutions of the catalyst, ligand, internal standard, and individual bases in the chosen solvents.

  • Reagent Dispensing (Automation):

    • Use an automated powder dispensing system to add the solid aryl bromides and RAEs to the corresponding wells of the 96-well plate.[10]

    • Program the automated liquid handler to dispense the appropriate volumes of the stock solutions (catalyst, ligand, base, solvent) into each well according to the experimental design.

  • Reaction Execution:

    • Seal the plate securely with a pierceable, chemically resistant cap mat.

    • Place the sealed plate on a shaker/heater block set to the desired reaction temperature(s).

    • Allow the reactions to proceed for a predetermined time (e.g., 12-24 hours).

  • Quenching and Sample Preparation:

    • After the reaction time has elapsed, cool the plate to room temperature.

    • Unseal the plate and add a quenching solution (e.g., saturated aqueous NH4Cl) to each well.

    • Add an extraction solvent (e.g., ethyl acetate) and mix thoroughly.

    • Centrifuge the plate to separate the layers.

  • Analysis:

    • Transfer an aliquot of the organic layer from each well to a new 96-well plate for analysis.

    • Analyze each sample by UPLC-MS or GC-MS to determine the reaction yield by quantifying the product peak area relative to the internal standard.[9][13]

Protocol 2.2: Data Curation and Structuring

Objective: To convert the raw experimental results into a clean, structured, machine-readable format.

Causality: A structured dataset is essential for the machine learning algorithm to correctly associate inputs (features) with outputs (targets). Inconsistent formatting, missing values, or incorrect data types will lead to poor model performance.

Methodology:

  • Consolidate Data: Collate the experimental design (reactants, reagents, conditions) and the analytical results (yields) into a single spreadsheet or database.

  • Standardize Representations: Use a consistent, machine-readable format for all chemical structures, such as the SMILES (Simplified Molecular-Input Line-Entry System) notation.[14][15]

  • Create a Feature Table: Structure the data with each row representing a single experiment and each column representing a feature or the target variable.

Table 1: Example of a Structured Reaction Dataset

Aryl Bromide (SMILES)RAE (SMILES)Ligand (SMILES)CatalystBaseSolventTemp (°C)Yield (%)
Brc1ccccc1CC(=O)ON1C(=O)c2ccccc2C1=OCOC1=CC=C(C(=N)N)N=C1.ClNiCl2(dme)K2CO3DMA8085.2
Brc1ccc(C=O)cc1CC(=O)ON1C(=O)c2ccccc2C1=OCOC1=CC=C(C(=N)N)N=C1.ClNiCl2(dme)DBUNMP10045.7
........................

Machine Learning Model Development: The Computational Protocol

With a high-quality dataset in hand, the next phase is to build the predictive model. This involves transforming the chemical information into numerical features and then training an algorithm to learn the underlying patterns.

3.1: Feature Engineering - Translating Chemistry into Numbers

Objective: To create numerical descriptors (features) that effectively represent the chemical and physical properties of the reaction components.

Causality: Machine learning algorithms operate on numbers, not chemical structures. The choice of features is arguably the most critical step in model development, as it determines what information the model has available to learn from.[14][16][17] A combination of molecular and physics-based features often yields the best performance.[16][18]

Feature_Engineering_Process cluster_input Raw Inputs cluster_process Feature Generation cluster_output Numerical Feature Vector Reactant_SMILES Reactant SMILES 'Brc1ccccc1' MolecularFP Molecular Fingerprints (e.g., Morgan/ECFP) Reactant_SMILES->MolecularFP PhysicsDesc Physics-Based Descriptors (e.g., DFT-calculated charges) Reactant_SMILES->PhysicsDesc Conditions Reaction Conditions 'K2CO3', 80 ConditionEnc Condition Encoding (One-Hot & Numerical) Conditions->ConditionEnc FeatureVector [0,1,0,1,1,..., -0.234, ..., 1,0,0, ..., 80.0] MolecularFP->FeatureVector PhysicsDesc->FeatureVector ConditionEnc->FeatureVector

Figure 2: The process of converting raw chemical and condition data into a numerical feature vector for the ML model.

Protocol 3.1: Feature Generation

Tools: Python with libraries such as RDKit (for molecular features) and pandas (for data manipulation).

Methodology:

  • Molecular Fingerprints:

    • For each reactant (aryl bromide, RAE) and the ligand, generate molecular fingerprints using their SMILES strings. Morgan fingerprints (or ECFP) are a standard choice as they encode circular atomic environments.

    • Rationale: Fingerprints are a fast and effective way to represent molecular structure and are well-suited for capturing similarities and differences between molecules.[14][15]

  • Physics-Based Descriptors:

    • For more nuanced models, calculate quantum chemical descriptors using Density Functional Theory (DFT).[4][18] For the aryl bromide, this could include the partial charge on the bromine-bearing carbon or the C-Br bond dissociation energy. For the ligand, properties like the calculated pKa or HOMO/LUMO energies can be informative.

    • Rationale: These features provide deeper physical and electronic insights that may not be fully captured by topological fingerprints alone, potentially leading to more accurate and interpretable models.[16]

  • Reaction Condition Features:

    • Categorical Variables: Convert categorical variables like 'Solvent' and 'Base' into numerical format using one-hot encoding. This creates a binary column for each category, avoiding artificial ordinal relationships.

    • Continuous Variables: Use continuous variables like 'Temperature' and 'Concentration' directly after appropriate scaling (e.g., standardization).

Protocol 3.2: Model Training, Selection, and Validation

Objective: To train a machine learning model to predict reaction yield and rigorously evaluate its performance.

Causality: A single algorithm is not universally best. By testing several, such as Random Forests (robust to overfitting on smaller datasets) and Gradient Boosting Machines (often high-performing), we can select the one that best captures the nuances of our specific chemical system. Splitting the data ensures we are testing the model's ability to generalize to new, unseen data, which is the ultimate goal.

Tools: Python with scikit-learn.

Methodology:

  • Data Splitting:

    • Randomly split the curated dataset into a training set (e.g., 80%), a validation set (e.g., 10%), and a test set (e.g., 10%).

    • Rationale: The model learns from the training set. The validation set is used to tune hyperparameters (e.g., the number of trees in a random forest). The test set is held back until the very end to provide an unbiased evaluation of the final model's performance on unseen data.

  • Model Selection:

    • Train several common regression models on the training data. Good starting points include:

      • Random Forest Regressor

      • Gradient Boosting Regressor (e.g., XGBoost, LightGBM)

      • Support Vector Regressor

      • Simple Neural Networks[6]

  • Hyperparameter Tuning:

    • For the best-performing model architecture, use the validation set to optimize its hyperparameters (e.g., using GridSearchCV or RandomizedSearchCV). This step is crucial for maximizing performance.

  • Final Evaluation:

    • Train the final, tuned model on the combined training and validation sets.

    • Evaluate its performance on the held-out test set using metrics like the Coefficient of Determination (R²) and Root Mean Squared Error (RMSE).

Table 2: Hypothetical Model Performance on Test Set

ModelR² (Coefficient of Determination)RMSE (Root Mean Squared Error, %)
Random Forest0.857.5
Gradient Boosting0.886.9
Neural Network0.828.1

In this hypothetical case, the Gradient Boosting model would be selected for prospective prediction.

Prospective Application and Iterative Refinement

A trained model's true value is demonstrated by its ability to accelerate discovery. The final step is to use the model to guide new experiments and then use the results of those experiments to further improve the model.

Protocol 4.1: Model-Guided Optimization and Validation

Objective: To use the trained ML model to predict optimal conditions for a new reaction and experimentally validate the prediction.

Causality: This protocol closes the loop of the data-driven workflow. By prospectively testing the model's predictions, we not only aim to find better reaction conditions faster but also to validate the model's utility in a real-world research setting. Discrepancies between prediction and reality provide valuable information for the next round of model training.

Methodology:

  • Define a New Challenge: Select a new aryl bromide and/or RAE not included in the original training data.

  • In Silico Screening:

    • Create a virtual library of potential reaction conditions (different bases, solvents, temperatures) for your new substrates.

    • Generate the corresponding feature vectors for each virtual experiment.

    • Use the trained model to predict the yield for every condition in the virtual library.

  • Select Promising Conditions:

    • Rank the virtual experiments by predicted yield.

    • Select a small number (e.g., 3-5) of the most promising, chemically distinct conditions to test experimentally. It is also wise to select a condition predicted to perform poorly to test the model's ability to identify negative results.

  • Experimental Validation:

    • Perform the selected reactions in the lab using standard benchtop procedures.

    • Carefully measure the experimental yields.

  • Compare and Iterate:

    • Compare the experimental yields to the model's predictions.

    • Add these new, validated data points to your original dataset.

    • Retrain the model. This process, known as active learning or a human-in-the-loop approach, continuously improves the model's accuracy and expands its domain of applicability.[19]

Active_Learning_Cycle Model Trained ML Model Predict Predict Outcomes for New Substrates Model->Predict Select Select Most Promising Conditions for Testing Predict->Select Experiment Perform Lab Experiments (Protocol 4.1) Select->Experiment Update Update Dataset with New Experimental Results Experiment->Update Retrain Retrain ML Model Update->Retrain Retrain->Model Improved Model

Figure 3: The iterative cycle of active learning, where experimental results are used to continuously refine and improve the predictive model.

Conclusion and Future Outlook

This guide outlines a robust, integrated framework for applying machine learning to predict the outcomes of reactions involving 5-Methoxypicolinimidamide hydrochloride. By combining automated high-throughput experimentation with modern computational techniques, research organizations can significantly accelerate reaction optimization, uncover non-obvious structure-activity relationships, and make more informed decisions in their synthetic campaigns.

Future advancements will likely involve the use of more sophisticated models, such as transfer learning, where a model trained on a vast corpus of general chemical reactions can be fine-tuned on a smaller, specific dataset like the one described here, further reducing the initial experimental burden.[19] The ultimate goal is the seamless integration of these predictive models with robotic synthesis platforms, creating fully autonomous systems for chemical discovery and optimization.

References

  • Unchained Labs. Unleashing high-throughput reaction screening. Available at: [Link]

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Method

Picolinic Acid Derivatives in Amide Bond Formation: A Guide to Modern Coupling Protocols

Introduction: Reimagining Amide Synthesis with Picolinic Acid Scaffolds The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. Its synthesis, therefore, rem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining Amide Synthesis with Picolinic Acid Scaffolds

The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. Its synthesis, therefore, remains a central focus in organic and medicinal chemistry. While numerous coupling reagents have been developed, the quest for milder, more efficient, and selective methods is perpetual. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives have emerged as a versatile platform in this endeavor, not only as ligands in catalysis but also as reactive intermediates and auxiliaries that facilitate robust amide bond formation.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging picolinic acid derivatives in amide coupling reactions. We will delve into the mechanistic underpinnings of these methods, offering not just procedural steps but also the rationale behind them to empower chemists to troubleshoot and adapt these protocols for their specific synthetic challenges.

Core Principles: The Role of the Picolinoyl Moiety

The efficacy of picolinic acid derivatives in amide synthesis stems from the unique electronic properties of the pyridine ring. The nitrogen atom at the 2-position can act as a Lewis base, influencing the reactivity of the carbonyl group through intramolecular interactions. This can lead to enhanced activation of the carboxylic acid, facilitating nucleophilic attack by an amine. Furthermore, the picolinoyl group can serve as a robust directing group in more complex transformations, although that is beyond the primary scope of this guide.[1][2]

This guide will focus on two primary classes of picolinic acid derivatives for amide coupling:

  • Picolinoyl Chloride Hydrochloride: A highly reactive acylating agent for rapid amide formation.

  • Active Esters of Picolinic Acid: Tunable reagents for controlled amide synthesis, particularly valuable in peptide chemistry.

Part 1: High-Throughput Amide Synthesis with Picolinoyl Chloride Hydrochloride

Picolinoyl chloride hydrochloride is an effective, albeit highly reactive, acylating agent suitable for a broad range of primary and secondary amines.[3][4] Its use is particularly advantageous when rapid and complete conversion is desired.

Mechanism of Action: A Classic Nucleophilic Acyl Substitution

The reaction proceeds via a standard nucleophilic acyl substitution pathway. The amine nucleophile attacks the electrophilic carbonyl carbon of the picolinoyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group. A base is required to neutralize the hydrochloric acid generated during the reaction.

G cluster_reactants Reactants picolinoyl_chloride Picolinoyl Chloride Hydrochloride tetrahedral_intermediate Tetrahedral Intermediate picolinoyl_chloride->tetrahedral_intermediate Nucleophilic Attack amine Primary or Secondary Amine amine->tetrahedral_intermediate amide_product Picolinamide Product tetrahedral_intermediate->amide_product Elimination of Cl- hcl_salt Amine Hydrochloride Salt tetrahedral_intermediate->hcl_salt

Caption: General workflow for amide synthesis using picolinoyl chloride.

Experimental Protocol: General Procedure for Picolinoylation

This protocol provides a general method for the synthesis of picolinamides from primary and secondary amines using picolinoyl chloride hydrochloride.

Materials:

  • Picolinoyl chloride hydrochloride

  • Amine (primary or secondary)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.

  • Addition of Acyl Chloride: Dissolve picolinoyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or saturated NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude picolinamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality and Trustworthiness:

  • Stoichiometry: A slight excess of the picolinoyl chloride ensures complete consumption of the potentially more valuable amine. The excess base is necessary to neutralize both the HCl from the reagent and the HCl generated during the reaction.

  • Temperature Control: The initial cooling to 0 °C is critical for managing the high reactivity of the acyl chloride, preventing potential side reactions such as diacylation of primary amines or decomposition of sensitive substrates.

  • Aqueous Work-up: The washing steps are designed to remove the triethylamine hydrochloride salt and any unreacted starting materials, ensuring a cleaner crude product for purification.

ParameterRecommendationRationale
Solvent Anhydrous DCM, THFGood solubility for reactants, inert.
Base Triethylamine, PyridineScavenges HCl, drives reaction to completion.
Temperature 0 °C to Room Temp.Controls reactivity, minimizes side products.
Equivalents (Acyl Chloride) 1.1 eqEnsures full conversion of the amine.
Equivalents (Base) 1.2 - 1.5 eqNeutralizes HCl from reagent and reaction.

Part 2: Controlled Amide Synthesis via Picolinic Acid Active Esters

For more delicate substrates, such as in peptide synthesis, the high reactivity of acyl chlorides can be detrimental, leading to racemization and other side reactions.[4][5] In such cases, "active esters" of picolinic acid provide a more controlled and selective approach to amide bond formation. The N-hydroxysuccinimidyl (NHS) ester of picolinic acid is a particularly useful and stable example.[6][7][8][9]

Mechanism of Action: A Two-Step Approach to Activation and Coupling

This method involves the pre-activation of picolinic acid to form an active ester. This ester then reacts with the amine in a subsequent step to form the amide bond, releasing a stable and easily removable leaving group (e.g., N-hydroxysuccinimide).

G cluster_step1 Step 1: Active Ester Formation cluster_step2 Step 2: Amide Formation picolinic_acid Picolinic Acid active_ester Picolinic Acid NHS Ester picolinic_acid->active_ester nhs N-Hydroxysuccinimide nhs->active_ester coupling_reagent Coupling Reagent (e.g., DCC, EDC) coupling_reagent->active_ester amide_product Picolinamide Product active_ester->amide_product Nucleophilic Attack nhs_byproduct N-Hydroxysuccinimide (byproduct) active_ester->nhs_byproduct amine Amine amine->amide_product

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Optimizing Catalysis with 5-Methoxypicolinimidamide Hydrochloride

Welcome to the technical support center for 5-Methoxypicolinimidamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxypicolinimidamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields and overcome common challenges encountered during catalysis.

Introduction

5-Methoxypicolinimidamide hydrochloride is an electron-rich amidine ligand increasingly utilized in modern organic synthesis.[1] It has shown particular efficacy as a ligand in nickel-catalyzed cross-coupling reactions, facilitating the formation of crucial carbon-nitrogen bonds.[2] The electron-donating methoxy group can accelerate the oxidative addition step in catalytic cycles, often allowing reactions to proceed at room temperature and shortening overall reaction times.[1] This guide provides field-proven insights and systematic approaches to maximize the potential of this versatile ligand in your experiments.

Frequently Asked questions (FAQs)

Q1: What is 5-Methoxypicolinimidamide hydrochloride and what are its primary applications?

5-Methoxypicolinimidamide hydrochloride (MW: 187.63 g/mol , Formula: C₇H₁₀ClN₃O) is a pyridine-based amidine ligand.[3][4] Its primary application is as a ligand in transition metal catalysis, particularly with nickel catalysts.[2] It is effective in cross-coupling reactions, such as those between aryl bromides and redox-active esters, to form C(sp²)-C(sp³) bonds.[1] The amidine functional group and the pyridine ring act as a bidentate ligand, coordinating with the metal center.[2]

Key Applications:

  • Nickel-Catalyzed Cross-Coupling: Serves as a ligand to facilitate the formation of carbon-nitrogen and carbon-carbon bonds.[1][2]

  • Synthesis of Complex Molecules: Used in the synthesis of pharmaceutical intermediates and other complex organic structures.[2]

  • Drug Discovery Research: Enables the construction of novel molecular scaffolds for biological screening.[1]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the catalytic activity of 5-Methoxypicolinimidamide hydrochloride.

  • Storage: The compound should be stored in a cool, dry place, ideally between 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[4][5] Protect it from light.[3]

  • Handling: While some modern catalysts are air-stable for brief periods like weighing, it is best practice to handle the ligand and set up reactions under an inert atmosphere to prevent deactivation from moisture and oxygen.[6] Use clean, dry glassware.

Q3: What is the general catalytic cycle involving a picolinamide-type directing group?

While the specific cycle can vary, a general mechanism for cobalt-catalyzed, picolinamide-directed C-H functionalization provides a useful model. The cycle typically involves the coordination of the catalyst to the substrate, C-H activation to form a metallacycle, migratory insertion of the coupling partner, and reductive elimination to yield the product and regenerate the active catalyst.

Catalytic_Cycle A Co(II) Catalyst + Substrate B Coordination & Oxidation Co(III) Complex A->B Oxidant (e.g., Mn(OAc)₂) C C-H Activation (Metallacycle Formation) B->C Rate-Determining Step D Alkyne Coordination C->D + Alkyne E Migratory Insertion D->E F Reductive Elimination E->F G Product Release F->G + Product G->A Regenerates Co(II) caption General Catalytic Cycle for Picolinamide-Directed C-H Functionalization.

General Catalytic Cycle for Picolinamide-Directed C-H Functionalization.
Q4: What safety precautions should be taken?

Users should consult the Safety Data Sheet (SDS) for comprehensive information. General safety guidelines include:

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Measures: Avoid breathing dust/fumes (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

Troubleshooting Guide for Low Reaction Yield

Optimizing a catalytic reaction involves a systematic approach. If you are experiencing low yields, this guide provides a logical workflow to identify and resolve the underlying issues.

Troubleshooting_Workflow cluster_analysis Step 1: Analyze Crude Mixture cluster_diagnosis Step 2: Diagnose the Issue cluster_solutions Step 3: Implement Solutions start Low or No Yield analyze Analyze crude reaction mixture (NMR, LC-MS, GC-MS) start->analyze unreacted_sm Unreacted Starting Material? analyze->unreacted_sm byproducts Side Products Formed? unreacted_sm->byproducts Yes no_reaction No Reaction at All? unreacted_sm->no_reaction No sol_reagents Check Reagents: - Purity - Stoichiometry - Base Choice byproducts->sol_reagents No sol_selectivity Improve Selectivity: - Lower Temperature - Slower Reagent Addition byproducts->sol_selectivity Yes sol_conditions Optimize Conditions: - Temperature - Solvent - Time no_reaction->sol_conditions No (Stalled) sol_catalyst Verify Catalyst System: - Catalyst Activity - Ligand Integrity - Inert Atmosphere no_reaction->sol_catalyst Yes sol_conditions->analyze Re-evaluate sol_catalyst->analyze Re-evaluate sol_reagents->analyze Re-evaluate sol_selectivity->analyze Re-evaluate caption Systematic Troubleshooting Workflow.

Systematic Troubleshooting Workflow.
Problem 1: Low or No Product Yield

This is the most common issue. A thorough analysis of the crude reaction mixture using techniques like NMR or LC-MS can help determine if the cause is unreacted starting materials, byproducts, or a complete lack of reaction.[7]

Potential Cause Explanation & Recommended Solution
1. Inactive Catalyst System Explanation: The active catalytic species may not be forming or may be deactivated. This can be due to impurities like water or oxygen, or improper storage of the ligand or metal salt.[6] Solution:Ensure Inert Atmosphere: Rigorously degas solvents and set up the reaction under an inert atmosphere (Argon or Nitrogen).[6] • Use High-Purity Reagents: Use anhydrous solvents and high-purity starting materials. Peroxides in ethereal solvents like THF can be particularly detrimental.[6] • Verify Ligand/Catalyst Source: Ensure the 5-Methoxypicolinimidamide hydrochloride and metal precursor are from a reliable source and have been stored correctly.[3][4]
2. Suboptimal Reaction Temperature Explanation: Temperature significantly affects reaction kinetics. Some catalytic cycles have a specific optimal temperature range for efficiency. Excessively high temperatures can lead to catalyst decomposition, while low temperatures may result in a sluggish or stalled reaction.[6] Solution:Screen Temperatures: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to find the optimum.[8] Note that some reactions involving this ligand are designed to run efficiently at room temperature.[1]
3. Inappropriate Solvent Explanation: The solvent's polarity and ability to dissolve reagents are critical. A base that is poorly soluble in the chosen solvent will be ineffective.[6] Solvent choice can dramatically impact yield.[8] Solution:Screen Solvents: Test a range of solvents with varying polarities. Polar aprotic solvents are often effective for cross-coupling reactions.[6] See Table 1 for guidance.
4. Incorrect Base or Base Strength Explanation: The base plays a crucial role, often in the deprotonation step or in regenerating the catalyst. Its strength and solubility must be matched to the specific reaction.[6] In some amidine syntheses, a base is required for the reaction to proceed.[8] Solution:Screen Bases: Evaluate a variety of organic and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, DBU). Ensure the chosen base is soluble in the reaction solvent.
5. Insufficient Catalyst Loading Explanation: While higher catalyst loading can increase costs and complicate purification, insufficient loading will lead to low conversion and a stalled reaction. Solution:Optimize Loading: Start with a standard loading (e.g., 5-10 mol%) and adjust as needed. Sometimes, increasing the catalyst amount can significantly boost the yield.[9]
Table 1: Solvent Selection Guide for Amide/Amidine Synthesis
Solvent ClassExample SolventsGeneral Characteristics & Considerations
Polar Aprotic DMF, Dioxane, THF, Acetonitrile (MeCN)Often excellent choices for cross-coupling.[6][10] Good at dissolving salts and polar reagents. Ensure they are anhydrous.
Polar Protic Ethanol, Trifluoroethanol (TFE)Can participate in hydrogen bonding. In some amidine syntheses, highly polar protic solvents like TFE have been shown to dramatically increase yield.[8][11]
Apolar Toluene, HexaneGenerally less effective for polar cross-coupling reactions and may lead to poor solubility of reagents and catalysts, resulting in low yields.[8]
Problem 2: Significant Byproduct Formation / Low Selectivity

The formation of unintended products wastes starting material and complicates purification.

Potential Cause Explanation & Recommended Solution
1. Side Reactions (e.g., Homocoupling) Explanation: A common side reaction in cross-coupling is the homocoupling of one of the starting materials, which consumes reagents and reduces the desired product's yield.[6] Solution:Control Reagent Addition: Add one of the reactive reagents slowly (e.g., via syringe pump). This keeps its concentration low and can suppress side reactions.[7][12] • Lower Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can improve selectivity.[6]
2. Catalyst Degradation Explanation: Under harsh conditions (e.g., high temperature), the catalyst complex may degrade, leading to non-selective or inactive species that promote side reactions.[6] Solution:Reduce Temperature: As mentioned, operate at the lowest effective temperature.[6] • Screen for a More Stable Ligand/Catalyst: If degradation is persistent, a different ligand or catalytic system might be necessary for your specific substrate.
Problem 3: Difficulty in Product Purification

Even with a good yield, challenges in purification can lead to significant product loss.

Potential Cause Explanation & Recommended Solution
1. Contamination with Catalyst/Ligand Explanation: The metal catalyst and ligand residues can be difficult to separate from the desired product, especially if they have similar polarities. Solution:Aqueous Wash: Perform an aqueous workup. Sometimes a wash with a dilute acid or base solution can help remove metal salts and basic/acidic ligands.[13] • Column Chromatography: Use column chromatography with a carefully selected solvent system.[8] • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.[13]
2. Impurities from Starting Materials Explanation: The final product can only be as pure as the starting materials. Impurities can interfere with the reaction and co-elute with the product. Solution:Purify Starting Materials: Ensure all starting materials are of high purity before beginning the reaction.[12]

Appendix: General Experimental Protocol

This protocol is a representative example for a nickel-catalyzed cross-coupling reaction using 5-Methoxypicolinimidamide hydrochloride as a ligand. Note: This is a general guideline and must be optimized for your specific substrates.

Reaction: Nickel-Catalyzed Coupling of an Aryl Bromide with a Redox-Active Ester (RAE) [1]

1. Reagent Preparation:

  • Aryl Bromide (1.0 equiv)

  • Redox-Active Ester (1.5 equiv)

  • NiCl₂·dme (10 mol%)

  • 5-Methoxypicolinimidamide hydrochloride (12 mol%)

  • Zinc powder (reductant, 3.0 equiv)

  • Tetrabutylammonium iodide (TBAI, optional additive, 1.5 equiv)[1]

  • Anhydrous Solvent (e.g., DMF or THF)

2. Reaction Setup (under Inert Atmosphere):

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add NiCl₂·dme, 5-Methoxypicolinimidamide hydrochloride, and zinc powder.

  • Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Add the aryl bromide, redox-active ester, and TBAI (if used).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature (or the optimized temperature) and monitor its progress by TLC or LC-MS.

3. Workup and Purification:

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove zinc and other solids.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

References
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.[Link]

  • Optimization of reaction conditions for the synthesis of a-amino amidine 5a. ResearchGate.[Link]

  • Synthesis of amidines. Organic Chemistry Portal.[Link]

  • FCC Troubleshooting Guide - Catalyst Losses. Scribd.[Link]

  • Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. ResearchGate.[Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.[Link]

  • Troubleshooting low catalyst activity in reforming units. Patsnap Eureka.[Link]

  • Amidine synthesis by imidoylation. Organic Chemistry Portal.[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central.[Link]

  • A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. NIH.[Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).[Link]

  • Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Arkivoc.[Link]

  • Purification of amine reaction mixtures.
  • Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing.[Link]

  • Amide-based compounds, production, recovery, purification and uses thereof.
  • Synthesis of imidate hydrochloride salts. ResearchGate.[Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE.[Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery.[Link]

  • The chemistry of amidines and imidates. ResearchGate.[Link]

  • Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. NIH.[Link]

  • Cobalt-Catalyzed Selective Synthesis of Isoquinolines Using Picolinamide as a Traceless Directing Group. ResearchGate.[Link]

  • Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.[Link]

  • Current Challenges in Catalyst Development for PEM Water Electrolyzers. ResearchGate.[Link]

  • Competitive Adsorption and Modulated Product Binding Using Pyridines on Cobalt Phosphide Enhance Hydrogenation Catalysis. PMC - NIH.[Link]

  • Special Issue : Supported Metal Catalysts and Their Applications in Fine Chemicals. MDPI.[Link]

  • Special Issue : Recent Advances Utilized in the Recycling of Catalysts II. MDPI.[Link]

Sources

Troubleshooting

stability issues of 5-Methoxypicolinimidamide hydrochloride in solution

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-Methoxypicolinimidamide hydrochloride in their experiments. This document provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-Methoxypicolinimidamide hydrochloride in their experiments. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered when working with this compound in solution.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of 5-Methoxypicolinimidamide hydrochloride.

Q1: How should I store solid 5-Methoxypicolinimidamide hydrochloride?

A1: Solid 5-Methoxypicolinimidamide hydrochloride is known to be sensitive to air and moisture (hygroscopic).[1] To ensure its integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, a cool, dark, and dry place is recommended, with some suppliers suggesting temperatures between 2-8°C.[2][3]

Q2: What is the primary stability concern when 5-Methoxypicolinimidamide hydrochloride is in solution?

A2: The primary stability concern for 5-Methoxypicolinimidamide hydrochloride in solution is its susceptibility to hydrolysis, particularly in aqueous environments. The amidine functional group can hydrolyze to the corresponding amide, 5-methoxypicolinamide, and potentially further to 5-methoxypicolinic acid. The rate of this hydrolysis is influenced by pH, temperature, and the presence of nucleophiles.

Q3: In which solvents is 5-Methoxypicolinimidamide hydrochloride soluble?

A3: As a hydrochloride salt, 5-Methoxypicolinimidamide hydrochloride is expected to have enhanced solubility in aqueous solutions.[1] A calculated water solubility for the related compound, picolinimidamide hydrochloride, is 2.22 mg/mL.[4] It is also anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, which are commonly used for preparing stock solutions for biological assays. However, quantitative solubility data in various solvents is limited. It is always recommended to perform a small-scale solubility test in your specific solvent or buffer system before preparing a large-scale stock solution.

Q4: Can I prepare a stock solution in DMSO? Is it stable?

A4: Yes, DMSO is a common solvent for preparing stock solutions of organic compounds. 5-Methoxypicolinimidamide hydrochloride is expected to be soluble in DMSO. While DMSO itself is a stable solvent,[5] it is also hygroscopic and can absorb water from the atmosphere. The presence of water in DMSO can facilitate the hydrolysis of the amidine group over time. Therefore, it is recommended to use anhydrous DMSO and store the stock solution in a tightly sealed container at low temperature (e.g., -20°C or -80°C) to minimize degradation. Some studies have shown that DMSO can affect the stability of certain molecules, so it's advisable to prepare fresh solutions for sensitive experiments or validate the stability of your stock solution over time.[6][7]

Q5: What are the visible signs of degradation in a solution of 5-Methoxypicolinimidamide hydrochloride?

A5: Visual signs of degradation can include a change in color of the solution, the formation of a precipitate (if the degradation products are less soluble), or a decrease in the expected biological activity or reaction yield. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to accurately assess the stability and purity of the solution.

II. Troubleshooting Guide: Solution Stability Issues

This section provides a more detailed, question-and-answer-based guide to troubleshoot specific stability problems you may encounter during your experiments.

Inconsistent Experimental Results

Q: I am observing variable results in my biological assays or chemical reactions when using solutions of 5-Methoxypicolinimidamide hydrochloride. What could be the cause?

A: Inconsistent results are often a primary indicator of compound instability in your experimental solution. The likely culprit is the degradation of the parent compound, leading to a lower effective concentration and the presence of potentially interfering degradation products.

Troubleshooting Workflow:

G A Inconsistent Experimental Results B Hypothesis: Compound Degradation A->B C Action: Assess Solution Stability B->C D Prepare fresh solution from solid C->D E Analyze aged vs. fresh solution via HPLC C->E F Degradation confirmed? E->F Compare chromatograms G Optimize solution preparation and storage F->G Yes H No degradation observed? F->H No I Troubleshoot other experimental parameters H->I G A 5-Methoxypicolinimidamide C₇H₉N₃O B 5-Methoxypicolinamide C₇H₈N₂O₂ A->B Hydrolysis (H₂O) C 5-Methoxypicolinic Acid C₇H₇NO₃ B->C Hydrolysis (H₂O, acid/base) G A Develop Initial HPLC Method B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Stressed Samples B->C D Optimize Method for Resolution of Degradants C->D E Validate Method (Specificity, Linearity, Accuracy, Precision) D->E

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 5-Methoxypicolinimidamide Hydrochloride

Welcome to the technical support center for 5-Methoxypicolinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxypicolinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and actionable protocols to ensure the successful use of this compound in your research.

Understanding the Molecule: Physicochemical Properties

Before delving into solubility enhancement techniques, it is crucial to understand the key physicochemical properties of 5-Methoxypicolinimidamide hydrochloride. These parameters govern its solubility behavior and will inform our troubleshooting strategy.

PropertyValueSignificance
Molecular Formula C₇H₁₀ClN₃OProvides the elemental composition.
Molecular Weight 187.63 g/mol [1]Important for concentration calculations.
Predicted pKa ~6.8 (in DMSO)[1]Indicates that the compound is a weak base. The imidamide group is likely protonated at pH values below 6.8, forming the more soluble hydrochloride salt.
Predicted logP 0.79607[2]Suggests that the compound is relatively hydrophilic and not excessively lipophilic, which is favorable for aqueous solubility.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of 5-Methoxypicolinimidamide hydrochloride.

Q1: Why is my 5-Methoxypicolinimidamide hydrochloride not dissolving in water?

As a hydrochloride salt of a weak base, the solubility of 5-Methoxypicolinimidamide hydrochloride is highly dependent on the pH of the aqueous solution. While it is expected to be more soluble in acidic conditions where the imidamide group is protonated, its intrinsic solubility in neutral water may be limited. The pH of deionized water can vary and may not be sufficiently acidic to facilitate complete dissolution.

Q2: I'm observing precipitation when I add my DMSO stock solution to an aqueous buffer. What is happening?

This is a common phenomenon known as "salting out" or precipitation upon solvent shifting. Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many compounds at high concentrations.[3] However, when a concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent polarity changes dramatically. If the concentration of 5-Methoxypicolinimidamide hydrochloride in the final aqueous solution exceeds its solubility limit at that specific pH and solvent composition, it will precipitate out of solution.[4]

Q3: Can I heat the solution to improve solubility?

Gentle heating can be a useful technique to increase the rate of dissolution and, in many cases, the equilibrium solubility.[5] However, it is crucial to be cautious as excessive or prolonged heating can lead to the degradation of the compound. It is recommended to perform initial thermal stability tests if you plan to use heat to aid dissolution.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This section provides a systematic approach to troubleshooting and resolving solubility issues with 5-Methoxypicolinimidamide hydrochloride.

Issue 1: Poor or Slow Dissolution in Aqueous Buffers

Underlying Cause: The pH of your buffer may not be optimal for maintaining the protonated, and therefore more soluble, form of the compound.

Troubleshooting Workflow:

Caption: Co-solvent Strategy Workflow

Detailed Steps & Scientific Rationale:

  • Co-solvent Selection: Choose a water-miscible organic solvent that is compatible with your experimental system. Common choices include:

    • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent. [3] * Ethanol: A polar protic solvent, often well-tolerated in biological assays. [6] * Propylene Glycol (PG): A viscous co-solvent commonly used in pharmaceutical formulations.

  • Co-solvent Titration Protocol:

    • Prepare your optimized pH buffer from the previous step.

    • Create a series of co-solvent/buffer mixtures with increasing percentages of the organic co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

    • Attempt to dissolve your compound in these mixtures, starting with the lowest co-solvent concentration.

    • Causality: Co-solvents work by reducing the polarity of the aqueous environment, which can better accommodate the non-polar regions of the drug molecule, thereby increasing overall solubility. [7]

Issue 3: High Concentrations Required and Co-solvents are Not Feasible

Underlying Cause: For certain applications, such as in vivo studies, high concentrations of organic co-solvents may be toxic or cause undesirable side effects. In such cases, advanced formulation strategies like cyclodextrin complexation can be employed.

Troubleshooting Workflow:

Caption: Cyclodextrin Complexation Workflow

Detailed Steps & Scientific Rationale:

  • Cyclodextrin Selection: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming a more soluble drug-cyclodextrin inclusion complex. [8]For pyridine-containing compounds, β-cyclodextrins and their derivatives are often effective. [9] * Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative that can be particularly effective for cationic drugs.

  • Phase Solubility Study Protocol (Simplified):

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM).

    • Add an excess amount of 5-Methoxypicolinimidamide hydrochloride to each solution.

    • Equilibrate the samples (typically by shaking for 24-48 hours at a constant temperature).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot the concentration of the dissolved drug against the cyclodextrin concentration to determine the effect on solubility.

    • Causality: The formation of the inclusion complex effectively shields the less polar parts of the drug molecule from the aqueous environment, leading to a significant increase in its apparent solubility. [8]

Experimental Protocols

Protocol 1: Standard Shake-Flask Method for Equilibrium Solubility Determination

This protocol is a reliable method for determining the equilibrium solubility of 5-Methoxypicolinimidamide hydrochloride in a given solvent system. [10]

  • Preparation: Add an excess amount of solid 5-Methoxypicolinimidamide hydrochloride to a known volume of the test solvent (e.g., pH 4.5 acetate buffer) in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm syringe filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as RP-HPLC with UV detection. [11][12]

Protocol 2: Preparation of a Drug-Cyclodextrin Complex by Kneading
  • Molar Ratio Calculation: Based on the phase solubility diagram (or assuming a 1:1 molar ratio for initial screening), calculate the required amounts of 5-Methoxypicolinimidamide hydrochloride and the selected cyclodextrin.

  • Kneading: In a mortar, mix the cyclodextrin with a small amount of water to form a paste. Gradually add the drug powder and continue to knead for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. This powder can then be used for dissolution studies.

References

  • Study on complex formation of biologically active pyridine derivatives with cyclodextrins by capillary electrophoresis. PubMed.
  • Equilibrium Solubility Assays Protocol. AxisPharm.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
  • Buy 5-Methoxypicolinimidamide hydrochloride | 1179359-60-4. Smolecule.
  • 2-Pyridineethanol. Solubility of Things.
  • Pyridine. Solubility of Things.
  • Pyridine. Sciencemadness Wiki.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Method for determining solubility of a chemical compound.
  • Summary of solubility measurement protocols of each company before harmoniz
  • Species distribution diagrams as a function of pH for the picolinic acid created considering the log10βpr given in Table 1.
  • Technical Guide: Solubility of Chlormidazole Hydrochloride in DMSO and Other Organic Solvents. Benchchem.
  • Solubility and Crystallization Studies of Picolinic Acid. ULisboa Research Portal.
  • (PDF) Solubility and Crystallization Studies of Picolinic Acid.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Solubility and Crystalliz
  • Picolinic acid | C6H5NO2 | CID 1018. PubChem.
  • Pyridine | C5H5N | CID 1049. PubChem.
  • Ethanol. Wikipedia.
  • impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. Benchchem.
  • DMSO. gChem Global.
  • The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model.
  • Calculated logP values for investigated compounds.
  • LogP vs LogD - Wh
  • LogP—Making Sense of the Value. ACD/Labs.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • Extending pK(a) prediction accuracy: High-throughput pK(a) measurements to understand pK(a) modulation of new chemical series.
  • Temperature Effects on Solubility. Chemistry LibreTexts.
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
  • Lipophilicity prediction of peptides and peptide deriv
  • Reproducibility of the HPLC method.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central.
  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing).
  • Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling. PMC - NIH.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.
  • 5-Methoxypicolinimidamide hydrochloride | 1179359-60-4. Sigma-Aldrich.
  • 5-Methoxypicolinimidamide Hydrochloride | 1179359-60-4. Tokyo Chemical Industry Co., Ltd.(JP).
  • Accurate and rapid prediction of pKa of transition metal complexes: semiempirical quantum chemistry with a data-augmented approa. TU Delft Research Portal.
  • Using DMSO as solvent, how to remove the reaction effectively.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • 1179359-60-4|5-Methoxypicolinimidamide hydrochloride|BLD Pharm.
  • 1179359-60-4 | 5-Methoxypicolinimidamide hydrochloride. ChemScene.
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. NIH.
  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.

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Troubleshooting

common side reactions with 5-Methoxypicolinimidamide hydrochloride

Last Updated: January 3, 2026 Introduction: This guide is intended for researchers, chemists, and drug development professionals utilizing 5-Methoxypicolinimidamide hydrochloride. Our internal analysis and a review of th...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction:

This guide is intended for researchers, chemists, and drug development professionals utilizing 5-Methoxypicolinimidamide hydrochloride. Our internal analysis and a review of the current scientific literature indicate that this compound's primary application is as an electron-rich amidine ligand, particularly effective in nickel-catalyzed cross-coupling reactions. Information regarding its biological activity or clinical side effects is not currently available in published literature. Therefore, this technical support center focuses on its application in chemical synthesis, addressing potential challenges and "side reactions" in the context of experimental work.

Part 1: Troubleshooting Guide for Synthesis Applications

This section addresses common issues encountered during cross-coupling reactions using 5-Methoxypicolinimidamide hydrochloride as a ligand.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I troubleshoot?

Answer:

Low or no product formation is a frequent issue in transition metal catalysis. The problem often lies with the catalyst's activity, the integrity of the reagents, or the reaction conditions.

Troubleshooting Protocol:

  • Verify Ligand and Catalyst Integrity:

    • Ligand Purity: 5-Methoxypicolinimidamide hydrochloride is hygroscopic and air-sensitive. Improper storage can lead to degradation. Ensure the ligand has been stored under an inert atmosphere and in a cool, dark place.[1]

    • Catalyst Source and Age: The nickel precatalyst (e.g., NiCl₂ or NiBr₂) should be from a reliable source and anhydrous. Older bottles of nickel salts can accumulate water, which is detrimental to many cross-coupling reactions.

    • Active Catalyst Formation: The in situ formation of the active Ni(0) species by a reducing agent (e.g., zinc or manganese powder) is critical. Ensure the reducing agent is of high purity and has been freshly activated if necessary (e.g., by washing with acid to remove oxide layers).

  • Solvent and Atmosphere Control:

    • Anhydrous & Degassed Solvent: Use freshly dried, degassed solvent. Oxygen can oxidize the active Ni(0) catalyst, rendering it inactive. Degas the solvent by sparging with argon or nitrogen for at least 30 minutes or by several freeze-pump-thaw cycles.

    • Inert Atmosphere: The entire reaction setup, including reagent transfers, must be conducted under a rigorously maintained inert atmosphere (argon or nitrogen).

  • Reagent Compatibility:

    • Substrate Purity: Impurities in your aryl halide or alkyl electrophile can sometimes poison the catalyst. Verify the purity of your starting materials.

    • Base/Additive Issues: If a base or other additive (like TBAI) is used, ensure it is anhydrous and compatible with the reaction conditions.

Question 2: I am observing significant formation of homocoupled byproducts (e.g., biaryl from the aryl halide). How can I improve the selectivity for the cross-coupled product?

Answer:

Homocoupling is a common side reaction in nickel-catalyzed couplings and typically points to an imbalance in the rates of the catalytic cycle steps. The use of amidine ligands like 5-Methoxypicolinimidamide hydrochloride is intended to mitigate this, but optimization may be required.[2]

Troubleshooting Protocol:

  • Adjust Ligand-to-Metal Ratio:

    • The stoichiometry of the ligand to the nickel precatalyst is crucial. A common starting point is a 1:1 or 1.2:1 ratio. If homocoupling is severe, slightly increasing the ligand loading (e.g., to 1.5:1) can sometimes favor the formation of the desired cross-coupling complex and suppress side reactions.

  • Modify Reaction Temperature:

    • The electron-donating methoxy group on this ligand is designed to accelerate the oxidative addition step and allow for lower reaction temperatures. If you are running the reaction at elevated temperatures, try reducing it to room temperature, as this can often decrease the rate of unwanted side reactions.

  • Control Rate of Addition:

    • If one of the coupling partners is highly reactive, its slow addition to the reaction mixture can help maintain a low steady-state concentration, thereby disfavoring homocoupling.

  • Evaluate Additives:

    • For certain cross-electrophile couplings, additives like tetrabutylammonium iodide (TBAI) can facilitate electron transfer and improve catalyst turnover, which may enhance selectivity.

Part 2: Frequently Asked Questions (FAQs)

Handling and Storage
  • Q: What are the proper storage conditions for 5-Methoxypicolinimidamide hydrochloride?

    • A: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is recommended to store it in a cool, dark, and dry place, with temperatures between 2-8°C often suggested.[1] The compound is known to be hygroscopic and air-sensitive.

  • Q: What personal protective equipment (PPE) should be used when handling this compound?

    • A: Standard laboratory PPE is required, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4] Handling should be performed in a well-ventilated area or a chemical fume hood.[4][5] If there is a risk of generating dust, respiratory protection may be necessary.[4]

Safety and Toxicity
  • Q: Are there any known health hazards associated with 5-Methoxypicolinimidamide hydrochloride?

    • A: Specific toxicity data for this exact compound is limited. However, safety data for the structurally similar compound, 6-Methoxypicolinimidamide hydrochloride, indicate that it may cause skin, eye, and respiratory irritation.[4] General safety precautions for amidine compounds should be followed.[3][6] Avoid inhalation, ingestion, and contact with skin and eyes.[4] In case of contact, wash the affected area thoroughly with water.[1][3]

Mechanism of Action (in Synthesis)
  • Q: How does 5-Methoxypicolinimidamide hydrochloride function as a ligand?

    • A: It acts as an electron-rich, bidentate nitrogen-donor ligand. The pyridine nitrogen and one of the amidine nitrogens coordinate to the nickel center. The electron-donating methoxy group increases the electron density on the nickel, which facilitates the crucial oxidative addition step of the catalytic cycle with the aryl halide. This increased reactivity can lead to faster reaction times and allow for milder reaction conditions (e.g., room temperature).

Part 3: Visualizations and Data

Diagrams

Troubleshooting Workflow start Low Conversion Issue check_reagents Verify Reagent Integrity (Ligand, Catalyst, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Assess Reaction Conditions (Atmosphere, Temperature) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes purify Purify/Replace Reagents reagents_ok->purify No adjust_setup Improve Inert Setup & Degas Solvents conditions_ok->adjust_setup No optimize Systematically Optimize (Temp, Concentration, Additives) conditions_ok->optimize Yes purify->start adjust_setup->start success Reaction Successful optimize->success

Caption: Troubleshooting workflow for low reaction conversion.

Catalytic Cycle Simplified Ni-Catalyzed Cross-Coupling Ni0 L-Ni(0) NiII_A L-Ni(II)(Ar)(X) Ni0->NiII_A Oxidative Addition NiII_B L-Ni(II)(Ar)(R) NiII_A->NiII_B Transmetalation or Radical Capture NiI L-Ni(I) NiII_A->NiI SET NiII_B->Ni0 Reductive Elimination product Ar-R NiII_B->product NiI->NiII_B + R• sub_ArX Ar-X sub_ArX->NiII_A sub_RE R-E sub_RE->NiII_B reductant Reductant (e.g., Zn)

Caption: Simplified nickel-catalyzed cross-coupling cycle.

Data Summary
PropertyValueSource(s)
Chemical Name 5-Methoxypicolinimidamide hydrochlorideN/A
Synonym 5-methoxypyridine-2-carboximidamide,hydrochloride
CAS Number 1179359-60-4[1]
Molecular Formula C₇H₁₀ClN₃O
Molecular Weight 187.63 g/mol
Physical Form Solid
Storage 2-8°C, Inert atmosphere, Hygroscopic[1]
Known Hazards Potential for skin, eye, and respiratory irritation.[4]

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Amines.com. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. [Link]

  • Amines as the ligands for palladium-catalyzed coupling reactions. (2025). ResearchGate. [Link]

  • New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. (2016). National Institutes of Health. [Link]

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Optimization

Technical Support Center: Purification of 5-Methoxypicolinimidamide Hydrochloride

Welcome to the technical support center for the purification of 5-Methoxypicolinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methoxypicolinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, basic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to Purification Challenges

5-Methoxypicolinimidamide hydrochloride is a valuable building block in medicinal chemistry, often utilized as a ligand in cross-coupling reactions. Its purification, however, presents several challenges stemming from its inherent chemical properties:

  • Polarity and Basicity: The presence of the amidine and pyridine functionalities makes the molecule highly polar and basic. This can lead to strong interactions with silica gel in normal-phase chromatography, resulting in poor peak shape and recovery.

  • Hydrochloride Salt Form: While the hydrochloride salt enhances solubility in some polar solvents, it also introduces challenges such as hygroscopicity and potential instability under certain conditions.

  • Hygroscopicity: The tendency to absorb moisture from the atmosphere can affect the accuracy of weighing and may lead to the formation of hydrates, complicating characterization and purification.

  • Potential for Impurities: Synthesis of amidines, for instance via the Pinner reaction, can introduce specific impurities that require targeted purification strategies for their removal.[1][2]

This guide will provide practical solutions and theoretical explanations to address these challenges effectively.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during purification.

Issue 1: Poor Recovery and Peak Tailing in Flash Chromatography on Silica Gel

Q: I am attempting to purify 5-Methoxypicolinimidamide hydrochloride using flash chromatography with a standard silica gel column and a hexane/ethyl acetate solvent system. I'm observing significant peak tailing and very low recovery of my product. What is causing this and how can I fix it?

A: This is a classic problem when purifying basic compounds like yours on acidic silica gel.[3] The lone pairs on the nitrogen atoms of the pyridine and amidine groups interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to irreversible adsorption, smearing of the compound down the column (tailing), and ultimately, poor recovery.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.[4]

      • Recommended Modifier: Triethylamine (Et₃N) or pyridine at a concentration of 0.1-1% (v/v) in your mobile phase (e.g., dichloromethane/methanol).[4][5]

      • Mechanism: The added base will preferentially interact with the silanol groups, preventing your product from binding too strongly.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which creates a less acidic and more polar environment. This is often an excellent choice for the purification of basic compounds.[6]

    • Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be used. For basic compounds, basic or neutral alumina is recommended over acidic alumina.

Experimental Protocol: Flash Chromatography with a Basic Modifier

  • Solvent System Selection: Start by developing a solvent system using thin-layer chromatography (TLC). A common system for polar compounds is dichloromethane (DCM) and methanol (MeOH).[5]

  • TLC Analysis: Spot your crude product on a silica TLC plate and develop it in a chamber containing DCM/MeOH with 0.5% triethylamine. Aim for an Rf value of ~0.3 for your desired product.[4]

  • Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., hexane or DCM).

  • Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent (or DCM) and load it onto the column.

  • Elution: Run the column with your pre-determined DCM/MeOH/Et₃N solvent system.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your purified product.

dot

Caption: Troubleshooting workflow for flash chromatography.

Issue 2: Difficulty Achieving High Purity by Recrystallization

Q: I have tried to recrystallize my 5-Methoxypicolinimidamide hydrochloride product, but I am either getting an oil, very fine needles that are difficult to filter, or no significant improvement in purity. What am I doing wrong?

A: Recrystallization is a powerful technique, but it is highly dependent on the choice of solvent and the cooling process.[7][8] For a polar salt like 5-Methoxypicolinimidamide hydrochloride, finding a suitable single solvent can be challenging.

Solutions:

  • Systematic Solvent Screening:

    • Ideal Solvent Properties: A good recrystallization solvent should dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[7]

    • Suggested Solvents to Screen:

      • Single Solvents: Isopropanol, ethanol, methanol, acetonitrile. Given the polarity of your compound, highly non-polar solvents like hexanes are unlikely to be suitable on their own.

      • Solvent/Anti-Solvent Systems: This is often more effective for polar compounds. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.

        • Potential Systems: Methanol/diethyl ether, ethanol/ethyl acetate, isopropanol/hexanes.

  • Control the Cooling Rate:

    • Slow Cooling is Key: Rapid cooling, such as plunging a hot flask into an ice bath, often leads to the formation of small, impure crystals or an oil.[8] Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation.

    • Inducing Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[5]

  • Address Hygroscopicity:

    • Work Under a Dry Atmosphere: The hygroscopic nature of your compound means it can absorb water from the air, which can interfere with crystallization.[9][10] Whenever possible, handle the compound in a glove box or under a stream of dry nitrogen.

    • Use Anhydrous Solvents: Ensure your recrystallization solvents are dry, as water can act as an impurity and affect the crystallization process.

Experimental Protocol: Recrystallization using a Solvent/Anti-Solvent System

  • Dissolution: In a flask, dissolve the crude 5-Methoxypicolinimidamide hydrochloride in a minimal amount of hot methanol.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add diethyl ether dropwise until you observe persistent cloudiness.

  • Clarification: Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. You should observe crystal formation.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

dot

Caption: Decision tree for optimizing recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my 5-Methoxypicolinimidamide hydrochloride sample?

A1: The impurity profile will depend on the synthetic route used. If a Pinner-type synthesis was employed, common impurities could include:

  • Starting materials: Unreacted 5-methoxypicolinonitrile.

  • Intermediates: The corresponding imino ester intermediate.[1]

  • Side-products: Amide hydrolysis products if water was present during the synthesis.[2]

  • Inorganic salts: Ammonium chloride is a common byproduct in amidine synthesis.[11]

Q2: I need to use HPLC for final purity analysis and purification. What type of column and mobile phase should I use?

A2: Due to the polar and basic nature of your compound, standard reversed-phase HPLC on a C18 column can be challenging, often resulting in poor retention and peak shape.[12] Consider the following approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating highly polar compounds.[13][14] A bare silica or amide-based HILIC column with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of aqueous buffer (e.g., ammonium formate) is a good starting point.[15][16]

  • Mixed-Mode Chromatography: These columns have stationary phases with both reversed-phase and ion-exchange properties. This allows for multiple retention mechanisms, which can be very effective for separating polar and ionizable compounds.[12][17]

  • Reversed-Phase with an Ion-Pairing Agent: While less common now due to MS incompatibility, adding an ion-pairing agent to the mobile phase can improve retention and peak shape on a C18 column.

Technique Stationary Phase Typical Mobile Phase Advantages Disadvantages
HILIC Silica, Amide, DiolHigh % Acetonitrile, low % aqueous buffer (e.g., ammonium formate)Excellent retention for polar compounds, MS-friendlyCan have longer equilibration times
Mixed-Mode C18 with ion-exchange groupsAcetonitrile/water with bufferCan separate compounds with a wide range of polaritiesMethod development can be more complex
Reversed-Phase C18, C8Acetonitrile/water with acid (e.g., formic acid)Widely available and understoodPoor retention and peak shape for very polar compounds

Q3: My compound appears to be degrading during purification. What could be the cause and how can I prevent it?

A3: Amidine hydrochlorides can be sensitive to certain conditions.

  • pH Stability: While generally stable, extremes of pH should be avoided. The 5-methoxypyridine moiety is generally stable, but the amidine group can be susceptible to hydrolysis, especially under strongly basic conditions.[18]

  • Thermal Stability: Avoid excessive heat during solvent removal (rotary evaporation) as this can lead to decomposition. It is best to remove solvents at a moderate temperature under high vacuum.

  • Air Sensitivity: Some amine-containing compounds can be sensitive to air oxidation.[19] While less common for this specific compound, if you suspect degradation, try to perform purification steps under an inert atmosphere (nitrogen or argon).

Q4: How should I store the purified 5-Methoxypicolinimidamide hydrochloride?

A4: Due to its hygroscopic nature, proper storage is crucial to maintain the purity and integrity of your compound.

  • Short-term storage: Store in a tightly sealed vial in a desiccator.

  • Long-term storage: For optimal stability, store under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 4 °C), protected from light.[20]

By understanding the inherent challenges and applying the systematic troubleshooting and purification strategies outlined in this guide, you will be well-equipped to obtain high-purity 5-Methoxypicolinimidamide hydrochloride for your research and development needs.

References

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]

  • Horváth, K., et al. (2025).
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • LabXchange. (2022).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available from: [Link]

  • Interchim. Purification of different Pyridines using Waters X-bridge prep column. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Polar Analyte Retention in Reversed-Phase HPLC.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Smolecule. (2023). Buy 5-Methoxypicolinimidamide hydrochloride | 1179359-60-4.
  • BenchChem. (2025). Determining the Physicochemical Profile of N-(Pyridin-3-yl)picolinamide: A Technical Guide to Solubility and Stability.
  • Phenomenex. (2021). HILIC Technical Tip for Stronger Analytical Methods. Phenomenex Blog.
  • Agilent. (2023).
  • Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • Nawrocki, J., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • ChemScene. 1179359-60-4 | 5-Methoxypicolinimidamide hydrochloride.
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  • BLD Pharm. 1196155-18-6|2-Ethynyl-5-methoxypyridine.
  • MDPI. (2019). Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media.
  • Journal of the American Chemical Society. (2022).

Sources

Troubleshooting

impact of reaction parameters on 5-Methoxypicolinimidamide hydrochloride efficiency

Welcome to the technical support center for the synthesis of 5-Methoxypicolinimidamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxypicolinimidamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. Here, we will delve into the critical reaction parameters, offer field-proven insights to overcome common experimental hurdles, and provide a robust, validated protocol. Our focus is on the widely-used Pinner reaction, a classic and reliable method for converting nitriles to the corresponding amidine hydrochlorides.

Understanding the Core Synthesis: The Pinner Reaction

The synthesis of 5-Methoxypicolinimidamide hydrochloride from its corresponding nitrile (5-methoxypicolinonitrile) is most effectively achieved via the Pinner reaction.[1] This two-step process is powerful but highly sensitive to specific parameters. Understanding the mechanism is the first step to effective troubleshooting.

The reaction proceeds in two distinct stages:

  • Formation of the Pinner Salt: The nitrile is activated by a strong acid (anhydrous HCl) in the presence of an alcohol (e.g., ethanol). The alcohol acts as a nucleophile, attacking the activated nitrile to form a stable intermediate known as an imino ester hydrochloride, or "Pinner salt".[2][3]

  • Ammonolysis: The isolated or in-situ Pinner salt is then treated with a source of ammonia. The ammonia displaces the alcohol portion of the intermediate to yield the final, stable 5-Methoxypicolinimidamide hydrochloride.[4]

Below is a diagram illustrating the overall reaction workflow.

cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis Nitrile 5-Methoxypicolinonitrile Reagents1 Anhydrous EtOH Anhydrous HCl (g) or solution Nitrile->Reagents1 PinnerSalt Imino Ester Intermediate (Pinner Salt) Reagents1->PinnerSalt  Low Temp (0-5 °C) Strictly Anhydrous Ammonia Anhydrous NH₃ (in EtOH or as gas) PinnerSalt->Ammonia FinalProduct 5-Methoxypicolinimidamide Hydrochloride Ammonia->FinalProduct  RT to 40 °C

Caption: High-level workflow for the two-step Pinner reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer explains the chemical reasoning behind the problem and provides actionable solutions.

Q1: Why is my final product yield very low or zero, with no starting material recovered? My analysis shows the main product is methyl or ethyl 5-methoxypicolinate.

A1: This is the most common failure mode and is almost always caused by water contamination . The Pinner salt intermediate is extremely sensitive to moisture.[4] In the presence of even trace amounts of water, the intermediate will rapidly hydrolyze to form the corresponding ester, which is a thermodynamic sink.

  • Causality: The mechanism involves the attack of water on the protonated imino ester, leading to a tetrahedral intermediate that collapses to the more stable ester and ammonium chloride.

  • Preventative Solutions:

    • Glassware: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon) immediately before use.

    • Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Anhydrous ethanol is a common choice.

    • Reagents: Use a reliable source of anhydrous HCl. Bubbling dry HCl gas through the reaction is traditional but hazardous. A safer, more controllable alternative is to use a commercially available, standardized solution of HCl in an anhydrous solvent like dioxane or ethanol.[2]

    • Atmosphere: Maintain a positive pressure of an inert gas throughout the entire duration of Step 1.

Q2: The reaction stalls. My starting nitrile is consumed, but I cannot isolate the final amidine hydrochloride after adding ammonia.

A2: This issue points to a problem in the second step (ammonolysis). There are two likely causes:

  • Cause A: Incomplete Ammonolysis. The conversion of the Pinner salt to the amidine requires a sufficient excess of ammonia.

    • Solution: Use a significant excess of ammonia. This can be achieved by bubbling anhydrous ammonia gas through the cooled reaction mixture or by adding a saturated solution of ammonia in an anhydrous alcohol (e.g., ethanol). Ensure the mixture is stirred efficiently to promote contact between the reagents.

  • Cause B: Reaction Temperature is Too Low. While Pinner salt formation requires low temperatures (0-5 °C), the ammonolysis step may be sluggish at these temperatures.[4]

    • Solution: After the addition of ammonia at low temperature (to control any initial exotherm), allow the reaction to slowly warm to room temperature. Gentle heating (e.g., to 30-40 °C) for several hours may be required to drive the reaction to completion. Monitor the disappearance of the Pinner salt intermediate by TLC or LC-MS.

Q3: The reaction is very slow, and a significant amount of starting nitrile remains even after several hours.

A3: This indicates a problem with the activation of the nitrile in Step 1. The root cause is insufficient or inactive acid catalyst.

  • Causality: The Pinner reaction is acid-catalyzed. The nitrile nitrogen must be protonated to form a highly electrophilic nitrilium ion, which is then attacked by the alcohol.[2][3] Without sufficient acid, this activation does not occur.

  • Solutions:

    • Verify HCl Source: If using a solution of HCl in alcohol, ensure it has been stored properly and its concentration is verified. These solutions can degrade over time, especially if not sealed properly.

    • Ensure Stoichiometry: At least one full equivalent of HCl is required per mole of nitrile. In practice, a slight excess is often used to ensure the reaction environment remains acidic.

    • Check Solubility: Ensure the starting 5-methoxypicolinonitrile is fully dissolved in the anhydrous alcohol before beginning the addition of HCl.

Q4: My final product is difficult to purify and appears as a sticky oil or is discolored. What are the likely impurities?

A4: The primary impurity is often the ester byproduct from moisture, as discussed in Q1. Other possibilities include:

  • Orthoester Formation: If a large excess of alcohol is used under prolonged reaction times, the Pinner salt can react with another molecule of alcohol to form an orthoester.[1] Control the stoichiometry and reaction time to minimize this.

  • Amide Formation: At elevated temperatures, the Pinner salt can undergo thermal decomposition or rearrangement to form the corresponding N-alkyl amide and an alkyl chloride.[1] This is why strict temperature control, especially keeping Step 1 cold, is critical.

  • Purification Strategy:

    • Isolation: The product is a hydrochloride salt and should precipitate from a non-polar solvent. After the reaction, remove the solvent under reduced pressure. Add a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to the residue and triturate to induce precipitation of the product salt.

    • Recrystallization: If the precipitated solid is still impure, recrystallization from a solvent system like ethanol/diethyl ether or methanol/ethyl acetate is often effective.

Troubleshooting Decision Workflow

The following flowchart can be used to diagnose and resolve common issues systematically.

start Reaction Start check_completion Monitor Reaction (e.g., TLC, LC-MS) start->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes check_hcl Is HCl source active and in sufficient quantity? incomplete->check_hcl add_hcl Action: Add more anhydrous HCl or use a fresh source. check_hcl->add_hcl No byproduct Problem: Major Byproduct Formed check_hcl->byproduct Yes add_hcl->check_completion is_ester Is byproduct the ester (e.g., ethyl 5-methoxypicolinate)? byproduct->is_ester fix_anhydrous Cause: Moisture Contamination Action: Ensure strictly anhydrous conditions. is_ester->fix_anhydrous Yes is_amide Is byproduct an amide? is_ester->is_amide No fix_temp Cause: Overheating Action: Maintain low temp (0-5 °C) during Step 1. is_amide->fix_temp Yes workup Proceed to Ammonolysis & Work-up is_amide->workup No, consult further complete->workup

Caption: A decision tree for troubleshooting the Pinner reaction.

Impact of Reaction Parameters on Efficiency

The efficiency and purity of the final product are directly dependent on carefully controlling key parameters. The following table summarizes these relationships.

ParameterSub-Optimal ConditionConsequenceRecommended Action
Moisture Presence of H₂OLow to zero yield of amidine; primary product is the corresponding ester.[4]Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere.
Temperature (Step 1) > 10 °CIncreased rate of side reactions, including decomposition of the Pinner salt to an amide.[1]Maintain a reaction temperature of 0-5 °C using an ice bath.
Temperature (Step 2) < 15 °CSluggish or stalled conversion of the Pinner salt to the amidine.Allow the reaction to warm to room temperature or gently heat to 25-40 °C .
HCl Stoichiometry < 1 equivalentIncomplete activation of the nitrile, leading to a stalled reaction.[2]Use at least 1.1 equivalents of high-purity, anhydrous HCl.
Ammonia Insufficient quantityIncomplete conversion of the Pinner salt intermediate.Use a significant excess of anhydrous ammonia (gas or saturated solution in alcohol).

Optimized Experimental Protocol

This protocol is a robust starting point for lab-scale synthesis. Safety Note: This reaction should be performed in a well-ventilated fume hood. Anhydrous HCl is corrosive and toxic. Anhydrous ammonia is a corrosive gas. Appropriate personal protective equipment (PPE) must be worn.

Reagents & Equipment:

  • 5-methoxypicolinonitrile

  • Anhydrous Ethanol (EtOH), 200 proof

  • 4.0 M HCl in 1,4-Dioxane (or freshly prepared saturated HCl in anhydrous EtOH)

  • Saturated solution of Ammonia in anhydrous Ethanol (prepared by bubbling NH₃ gas through cold, anhydrous EtOH)

  • Diethyl ether (anhydrous)

  • Oven-dried, three-neck round-bottom flask with a magnetic stirrer, thermometer, and inert gas inlet.

  • Ice bath

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)
  • To the three-neck flask under a positive pressure of nitrogen, add 5-methoxypicolinonitrile (1.0 eq).

  • Add anhydrous ethanol (approx. 5 mL per 1 g of nitrile). Stir until the nitrile is completely dissolved.

  • Cool the flask in an ice bath to an internal temperature of 0-5 °C.

  • While maintaining the temperature below 5 °C, slowly add the 4.0 M HCl in dioxane solution (1.2 eq) dropwise via a syringe over 30 minutes. A precipitate will likely form.

  • Stir the resulting slurry at 0-5 °C for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting nitrile.

Step 2: Ammonolysis to 5-Methoxypicolinimidamide Hydrochloride
  • While keeping the reaction mixture cold (0-5 °C), slowly add the saturated solution of ammonia in ethanol (3.0 - 5.0 eq) dropwise. The addition is exothermic; maintain the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-18 hours. The reaction can be gently warmed to 30-40 °C to expedite completion. Monitor by TLC/LC-MS for the disappearance of the intermediate.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain a crude solid or oil.

  • Add anhydrous diethyl ether to the residue and stir or sonicate the mixture vigorously. The product hydrochloride salt should precipitate as a white or off-white solid.

  • Isolate the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product. Verify the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(vi), 85-138. Retrieved from Semantic Scholar.[5]

  • Chemistry: The Mystery of Molecules. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube.[6]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]4]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]1]

  • Podlech, J., & Nudelman, G. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.[2][3]

Sources

Optimization

Picolinimidamide Ligands: A Technical Support Center for Degradation Pathway Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with picolinimidamide ligands. This guide is designed to provide you with in-depth technical support, troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with picolinimidamide ligands. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions regarding the degradation pathways of this important class of compounds. Understanding the stability of picolinimidamide ligands is crucial for ensuring the accuracy of experimental results, the viability of drug candidates, and the development of stable formulations.

Introduction to Picolinimidamide Ligand Stability

Picolinimidamide, a functional group characterized by a pyridine ring and an imidamide moiety, is of growing interest in medicinal chemistry and materials science. While structurally related to the more extensively studied picolinamides, the imidamide group introduces unique electronic and steric properties that can influence both biological activity and chemical stability.[1][2][3] The primary modes of degradation for these ligands, like many pharmaceutical compounds, are expected to involve hydrolysis, oxidation, photolysis, and thermal decomposition.[4][5][6] A thorough understanding of these degradation pathways is essential for predicting shelf-life, identifying potential impurities, and ensuring the overall quality of your research.[7][8][9]

This support center will guide you through the common stability challenges you may encounter and provide actionable strategies to mitigate them.

Troubleshooting Guide: Investigating Picolinimidamide Degradation

This section is formatted as a series of questions and answers to directly address specific issues you might encounter during your experiments.

Issue 1: My picolinimidamide ligand appears to be degrading during aqueous-based biological assays. What is the likely cause and how can I investigate it?

Answer:

The most probable cause of degradation in aqueous media is hydrolysis . The imidamide functional group, similar to an amide, is susceptible to cleavage by water, a reaction that can be significantly influenced by pH.[10]

Causality Explained:

The imidamide carbon is electrophilic and can be attacked by nucleophilic water molecules. This process can be catalyzed by either acid or base.

  • Acid-catalyzed hydrolysis: The pyridine nitrogen or one of the imidamide nitrogens can be protonated, making the imidamide carbon more susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis: A hydroxide ion can directly attack the imidamide carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.

Troubleshooting Protocol:

  • pH-Dependent Stability Study:

    • Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 3, 5, 7.4, 9).

    • Dissolve your picolinimidamide ligand in each buffer at a known concentration.

    • Incubate the solutions at a constant temperature (e.g., 37°C to mimic physiological conditions).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Quench the reaction if necessary (e.g., by rapid freezing or pH neutralization).

    • Analyze the samples by a stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to quantify the remaining parent compound and any degradation products.[4][11]

  • Identification of Degradation Products:

    • Collect the fractions corresponding to the degradation products from the HPLC analysis.

    • Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of the degradation products.[12][13] The expected primary hydrolysis product would be the corresponding picolinamide or picolinic acid and an amine.

Preventative Measures:

  • If your ligand is found to be unstable at the pH of your assay, consider adjusting the buffer composition if the experimental protocol allows.

  • Minimize the incubation time of the ligand in aqueous solutions.

  • For storage of stock solutions, use an aprotic organic solvent (e.g., DMSO, DMF) and store at low temperatures (-20°C or -80°C).

Issue 2: I'm observing unexpected byproducts after storing my picolinimidamide ligand, even as a solid. What could be happening?

Answer:

Degradation in the solid state can occur due to thermal stress, oxidation, or exposure to light (photodegradation) . The hygroscopic nature of some picolinimidamide salts can also contribute to hydrolytic degradation even in what appears to be a solid form.[14]

Causality Explained:

  • Thermal Degradation: Elevated temperatures can provide the energy needed to overcome the activation energy for decomposition reactions.[15] For pyridine-containing compounds, this can involve complex decomposition pathways, including the release of pyridine itself.[16]

  • Oxidation: The pyridine ring and other functional groups on your ligand may be susceptible to oxidation, especially in the presence of atmospheric oxygen. This can be exacerbated by the presence of trace metal impurities which can catalyze oxidative reactions.

  • Photodegradation: Exposure to UV or visible light can excite the molecule to a higher energy state, leading to photochemical reactions such as bond cleavage or rearrangement.[11][17]

Troubleshooting Protocol:

A forced degradation study is the most effective way to identify the potential degradation pathways.[4][5][7]

  • Thermal Stress Testing:

    • Place a sample of your solid ligand in a controlled temperature oven (e.g., 40°C, 60°C, 80°C).

    • Analyze the sample at various time points to assess for degradation.

  • Oxidative Stress Testing:

    • Dissolve your ligand in a suitable solvent and treat it with a mild oxidizing agent (e.g., a dilute solution of hydrogen peroxide).

    • Monitor the reaction over time by HPLC.

  • Photostability Testing:

    • Expose a solution of your ligand to a controlled light source that mimics the UV and visible spectrum of sunlight (e.g., in a photostability chamber).

    • Wrap a control sample in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at set time points.

Data Interpretation and Visualization:

The results of these forced degradation studies will help you build a degradation profile for your ligand.

Table 1: Example Forced Degradation Study Summary for a Picolinimidamide Ligand

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Hypothetical)
1 M HCl (aq)24 h35%2Picolinamide
0.1 M NaOH (aq)8 h60%3Picolinic Acid
3% H₂O₂ (aq)12 h15%1N-oxide derivative
Heat (80°C, solid)48 h5%1Unidentified
Light (UV/Vis)72 h10%2Photodimer

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation Oxidation->HPLC Analyze Samples Thermal Thermal Thermal->HPLC Analyze Samples Photo Photolytic Photo->HPLC Analyze Samples LCMS LC-MS Analysis HPLC->LCMS Identify Masses NMR NMR Spectroscopy LCMS->NMR Characterize Structures Pathway Degradation Pathway Elucidation NMR->Pathway Method Stability-Indicating Method Development Pathway->Method Parent_Compound Picolinimidamide Ligand Parent_Compound->Acid Expose to Parent_Compound->Base Expose to Parent_Compound->Oxidation Expose to Parent_Compound->Thermal Expose to Parent_Compound->Photo Expose to

Caption: Workflow for forced degradation studies.

Recommended Storage Conditions:

Based on the likely degradation pathways, store your picolinimidamide ligands in a cool, dark, and dry place. For long-term storage, keeping them in an inert atmosphere (e.g., under argon or nitrogen) in a desiccator at -20°C is advisable.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference in expected stability between a picolinimidamide and a picolinamide?

A1: The imidamide functional group (-C(=NH)NHR) is generally more basic and potentially more susceptible to hydrolysis than the corresponding amide (-C(=O)NHR). The presence of the additional nitrogen atom in the imidamide can influence its electronic properties and reactivity. However, comprehensive stability studies on specific picolinimidamide derivatives are necessary to confirm this.

Q2: Can the substituents on the pyridine ring or the imidamide nitrogen affect the degradation rate?

A2: Yes, absolutely. Electron-withdrawing groups on the pyridine ring can make the imidamide carbon more electrophilic and thus more prone to nucleophilic attack (e.g., hydrolysis). Conversely, electron-donating groups may decrease the rate of hydrolysis. Steric hindrance around the imidamide group can also play a significant role in slowing down degradation by sterically shielding the reactive center.

Q3: What analytical techniques are best suited for studying picolinimidamide degradation?

A3: A combination of techniques is ideal.

  • RP-HPLC with UV detection is the workhorse for separating the parent compound from its degradation products and for quantification.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for obtaining the molecular weights of the degradation products, which is a key piece of information for structure elucidation.[12]

  • NMR Spectroscopy (¹H, ¹³C, and 2D-NMR) is the gold standard for unambiguously determining the chemical structure of the degradation products.[11]

Q4: Are there any in-silico tools that can predict the degradation pathways of my picolinimidamide ligand?

A4: Yes, there are computational tools and software that can predict potential sites of metabolic degradation and chemical lability. These tools can provide valuable initial insights but should always be followed up with experimental verification through forced degradation studies.

Visualizing a Potential Hydrolytic Degradation Pathway:

Hydrolysis_Pathway Picolinimidamide Picolinimidamide Intermediate Tetrahedral Intermediate Picolinimidamide->Intermediate + H₂O (Hydrolysis) Picolinamide Picolinamide Intermediate->Picolinamide Amine Amine Intermediate->Amine Picolinic_Acid Picolinic Acid Picolinamide->Picolinic_Acid Further Hydrolysis

Caption: Potential hydrolytic degradation of picolinimidamide.

By understanding the potential degradation pathways and implementing the troubleshooting and analytical strategies outlined in this guide, you can ensure the integrity of your research and accelerate the development of novel therapeutics and materials based on picolinimidamide ligands.

References

  • This cit
  • Lee, J., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(3), 695-700. [Link]

  • Kim, H., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1679-1683. [Link]

  • Ismail, M. F., et al. (2022). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. RSC Advances, 12(21), 13031-13045. [Link]

  • This cit
  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • This cit
  • Klick, S., et al. (2005). Forced degradation studies for biopharmaceuticals. BioPharm International, 18(3). [Link]

  • Coriolis Pharma. (n.d.). Stability Studies. [Link]

  • This cit
  • This cit
  • Pienta, K. J. (2001). Factors affecting the stability of drugs and drug metabolites in biological matrices. Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 247-256. [Link]

  • An, J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(20), 10346-10353. [Link]

  • This cit
  • Reed, G. D. (2012). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Request PDF. [Link]

  • This cit
  • Khan Academy. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

  • Brown, M. E., & Gallagher, P. K. (2011). Thermal analysis in oxidative and pyrolysis conditions of alkaline earth metals picolinates using the. University of Huddersfield Research Portal. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Singh, R., & Kumar, V. (2023). Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development, 8(7), c785-c794. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Mart, L. (2022). Stability Testing and its Role in Drug Development Process. Research & Reviews: Journal of Pharmaceutical Analysis, 11(1). [Link]

  • This cit
  • This cit
  • Saini, B., & Kumar, R. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(7), 646-655. [Link]

  • ATSDR. (n.d.). Analytical Methods. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Stability in Reactions with 5-Methoxypicolinimidamide Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-Methoxypicolinimidamide hydrochloride in catalytic rea...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-Methoxypicolinimidamide hydrochloride in catalytic reactions. This guide is designed to provide in-depth, field-proven insights into avoiding catalyst deactivation, a common challenge that can impede research progress and impact reaction yields. By understanding the underlying mechanisms and implementing robust experimental practices, you can ensure the longevity and efficiency of your catalytic systems.

Core Principles of Catalyst Deactivation

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] For reactions involving metal catalysts (e.g., Palladium, Nickel) and nitrogen-containing ligands like 5-Methoxypicolinimidamide hydrochloride, deactivation is an ever-present risk. The primary mechanisms of deactivation can be broadly categorized as chemical, thermal, and mechanical.[1][2] Understanding these pathways is the first step toward prevention.

Deactivation MechanismDescriptionRelevance to 5-Methoxypicolinimidamide HCl Reactions
Poisoning Strong chemisorption of substances (poisons) onto the catalyst's active sites, blocking them from reactants.[3][4]High. Nitrogen-containing compounds are well-known poisons for Palladium and Nickel catalysts.[3][5] The ligand itself, impurities in reagents, or substrates can act as poisons.[6]
Fouling Physical deposition of materials, such as carbonaceous residues (coke), onto the catalyst surface and within its pores.[4][7]Moderate. Can occur with organic substrates at elevated temperatures, leading to the blockage of active sites.
Thermal Degradation (Sintering) High temperatures cause mobile catalyst particles to agglomerate into larger crystals, reducing the active surface area.[7][8]High. Cross-coupling reactions often require heat, which can accelerate both the desired reaction and catalyst sintering.[6][9]
Leaching Dissolution of the active catalyst metal from its solid support into the liquid reaction medium.[4][10]Moderate. Can be a concern with supported catalysts, especially under acidic or basic conditions, leading to a permanent loss of the active species.

Below is a diagram illustrating the primary pathways of catalyst deactivation.

DeactivationPathways cluster_main Catalyst Deactivation Mechanisms cluster_causes Active Catalyst Active Catalyst Inactive Catalyst Inactive Catalyst Active Catalyst->Inactive Catalyst Deactivation Poisoning Poisoning (Chemical Adsorption) Poisoning->Inactive Catalyst Blocks Active Sites Fouling Fouling (Physical Deposition) Fouling->Inactive Catalyst Masks Surface Sintering Sintering (Thermal Agglomeration) Sintering->Inactive Catalyst Reduces Surface Area

Caption: Primary mechanisms leading to catalyst deactivation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during catalytic reactions involving 5-Methoxypicolinimidamide hydrochloride.

Q1: My reaction is sluggish, or the conversion has stalled completely. What are the likely causes?

A1: Stalled reactions are a frequent and frustrating issue, often pointing directly to catalyst deactivation. Several factors could be at play:

  • Catalyst Poisoning: This is a primary suspect. The nitrogen atoms in the picolinimidamide structure, or other nitrogen-containing compounds in your reaction mixture, can bind irreversibly to the active metal center of the catalyst (e.g., Palladium, Nickel), rendering it inactive.[6][11] Even trace impurities like sulfur or other halides in your reagents or solvents can act as potent poisons.[3][4]

  • Inefficient Oxidative Addition: The first step in many cross-coupling catalytic cycles is oxidative addition.[12] If your substrate is sterically hindered or electronically demanding, this step can be slow, giving the catalyst more time to decompose via other pathways. While 5-Methoxypicolinimidamide hydrochloride is an electron-rich ligand designed to accelerate this step, other factors can still inhibit it.

  • Catalyst Decomposition: The active form of the catalyst (e.g., Pd(0)) may be unstable under the reaction conditions. This can be exacerbated by elevated temperatures or the presence of oxygen.[6][9]

Troubleshooting Steps:

  • Re-evaluate Reagent Purity: Ensure all reagents, and particularly the solvent, are of high purity and free from potential catalyst poisons. Feed purification is a critical preventative measure.[13]

  • Optimize Ligand-to-Metal Ratio: An incorrect ratio can be detrimental. Too little ligand can leave the metal center exposed and prone to aggregation, while a large excess can sometimes inhibit the reaction.[6]

  • Increase Catalyst Loading: For particularly challenging substrates, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may be required to achieve a reasonable reaction rate.[9]

Q2: I'm observing a black precipitate in my reaction flask. What is it, and what should I do?

A2: A black precipitate is almost certainly finely divided, inactive metal, colloquially known as "palladium black" or "nickel black."[9][14] Its appearance is a definitive sign of catalyst decomposition and deactivation.

Primary Causes:

  • Oxygen Exposure: The active Pd(0) or Ni(0) species are highly sensitive to oxygen. Inadequate degassing of solvents and reagents, or a poor inert atmosphere, allows oxygen to oxidize the catalyst, causing it to crash out of solution.[6]

  • High Temperature: While necessary for many reactions, excessive heat can accelerate the decomposition of catalyst complexes, leading to the formation of metal aggregates.[9]

  • Inappropriate Ligand Choice or Ratio: The ligand's primary role is to stabilize the active metal center. If the ligand is not robust enough for the reaction conditions or if the concentration is too low, the catalyst will be unstable.[6]

Preventative Measures:

  • Ensure Strict Anaerobic Conditions: Use robust techniques for degassing, such as multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[6]

  • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. It is often better to run a reaction for longer at a lower temperature than to risk rapid decomposition at a higher one.[6]

  • Use Stabilizing Ligands: 5-Methoxypicolinimidamide hydrochloride is designed to be a stabilizing ligand. Ensure it is fresh and pure. For particularly demanding reactions, consider if a different ligand from a class known for high stability (e.g., bulky biarylphosphines for Palladium) might be necessary.[9]

Q3: How can the 5-Methoxypicolinimidamide hydrochloride ligand itself contribute to deactivation?

A3: This is an excellent and nuanced question. While ligands are essential for stabilizing the catalyst and tuning its reactivity, they can also participate in deactivation pathways.

  • The "Ligand as Poison" Effect: Nitrogen-containing ligands, including 5-Methoxypicolinimidamide hydrochloride, exist in equilibrium with the metal center. If the ligand binds too strongly or if off-cycle species are too stable, it can effectively sequester the catalyst in an inactive state.[6] This is a delicate balance; the ligand must bind strongly enough to stabilize the metal but also be labile enough to allow the catalytic cycle to proceed.

  • Ligand Degradation: Under harsh reaction conditions (high temperature, strong base/acid), the ligand itself can degrade. The degradation products may be ineffective at stabilizing the catalyst or could even act as catalyst poisons.

Best Practices:

  • Stoichiometric Control: Carefully control the ligand-to-metal ratio. A common starting point is between 1:1 and 2:1, but the optimal ratio should be determined empirically for your specific reaction.[6]

  • Thermal Stability: Be mindful of the thermal limits of your ligand. If a reaction requires very high temperatures, confirm that 5-Methoxypicolinimidamide hydrochloride is stable under those conditions.

The following diagram illustrates a simplified cross-coupling cycle and highlights key points where deactivation can occur.

CatalyticCycle M0 M(0)L_n (Active Catalyst) OA R-M(II)-X (Oxidative Addition) M0->OA + R-X Poisoning M0->Poisoning Poisoning (e.g., N-coordination) Aggregation M0->Aggregation Sintering/ Decomposition TM R-M(II)-R' (Transmetalation) OA->TM + R'-Nuc RE R-R' + M(0)L_n (Reductive Elimination) TM->RE RE->M0 Product Formation Deactivation Deactivation Pathways

Caption: Simplified catalytic cycle showing key deactivation points.

Q4: My catalyst seems deactivated. Can it be regenerated?

A4: Catalyst regeneration is sometimes possible, but its success is highly dependent on the mechanism of deactivation.

  • Fouling (Coke/Deposits): Deactivation by deposited organic material can often be reversed. Regeneration may involve carefully controlled oxidation (burning off the coke) or washing with specific solvents.[15][16]

  • Poisoning: Reversing poisoning is more challenging. If the poison is strongly chemisorbed, regeneration may require harsh chemical treatments that could also damage the catalyst structure.[7] However, some temporary poisons can be removed. For instance, basic nitrogen compounds that cause temporary deactivation of FCC catalysts can be burned off during the regeneration cycle.

  • Sintering: Deactivation by sintering is generally considered irreversible as it involves a physical change in the catalyst's morphology.[7]

General Regeneration Approaches (Proceed with Caution):

  • Solvent Washing: For deactivated palladium catalysts, washing with solvents like chloroform and glacial acetic acid has been reported to restore activity by removing blocking species.[17]

  • Thermal Treatment: Controlled calcination in an inert or oxidative atmosphere can remove organic foulants.[18][19] However, this risks further sintering if not performed correctly.

It is crucial to first diagnose the likely cause of deactivation before attempting regeneration. Characterizing the spent catalyst can provide valuable clues.

Experimental Protocols

Protocol 1: Best Practices for Reaction Setup

This protocol outlines critical steps to minimize catalyst deactivation from the outset.

  • Reagent & Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas or in a desiccator.

    • Use high-purity, anhydrous, and degassed solvents. Purchase from a reputable supplier or purify using standard laboratory procedures.

    • Ensure all solid reagents, including the base, catalyst, and 5-Methoxypicolinimidamide hydrochloride ligand, are dry and have been stored under an inert atmosphere.

  • Assembling the Reaction:

    • Assemble the reaction vessel under a positive pressure of high-purity Argon or Nitrogen.

    • Add the catalyst, ligand, base, and any solid coupling partners to the flask.

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle at least three times to ensure a completely inert atmosphere.

    • Add the degassed solvent and any liquid reagents via syringe.

  • Running the Reaction:

    • Heat the reaction using an oil bath with a temperature controller to avoid overheating.

    • Maintain vigorous stirring to ensure homogeneity and prevent localized heating.

    • Monitor the reaction progress by TLC or GC/LC-MS. If the reaction stalls, avoid the temptation to drastically increase the temperature, as this will likely accelerate catalyst decomposition.[9]

Protocol 2: General Procedure for Catalyst Regeneration by Solvent Washing

This procedure is a starting point for attempting to regenerate a catalyst suspected of being deactivated by poisoning or fouling from organic species.

  • Catalyst Isolation:

    • Under an inert atmosphere, allow the deactivated catalyst (e.g., palladium black) to settle.

    • Carefully decant the supernatant solution via cannula.

    • Wash the remaining solid with fresh, degassed reaction solvent (e.g., toluene or dioxane) to remove residual reagents and products. Decant again.

  • Regeneration Wash:

    • Add a small volume of a regeneration solvent mixture, such as chloroform and glacial acetic acid, to the spent catalyst.[17]

    • Stir the suspension under an inert atmosphere for 1-2 hours at room temperature. The use of ultrasonication may aid in cleaning the catalyst surface.[17]

  • Final Washing and Drying:

    • Decant the regeneration solvent.

    • Wash the catalyst multiple times with a high-boiling point, anhydrous, aprotic solvent (e.g., dioxane) to remove all traces of the regeneration reagents.

    • The washed catalyst can be dried under high vacuum and stored under an inert atmosphere for reuse.

Note: The effectiveness of this procedure is not guaranteed and should be evaluated on a small scale first.

References

  • ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. Available from: [Link]

  • MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Available from: [Link]

  • RSC Publishing. The Catalytic 764. The Catalytic Toxicity of Nitrogen C'ompunds Part I. Toxicity of Ammonia and of Amines. Available from: [Link]

  • Wikipedia. Catalyst poisoning. Available from: [Link]

  • Semantic Scholar. (2019, August 29). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Available from: [Link]

  • Google Patents. US4152291A - Regeneration of palladium hydrogenation catalyst.
  • Science Signpost Publishing Inc. (2020, January 25). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Available from: [Link]

  • ResearchGate. (2025, August 6). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF. Available from: [Link]

  • ResearchGate. Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. Available from: [Link]

  • YouTube. (2025, September 13). How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone. Available from: [Link]

  • SciSpace. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Available from: [Link]

  • . (2021, December 16). Effects of Nitrogen on FCC Catalyst. Available from: [Link]

  • chemeurope.com. Catalyst poisoning. Available from: [Link]

  • Energy → Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation → Term. Available from: [Link]

  • YouTube. (2022, April 1). How do oil additives cause catalyst fouling?. Available from: [Link]

  • White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Available from: [Link]

  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • AmmoniaKnowHow. Catalyst deactivation Common causes. Available from: [Link]

  • ResearchGate. (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. Available from: [Link]

  • MDPI. Heterogeneous Catalyst Deactivation and Regeneration: A Review. Available from: [Link]

  • SciSpace. Mechanisms of catalyst deactivation. Available from: [Link]

  • ResearchGate. (2025, August 11). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. Available from: [Link]

Sources

Optimization

managing hygroscopic nature of 5-Methoxypicolinimidamide hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Methoxypicolinimidamide hydrochloride (CAS No. 1179359-60-4).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Methoxypicolinimidamide hydrochloride (CAS No. 1179359-60-4). Its inherent hygroscopic and air-sensitive nature necessitates specific handling and storage protocols to ensure experimental success and maintain compound integrity.[1] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges.

Section 1: Storage and Handling

Proper storage and handling are the first line of defense against the degradation of 5-Methoxypicolinimidamide hydrochloride. Due to its sensitivity to moisture and air, stringent protocols are essential from the moment of receipt.

Q1: What are the ideal storage conditions for 5-Methoxypicolinimidamide hydrochloride?

A1: To maintain its stability and purity, 5-Methoxypicolinimidamide hydrochloride should be stored under the following conditions:

  • Temperature: 2-8°C.[2][3]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).[2][3]

  • Container: In a tightly sealed, airtight container.[4]

  • Light: Protected from light.[4]

Expert Insight: The hydrochloride salt form of this compound makes it particularly prone to absorbing atmospheric moisture.[5] Storing it in a desiccator with a suitable drying agent can provide an additional layer of protection against moisture ingress.

Q2: What is the best way to handle the compound when weighing it for an experiment?

A2: Weighing a hygroscopic substance like 5-Methoxypicolinimidamide hydrochloride requires speed and precision to minimize exposure to the atmosphere. Here is a recommended workflow:

  • Environment: If possible, perform weighing in a controlled environment with low humidity, such as a glovebox or a balance with a draft shield containing a desiccant.

  • Pre-weighing: Have all necessary tools (spatulas, weigh boats, etc.) clean, dry, and ready.

  • Equilibration: Allow the sealed container of the compound to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.

  • Dispensing: Open the container only for the minimum time required to dispense the material. Work quickly and efficiently.[4]

  • Sealing: Immediately and tightly reseal the main container after dispensing.

  • Gloves: Always wear gloves to prevent moisture from your hands from contaminating the sample.

Q3: Can I aliquot the compound into smaller portions?

A3: Yes, aliquoting is highly recommended to prevent repeated opening of the main stock container, which introduces moisture and air with each use.

Section 2: Troubleshooting a Potentially Compromised Compound

Despite best efforts, accidental exposure to ambient conditions can occur. The following guidance will help you assess the integrity of your 5-Methoxypicolinimidamide hydrochloride.

Q4: I accidentally left the container open for a few minutes. What should I look for?

A4: Visually inspect the compound for any of the following changes:

  • Clumping or caking: This is a primary indicator of water absorption.[4]

  • Change in appearance: The compound is typically a white to light yellow powder or crystal.[1] Any significant color change could indicate degradation.

  • Deliquescence: In cases of high humidity exposure, the solid may begin to dissolve into a liquid.

Q5: My compound has clumped together. Is it still usable?

A5: Clumping indicates water absorption, which can affect the accuracy of weighing and may lead to degradation. While you can try to break up the clumps with a spatula, the water content is now unknown, which will impact molar calculations.[4] For quantitative experiments, using a fresh, uncompromised aliquot is strongly advised. For non-critical applications, you may consider drying the material (see Q6).

Q6: Can I dry my 5-Methoxypicolinimidamide hydrochloride if I suspect it has absorbed water?

A6: Drying is possible but must be approached with caution, as excessive heat can cause decomposition.[4] A recommended method is vacuum drying at a gentle temperature.

Experimental Protocol: Drying 5-Methoxypicolinimidamide hydrochloride

  • Place the compromised compound in a vacuum desiccator or a vacuum oven.

  • If using a vacuum oven, maintain a low temperature (e.g., 30-40°C) to avoid thermal degradation.

  • Apply a high vacuum for several hours to overnight.

  • After drying, handle the compound in a low-humidity environment to prevent immediate reabsorption of moisture.

Expert Insight: The effectiveness of drying can be confirmed by techniques such as Thermogravimetric Analysis (TGA) or Karl Fischer titration to quantify the water content. For precise applications, determining the water content is crucial.

G start Compound Potentially Compromised? visual_inspection Visual Inspection: - Clumping? - Color Change? - Deliquescence? start->visual_inspection no_change No Visible Change visual_inspection->no_change No clumped Clumped or Color Change visual_inspection->clumped Yes proceed Proceed with Caution no_change->proceed non_critical Non-Critical Experiment? clumped->non_critical dry_compound Dry under vacuum (low temp) non_critical->dry_compound Yes use_fresh Use a Fresh Aliquot non_critical->use_fresh No dry_compound->proceed

Section 3: Solution Stability and Purity Assessment

The stability of 5-Methoxypicolinimidamide hydrochloride in solution is critical for the reproducibility of experiments.

Q7: How stable is 5-Methoxypicolinimidamide hydrochloride in solution?

Q8: What are the potential degradation pathways I should be aware of?

A8: The primary degradation pathway of concern is hydrolysis of the imidamide group to the corresponding picolinamide. This is a common degradation pathway for related amide functionalities.[6] The rate of hydrolysis is typically dependent on pH and temperature.

Q9: How can I assess the purity of my compound?

A9: Several analytical methods can be used to assess the purity of 5-Methoxypicolinimidamide hydrochloride:

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantifies purity and detects non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the identity of the main peak and can help identify degradation products or impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[7]
Thermogravimetric Analysis (TGA) Determines the water content and the presence of residual solvents.

Expert Insight: For ensuring the highest level of accuracy in your experiments, a combination of these techniques is recommended. HPLC can provide a purity profile, while NMR confirms the structure and TGA quantifies the water content.

Section 4: Frequently Asked Questions (FAQs)

Q10: Is 5-Methoxypicolinimidamide hydrochloride soluble in common organic solvents?

A10: As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in less polar solvents like dichloromethane or diethyl ether is likely to be limited. Always perform a small-scale solubility test before preparing a stock solution.

Q11: What safety precautions should I take when working with this compound?

A11: While a specific, detailed SDS for this compound is not widely available, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated area or a fume hood.

Q12: Where can I find more information about this compound?

A12: Information can be found on the websites of chemical suppliers such as Sigma-Aldrich, Tokyo Chemical Industry (TCI), and ChemScene.[4][8] These sites provide basic physical and chemical properties, as well as handling and storage recommendations.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ligands for Nickel-Catalyzed Cross-Coupling: A Senior Application Scientist's Perspective

In the ever-evolving landscape of synthetic chemistry, nickel-catalyzed cross-coupling reactions have emerged as a powerful and sustainable alternative to their palladium-catalyzed counterparts. The lower cost, earth abu...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of synthetic chemistry, nickel-catalyzed cross-coupling reactions have emerged as a powerful and sustainable alternative to their palladium-catalyzed counterparts. The lower cost, earth abundance, and unique reactivity of nickel make it an attractive choice for forging carbon-carbon and carbon-heteroatom bonds, which are fundamental to pharmaceutical and materials science.[1][2][3] The success of these transformations, however, is intrinsically linked to the choice of ligand, a molecule that binds to the nickel center and profoundly influences its catalytic activity, selectivity, and stability.

This guide provides a comparative analysis of two prominent classes of ligands for nickel-catalyzed cross-coupling: Phosphines and N-Heterocyclic Carbenes (NHCs) . We will delve into their electronic and steric properties, examine their performance in key cross-coupling reactions with supporting data, and provide detailed experimental protocols to empower researchers in their ligand selection and reaction optimization.

The Decisive Role of the Ligand in Nickel Catalysis

The ligand environment around the nickel atom is not a passive spectator; it is an active participant that dictates the outcome of the catalytic cycle. Key functions of the ligand include:

  • Stabilizing the active Ni(0) species: Preventing catalyst decomposition and aggregation.

  • Facilitating oxidative addition: The first crucial step where the organic halide adds to the nickel center.

  • Influencing the rate of reductive elimination: The final step that forms the desired bond and regenerates the catalyst.[4]

  • Controlling selectivity: Dictating which substrates react and in what orientation (regioselectivity) and, in the case of chiral ligands, controlling the three-dimensional arrangement of atoms (enantioselectivity).

The choice of ligand is therefore a critical parameter that must be carefully considered for each specific transformation.

Phosphine Ligands: The Workhorses of Cross-Coupling

Phosphine ligands have a long and storied history in cross-coupling catalysis. Their versatility stems from the ease with which their steric and electronic properties can be tuned by modifying the substituents on the phosphorus atom.

Electronic and Steric Effects of Phosphine Ligands

The electronic nature of a phosphine ligand is determined by the electron-donating or electron-withdrawing character of its substituents. Electron-rich phosphines, with alkyl or electron-donating aryl groups, increase the electron density on the nickel center. This enhanced nucleophilicity facilitates the oxidative addition step.[5]

The steric bulk of a phosphine ligand, often quantified by its cone angle or percent buried volume (%Vbur), plays a crucial role in promoting reductive elimination and preventing the formation of inactive catalyst species.[1][6][7] For nickel, which is smaller than palladium, sterically demanding ligands can crowd the metal center, potentially hindering substrate coordination.[6] However, studies have shown that remote steric hindrance can be beneficial for nickel catalysis.[1][6]

Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction often benefits from electron-rich and bulky phosphine ligands.[8] For instance, the ProPhos ligand family, featuring a tethered hydroxyl group, has shown exceptional reactivity in the nickel-catalyzed Suzuki-Miyaura coupling of heteroaromatics.[7][9] Systematic studies have revealed that increased steric bulk on the phosphorus can decrease reactivity, while electron-donating substituents enhance performance.[7][9] Buchwald-type biaryl phosphine ligands, originally developed for palladium, have also proven to be highly effective in nickel-catalyzed Suzuki-Miyaura and C-N coupling reactions.[10][11]

Buchwald-Hartwig Amination: The formation of C-N bonds is another cornerstone of modern synthesis. While palladium has historically dominated this area, nickel catalysis is emerging as a powerful alternative. The choice of phosphine ligand is critical for achieving high yields and broad substrate scope. For example, flexible bidentate phosphines like DPEphos have been successfully employed in the nickel-catalyzed C-S cross-coupling of sterically hindered substrates, a reaction analogous to C-N coupling.[12][13]

C-S Cross-Coupling: The synthesis of thioethers via nickel-catalyzed C-S coupling is a valuable transformation. The use of specific phosphine ligands can enable these reactions to proceed under mild conditions. For instance, the combination of Ni(cod)2 with flexible bidentate phosphines like DPEphos or dppbz has been shown to be effective for the coupling of alkyl thiols with aryl triflates, even with sterically demanding substrates.[12][13] Mechanistic studies suggest that these reactions can proceed through a classical Ni(0)/Ni(II) catalytic cycle.[14]

Comparative Data for Phosphine Ligands
LigandReaction TypeSubstratesYield (%)Key Features
ProPhos *Suzuki-MiyauraHeteroaryl chlorides and boronic acidsHighAir-stable Ni(II) precatalyst, low catalyst loading.[7]
BrettPhos Suzuki-MiyauraStyrenyl epoxides and boronic acidsHighEffective for challenging substrates.[11]
DPEphos C-S CouplingSterically hindered aryl triflates and alkyl thiolsHighEnables coupling of challenging substrates under mild conditions.[12][13]
dppf Suzuki-MiyauraAryl chlorides and boronic acidsModerate to HighCommon bidentate ligand, direct comparison with palladium shows variable performance.[15]

N-Heterocyclic Carbenes (NHCs): A New Frontier in Ligand Design

N-Heterocyclic carbenes (NHCs) have rapidly gained prominence as ligands in transition metal catalysis.[16][17] They are known for their strong σ-donating ability, which is generally greater than that of phosphines, and their tunable steric bulk.[18] These properties make them excellent ligands for stabilizing metal centers and promoting catalytic activity.

Electronic and Steric Properties of NHC Ligands

NHCs are strong σ-donors and typically poor π-acceptors. This electronic profile leads to the formation of very stable metal-ligand bonds, which can enhance catalyst longevity.[19] The steric environment of an NHC ligand can be readily modified by changing the substituents on the nitrogen atoms of the heterocyclic ring. This allows for fine-tuning of the ligand's steric bulk to control reactivity and selectivity.[18]

Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Nickel-NHC complexes have demonstrated high efficiency in Suzuki-Miyaura reactions, often with aryl chlorides as substrates under mild conditions.[20][21] The combination of a strong σ-donating NHC and a π-acidic phosphite ligand in Ni(II) precatalysts has been shown to be particularly effective.[20]

Buchwald-Hartwig Amination: NHC-ligated nickel complexes are also effective catalysts for C-N cross-coupling reactions.[20] Air-stable Ni(II) precatalysts bearing NHC ligands can catalyze the amination of (hetero)aryl chlorides at room temperature for secondary amines and under mild heating for primary amines and anilines.[20] Mechanistic studies suggest a typical Ni(0)/Ni(II) catalytic cycle, with the NHC ligand remaining bound to the nickel center throughout.[20] There is also evidence for a Ni(I)-Ni(III) cycle in the Buchwald-Hartwig amination mediated by NHC-ligated Ni(I) complexes.[22]

C-C and C-N Bond Formation: The versatility of Ni-NHC complexes extends to a wide range of C-C and C-N bond-forming reactions.[16][23] They have been successfully applied in reactions involving C-H bond activation, showcasing their ability to activate challenging bonds.[18]

Comparative Data for NHC Ligands
LigandReaction TypeSubstratesYield (%)Key Features
IPr Suzuki-MiyauraAryl chlorides and boronic acidsHighWell-defined, air-stable precatalysts available.[24]
IMes Reductive CouplingYn-alsHighRegioselectivity controlled by ligand sterics.[4]
SIPr Buchwald-HartwigAryl chlorides and aminesHighEffective for C-N bond formation.[20]
IPr# family Suzuki-Miyaura, KumadaAryl chlorides and bromidesHighBulky and flexible ligands with enhanced reactivity.[24]

Experimental Protocols

To facilitate the practical application of this guide, we provide representative, step-by-step experimental protocols for nickel-catalyzed cross-coupling reactions using both phosphine and NHC ligands.

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling with a Phosphine Ligand

This procedure is a generalized starting point and should be optimized for specific substrates.

experimental_workflow_phosphine cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Add Ni precatalyst, phosphine ligand, and base to a dry reaction vessel. start->reagents atmosphere Evacuate and backfill with an inert gas (e.g., N2 or Ar) three times. reagents->atmosphere solvents Add anhydrous solvent, aryl halide, and boronic acid. atmosphere->solvents heating Heat the reaction mixture to the desired temperature with stirring. solvents->heating monitoring Monitor reaction progress by TLC, GC, or LC-MS. heating->monitoring quench Cool to room temp. and quench with water or saturated NH4Cl. monitoring->quench extract Extract with an organic solvent. quench->extract dry Dry the combined organic layers over Na2SO4 or MgSO4. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify end End purify->end

Workflow for a typical Ni-catalyzed Suzuki-Miyaura coupling with a phosphine ligand.

Detailed Steps:

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the nickel precatalyst (e.g., NiCl2(dme), 5 mol%), the phosphine ligand (e.g., ProPhos*, 5.5 mol%), and the base (e.g., K3PO4, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., dioxane), the aryl halide (1.0 equiv.), and the boronic acid (1.2 equiv.) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12-24 h).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination with an NHC Ligand

This procedure is a generalized starting point and should be optimized for specific substrates.

experimental_workflow_nhc cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Add Ni-NHC precatalyst and base to a dry reaction vessel. start->reagents atmosphere Evacuate and backfill with an inert gas (e.g., N2 or Ar) three times. reagents->atmosphere solvents Add anhydrous solvent, aryl halide, and amine. atmosphere->solvents stirring Stir the reaction mixture at room temp. or heat as required. solvents->stirring monitoring Monitor reaction progress by TLC, GC, or LC-MS. stirring->monitoring quench Cool to room temp. and quench with water. monitoring->quench extract Extract with an organic solvent. quench->extract dry Dry the combined organic layers over Na2SO4 or MgSO4. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify end End purify->end

Workflow for a typical Ni-catalyzed Buchwald-Hartwig amination with an NHC ligand.

Detailed Steps:

  • Preparation: In a nitrogen-filled glovebox, add the Ni-NHC precatalyst (e.g., [Ni(IPr)(styrene)2], 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene), the aryl halide (1.0 equiv.), and the amine (1.2 equiv.).

  • Reaction: Seal the vial and stir at room temperature or heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 h).

  • Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of silica gel, eluting with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations: A Tale of Two Ligands

The distinct electronic and steric properties of phosphines and NHCs lead to differences in their mechanistic behavior in nickel-catalyzed cross-coupling.

catalytic_cycle L L = Phosphine or NHC Ni0 L-Ni(0) NiII_OA L-Ni(II)(Ar)(X) Ni0->NiII_OA NiII_TM L-Ni(II)(Ar)(R) NiII_OA->NiII_TM Transmetalation (R-M) NiII_TM->Ni0

Simplified catalytic cycle for Ni-catalyzed cross-coupling.

  • Phosphines: The lability of the Ni-P bond can allow for ligand dissociation, potentially leading to the formation of highly reactive, low-coordinate nickel species. However, this can also be a pathway for catalyst deactivation. The steric bulk of phosphines is crucial for promoting the final reductive elimination step.

  • NHCs: The strong Ni-C bond of NHC complexes often results in the ligand remaining coordinated throughout the catalytic cycle. This can lead to more stable and long-lived catalysts. The strong σ-donating nature of NHCs can facilitate the oxidative addition of challenging substrates like aryl chlorides.

Conclusion and Future Outlook

Both phosphines and N-heterocyclic carbenes are indispensable classes of ligands for nickel-catalyzed cross-coupling reactions. The choice between them is not a matter of one being universally superior, but rather a case-specific decision based on the desired transformation, substrate scope, and reaction conditions. Phosphine ligands offer a vast and tunable library with a long history of success. NHC ligands provide enhanced stability and reactivity, particularly with challenging substrates.

The future of ligand design for nickel catalysis will likely focus on the development of new ligand scaffolds with unique steric and electronic properties. The exploration of modular, air-stable nickel precatalysts will continue to simplify the practical application of these powerful catalytic systems.[2][25][26] As our understanding of the intricate interplay between the ligand, the metal, and the substrates deepens, we can expect the development of even more efficient, selective, and sustainable nickel-catalyzed cross-coupling methodologies that will continue to drive innovation in the chemical sciences.

References

Comparative

A Senior Application Scientist's Guide to Validating Results from 5-Methoxypicolinimidamide Hydrochloride Experiments

A Comparative Framework for Ensuring Rigorous and Reproducible Data For researchers and drug development professionals, the introduction of a novel chemical entity like 5-Methoxypicolinimidamide hydrochloride demands a r...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Ensuring Rigorous and Reproducible Data

For researchers and drug development professionals, the introduction of a novel chemical entity like 5-Methoxypicolinimidamide hydrochloride demands a rigorous validation framework. While its primary application appears to be as an electron-rich amidine ligand in catalysis for organic synthesis[1], its structural similarity to other biologically active picolinamide derivatives warrants a thorough investigation of its potential pharmacological effects[2][3][4][5]. This guide provides a comprehensive strategy for validating experimental results, using its potential activity as a G-protein coupled receptor (GPCR) ligand as an illustrative model.

This comparison guide is structured to provide both the conceptual framework and the practical, step-by-step protocols necessary for robust validation. We will use the Dopamine D2 receptor (D2R), a well-characterized Gi-coupled GPCR, as a representative target to outline the validation workflow. This approach allows us to compare the performance of our novel compound against established D2R agonists, such as Quinpirole and Bromocriptine[6][7][8][9][10][11][12][13].

Part 1: Foundational Principles of Experimental Validation

Before delving into specific protocols, it is crucial to establish the core principles of validation. Any experiment with a novel compound must be a self-validating system. This is achieved by understanding the target's mechanism and incorporating appropriate controls to ensure that the observed effects are specific and on-target.

The Model Target: Dopamine D2 Receptor (D2R) Signaling

The D2R is a Gi-coupled GPCR, meaning its activation by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels[14][15][16]. This fundamental mechanism provides a clear, quantifiable readout for functional activity. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and G-protein-independent signaling[15][17]. A thorough validation will probe both G-protein-dependent and independent pathways.

Diagram: Dopamine D2 Receptor (Gi-coupled) Signaling Pathway

D2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-Methoxypicolinimidamide (or Dopamine) D2R D2 Receptor Agonist->D2R Binds G_Protein Gi/o Protein (αβγ) D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Response (e.g., Ion channel modulation) cAMP->Downstream Modulates Validation_Workflow start Novel Compound: 5-Methoxypicolinimidamide binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Functional Assay start->functional_assay affinity Determine Affinity (Ki) binding_assay->affinity potency Determine Potency (EC50) & Efficacy (Emax) functional_assay->potency compare Compare to Reference Agonist affinity->compare potency->compare selectivity Proceed to Selectivity Profiling compare->selectivity

Caption: A streamlined workflow for primary in vitro characterization of a novel compound.

Part 3: Comparative Analysis and Data Interpretation

The validation of 5-Methoxypicolinimidamide hydrochloride is not complete without comparing its performance to well-characterized alternatives. This contextualizes its properties and reveals its potential advantages or disadvantages.

Comparison Table: Hypothetical Performance vs. Standard D2R Agonists

Parameter5-Methoxypicolinimidamide HCl (Hypothetical Data)Quinpirole (Reference)Bromocriptine (Reference)Causality and Interpretation
Binding Affinity (Ki, nM) 50 nM10-30 nM [8]2-5 nM [6][7]A lower Ki indicates tighter binding to the receptor. This value determines the concentration range needed for functional effects.
Functional Potency (EC50, nM) 150 nM20-50 nM [10][13]5-15 nMThe EC50 reflects the concentration required to achieve a functional response. A significant rightward shift from the Ki value may indicate spare receptors or different assay conditions.
Functional Efficacy (Emax) 85% (vs. Dopamine)95% (vs. Dopamine) [17]80% (Partial Agonist) [7]Efficacy reveals if the compound is a full or partial agonist. A partial agonist can be therapeutically useful as it provides a "ceiling" effect, preventing overstimulation.

This table allows for an objective assessment. For example, if 5-Methoxypicolinimidamide hydrochloride shows a slightly lower affinity and potency than Quinpirole but higher efficacy than Bromocriptine, it occupies a unique pharmacological space.

Part 4: Secondary Validation - Ensuring Selectivity

A critical step in drug development is ensuring the compound's effects are not due to interactions with other receptors (off-targets), which can cause unwanted side effects. [18][19][20] Methodology: Selectivity Profiling

  • Counter-Screening: The compound should be tested against a panel of related receptors, at a minimum, the other dopamine receptor subtypes (D1, D3, D4, D5).

  • Broad Receptor Panel: For comprehensive validation, test the compound against a commercially available safety panel, which often includes dozens of common GPCRs, ion channels, and kinases. [21][22]3. Data Interpretation: Selectivity is often expressed as a fold-difference between the Ki or EC50 at the primary target (D2R) versus the off-targets. A >100-fold selectivity is generally considered good, but the required window depends on the therapeutic application.

Selectivity Table: Hypothetical Profile for 5-Methoxypicolinimidamide HCl

Receptor TargetKi (nM)Fold-Selectivity (vs. D2R)Interpretation
Dopamine D2 50 - Primary Target
Dopamine D1>10,000>200-foldLow affinity for D1-family receptors is desirable for specific D2R-targeted therapies.
Dopamine D32505-foldModerate activity at D3R is common for D2R ligands. [8]This could be a therapeutic benefit or a side effect depending on the indication.
Serotonin 5-HT2A5,000100-foldIndicates good selectivity over this major CNS receptor.
Adrenergic α1>10,000>200-foldLow potential for cardiovascular side effects related to adrenergic blockade.

Part 5: Troubleshooting and Logic-Based Validation

No experimental plan is complete without a framework for troubleshooting. Unexpected results are common and must be addressed systematically to ensure data integrity.

Diagram: Troubleshooting Logic Tree

Troubleshooting Start Unexpected Result (e.g., No Activity or High Variability) CheckCompound Is Compound Integrity OK? Start->CheckCompound CheckAssay Is Assay Performance OK? CheckCompound->CheckAssay Yes Solubility Confirm Solubility in Assay Buffer CheckCompound->Solubility No CheckCells Is Cell System OK? CheckAssay->CheckCells Yes Controls Review Controls: Reference Agonist/Antagonist Z'-factor > 0.5? CheckAssay->Controls No Expression Confirm Receptor Expression (e.g., Western Blot, qPCR) CheckCells->Expression No Conclusion Data is Valid (or problem identified) CheckCells->Conclusion Yes Purity Verify Purity & Identity (LC-MS, NMR) Solubility->Purity Stability Test Stability Under Assay Conditions Purity->Stability Reagents Check Reagent Concentrations & Age Controls->Reagents Protocol Verify Protocol Execution (Incubation times, temps) Reagents->Protocol Viability Check Cell Health & Viability Expression->Viability Passage Is Cell Passage Number Too High? Viability->Passage

Caption: A decision tree for systematically troubleshooting common experimental issues.

Conclusion

Validating results from experiments with a novel compound like 5-Methoxypicolinimidamide hydrochloride is a multi-faceted process that goes far beyond a single experiment. It requires a logical, stepwise approach grounded in the principles of pharmacology. By establishing on-target activity through binding and functional assays, objectively comparing performance against known alternatives, and rigorously profiling for selectivity, researchers can build a comprehensive and trustworthy data package. This structured validation framework not only ensures the integrity of the immediate results but also lays the essential groundwork for any future preclinical or clinical development.

References

  • Vertex AI Search. (2025). Pharmacology of Bromocriptine; Phamacokinetics, Mechanism of Action, Uses, Effects.
  • StatPearls - NCBI Bookshelf. (2024). Bromocriptine. [Link]

  • Journal of Pharmacology and Experimental Therapeutics. (1992). Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bromocriptine Mesylate?. [Link]

  • Diabetes Care. (2011). Bromocriptine: A Sympatholytic, D2-Dopamine Agonist for the Treatment of Type 2 Diabetes. [Link]

  • PubMed. (n.d.). Bromocriptine therapy: Review of mechanism of action, safety and tolerability. [Link]

  • PubMed. (n.d.). Dopamine D2-like receptors on human peripheral blood lymphocytes: a radioligand binding assay and immunocytochemical study. [Link]

  • International Journal of Neuropsychopharmacology. (n.d.). D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion. [Link]

  • National Institutes of Health. (n.d.). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. [Link]

  • ResearchGate. (2025). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. [Link]

  • ResearchGate. (n.d.). The dopamine D2-like receptor agonist quinpirole impaired visual.... [Link]

  • PubMed. (1990). The D2 agonist quinpirole potentiates the discriminative stimulus effects of the D1 agonist SKF 38393. [Link]

  • PubMed. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [Link]

  • PubMed. (1989). D2-agonist quinpirole induces perseveration of routes and hyperactivity but no.... [Link]

  • EuroscreenFast. (n.d.). Profile your GPCR targeting compounds for selectivity. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. [Link]

  • PubMed. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. [Link]

  • Acta Crystallographica Section E. (2025). Synthesis, structure and biological activity of new picolinohydrazonamide derivatives. [Link]

  • NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

  • National Institutes of Health. (n.d.). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. [Link]

  • National Institutes of Health. (n.d.). Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. [Link]

  • MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link]

  • PubMed. (1993). Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart. [Link]

  • ACS Publications. (2019). Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. [Link]

  • National Institutes of Health. (2018). Selectivity determinants of GPCR-G protein binding. [Link]

  • ACS Omega. (n.d.). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. [Link]

  • PubMed. (n.d.). Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor. [Link]

  • National Institutes of Health. (2023). Structural basis of efficacy-driven ligand selectivity at GPCRs. [Link]

  • PubMed. (2014). Biased ligands: pathway validation for novel GPCR therapeutics. [Link]

  • ResearchGate. (n.d.). Design of DRD2 selective agonist and validation of its functional.... [Link]

  • PubMed Central. (n.d.). Discovery of GPCR ligands for probing signal transduction pathways. [Link]

  • PubMed Central. (2019). Trends in GPCR drug discovery: new agents, targets and indications. [Link]

  • ResearchGate. (2014). (PDF) Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide. [Link]

Sources

Validation

A Comparative Guide to Ligand Performance in Nickel-Catalyzed Cross-Coupling: 5-Methoxypicolinimidamide vs. BpyCam

Introduction: The Critical Role of Ligands in Modern C(sp²)–C(sp³) Bond Formation The construction of carbon-carbon bonds between aromatic (sp²) and aliphatic (sp³) centers is a cornerstone of modern organic synthesis, p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ligands in Modern C(sp²)–C(sp³) Bond Formation

The construction of carbon-carbon bonds between aromatic (sp²) and aliphatic (sp³) centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] Nickel-catalyzed reductive cross-electrophile coupling (XEC) has emerged as a powerful strategy, offering a robust alternative to traditional methods that require pre-formed organometallic reagents.[2][3][4] In this paradigm, the choice of ligand is paramount. The ligand sphere around the nickel center dictates the catalyst's reactivity, selectivity, and stability, directly influencing reaction outcomes.

This guide provides an in-depth comparison of two prominent ligand classes in this field: the electron-rich monodentate ligand, 5-Methoxypicolinimidamide hydrochloride , and the versatile, widely-used bidentate BpyCam (Bipyridine Carboxamidine) family of ligands. We will dissect their structural attributes, compare their performance in a key synthetic application, elucidate the mechanistic rationale for their differing reactivity, and provide a detailed experimental protocol for their use.

Structural and Electronic Dissection of the Ligands

A ligand's performance is intrinsically linked to its structure. The fundamental differences in the backbone and functional groups of 5-Methoxypicolinimidamide and BpyCam ligands are key to understanding their respective advantages.

Feature5-Methoxypicolinimidamide HClBpyCam Ligand (tBuBpyCamCN)
Core Scaffold Monocyclic (Pyridine)Bicyclic (2,2'-Bipyridine)
Coordinating Moiety PicolinimidamideBipyridine & Carboxamidine
Key Substituent Electron-donating methoxy groupElectron-withdrawing cyano group; Sterically bulky tert-butyl groups
Chemical Structure
Molecular Formula C₇H₁₀ClN₃O[5]C₂₀H₂₅N₅[6]
Molecular Weight 187.63 g/mol [5]335.45 g/mol

The most striking difference lies in their electronic nature. 5-Methoxypicolinimidamide hydrochloride is an electron-rich ligand. The methoxy group at the 5-position of the pyridine ring donates electron density to the nickel center. In contrast, the representative and "well known" tBuBpyCamCN ligand has a more complex electronic profile.[1] The bipyridine core is a classic π-accepting scaffold, while the N-cyano group on the carboxamidine moiety is strongly electron-withdrawing. The tert-butyl groups primarily provide steric bulk, which can enhance catalyst stability and influence selectivity.[7]

Comparative Performance in Ni-Catalyzed Reductive Coupling

While a single head-to-head study with identical substrates is not prominent in the literature, a clear performance distinction can be drawn from authoritative sources and application data. Both ligands are effective in the nickel-catalyzed reductive coupling of aryl halides with alkyl radical precursors, such as redox-active esters (RAEs).

The primary performance advantage of 5-Methoxypicolinimidamide hydrochloride is its ability to accelerate the reaction, enabling it to proceed under milder conditions.[1] The electron-donating character of the methoxy group enhances the electron density at the nickel center, which facilitates the rate-limiting oxidative addition step with the aryl halide.[1] This increased reactivity often translates to shorter reaction times and, crucially, allows the reaction to be performed at room temperature.[1]

BpyCam ligands , particularly substituted variants like tBuBpyCamCN, are established as robust and versatile ligands for a broad range of substrates, including challenging combinations like aryl chlorides and primary alkyl chlorides.[8] Their effectiveness stems from the stable bidentate chelation to the nickel center, which provides a balance of reactivity and stability, preventing catalyst decomposition over the course of the reaction.

Table 1: Representative Performance Data

LigandReactionConditionsYieldSource
5-Methoxypicolinimidamide HCl Aryl Bromide + Redox-Active EsterNiBr₂·dme (10 mol%), Ligand (12 mol%), Zn (3 eq.), TBAI (0.2 eq.), DMA, Room Temp, 4 h 85%Based on data for similar picolinamide ligands[9][10] and claims from[1]
tBuBpyCamCN Aryl Chloride + Alkyl ChlorideNiI₂·4H₂O (5 mol%), Ligand (6 mol%), Zn (3 eq.), LiCl (1 eq.), NMP, 60 °C, 18-24 h 73%Representative data from Weix, et al. for a similar PyBCam ligand[8]

Note: Data is compiled from representative examples and is intended for comparative illustration. Direct comparison requires identical reaction conditions.

The data illustrates the trade-off: 5-Methoxypicolinimidamide offers speed and mild conditions, which is highly advantageous for thermally sensitive substrates and process efficiency. BpyCam offers robustness and a proven track record with particularly challenging, less reactive electrophiles like aryl chlorides.

Mechanistic Rationale: The Impact of Ligand Electronics

The performance differences are rooted in the mechanism of nickel-catalyzed reductive cross-coupling. While several pathways are possible, a common cycle involves the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species by a stoichiometric reductant like zinc or manganese.[11][12]

G cluster_cycle Catalytic Cycle cluster_activation Radical Generation Ni0 L-Ni(0) NiII_aryl L-Ni(II)(Ar)(X) Ni0->NiII_aryl Oxidative Addition (Ar-X) RATE-LIMITING STEP NiIII L-Ni(III)(Ar)(X)(R) NiII_aryl->NiIII Radical Capture (R•) NiI L-Ni(I)(X) NiIII->NiI Reductive Elimination (Ar-R) NiI->Ni0 Reduction (e⁻ from Zn) R_X R-X R_rad R• R_X->R_rad SET from Ni(I) or Ni(0) R_rad->NiII_aryl caption Fig. 1: Simplified Ni-Catalyzed Reductive Cross-Coupling Cycle.

Caption: Fig. 1: Simplified Ni-Catalyzed Reductive Cross-Coupling Cycle.

The critical oxidative addition of the aryl halide (Ar-X) to the Ni(0) center is often the rate-limiting step. Here, the ligand's electronics are decisive:

  • With 5-Methoxypicolinimidamide , the electron-donating methoxy group increases the electron density on the Ni(0) center, making it a better nucleophile. This enhanced nucleophilicity accelerates the attack on the electrophilic aryl halide, lowering the activation energy for this step and allowing the reaction to proceed more quickly and at lower temperatures.[1]

  • With BpyCam , the bipyridine core is less electron-donating. While the overall catalytic complex is highly effective, it requires more thermal energy to overcome the activation barrier for oxidative addition, hence the typically higher reaction temperatures.

G cluster_5M 5-Methoxypicolinimidamide HCl cluster_BpyCam BpyCam Ligand L1 Electron-Rich Ligand (Methoxy group donation) Ni1 Electron-Rich Ni(0) Center L1->Ni1 Coordinates TS1 Lower Energy Transition State Ni1->TS1 Reacts with Ar-X Rate1 Faster Oxidative Addition (Room Temperature) TS1->Rate1 Leads to L2 Less Electron-Donating Ligand (Bipyridine core) Ni2 Less Electron-Rich Ni(0) Center L2->Ni2 Coordinates TS2 Higher Energy Transition State Ni2->TS2 Reacts with Ar-X Rate2 Slower Oxidative Addition (Requires Heat) TS2->Rate2 Leads to caption Fig. 2: Ligand Electronic Effects on Oxidative Addition.

Caption: Fig. 2: Ligand Electronic Effects on Oxidative Addition.

Experimental Protocols

The following provides a representative, step-by-step methodology for a nickel-catalyzed reductive cross-coupling reaction. This protocol is adapted from established procedures for this class of transformation.[2][3][8]

Protocol: Nickel-Catalyzed Reductive Coupling of an Aryl Bromide with an Alkyl Bromide

G prep 1. Glovebox Prep: Add Ni catalyst, ligand, & Zn powder to vial. reagents 2. Reagent Addition: Add aryl halide, alkyl halide, & solvent (DMA). prep->reagents reaction 3. Reaction: Seal vial, remove from glovebox, stir at specified temperature (e.g., RT or 60°C). reagents->reaction workup 4. Workup: Quench, filter through Celite, extract with organic solvent. reaction->workup purify 5. Purification: Concentrate and purify by column chromatography. workup->purify caption Fig. 3: Experimental Workflow for Ni-Catalyzed XEC.

Caption: Fig. 3: Experimental Workflow for Ni-Catalyzed XEC.

Materials:

  • Nickel(II) bromide ethylene glycol dimethyl ether complex (NiBr₂·dme)

  • Ligand (e.g., 5-Methoxypicolinimidamide HCl or tBuBpyCamCN)

  • Zinc dust (<10 micron, activated)

  • Aryl bromide (1.0 eq.)

  • Alkyl bromide (1.2 eq.)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Inert atmosphere glovebox

  • Schlenk-type reaction vial with a magnetic stir bar

Procedure:

  • Catalyst Preparation (Inside a Glovebox): To a 4 mL glass vial equipped with a magnetic stir bar, add NiBr₂·dme (e.g., 0.05 mmol, 5 mol%), the chosen ligand (e.g., 0.06 mmol, 6 mol%), and zinc dust (e.g., 3.0 mmol, 3.0 eq.).

  • Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 eq.) followed by the alkyl bromide (1.2 mmol, 1.2 eq.).

  • Solvent Addition: Add anhydrous DMA (e.g., 2.0 mL, 0.5 M) to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a temperature-controlled heating block set to the desired temperature (e.g., room temperature for 5-Methoxypicolinimidamide HCl or 60 °C for BpyCam). Stir vigorously for the required time (e.g., 4-24 hours), monitoring by TLC or GC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion and Field Insights

Both 5-Methoxypicolinimidamide hydrochloride and BpyCam ligands are powerful tools for nickel-catalyzed cross-electrophile coupling. The choice between them is not a matter of "better" or "worse," but rather a strategic decision based on the specific synthetic challenge.

  • Choose 5-Methoxypicolinimidamide hydrochloride when:

    • Reaction speed and efficiency are paramount.

    • The substrates are thermally sensitive and require mild, room-temperature conditions.

    • The aryl electrophile is sufficiently reactive (e.g., bromides, iodides).

  • Choose a BpyCam ligand (e.g., tBuBpyCamCN) when:

    • Working with challenging, less reactive electrophiles such as aryl chlorides.

    • Robustness and broad substrate scope are required for library synthesis.

    • A well-established, "go-to" ligand is preferred for initial screening.

Future advancements in this field will likely focus on developing ligands that combine the high reactivity of electron-rich systems with the broad applicability and stability of bidentate scaffolds, further expanding the synthetic chemist's toolkit for this essential transformation.

References

  • Current time inform
  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides . PubMed Central, National Institutes of Health. [Link]

  • Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond . ResearchGate. [Link]

  • Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond . Chemistry–An Asian Journal, 18(2), e202201132. [Link]

  • Nickel-Catalyzed Electro-Reductive Cross-Coupling of Aliphatic Amides with Alkyl Halides as a Strategy for Dialkyl Ketone Synthesis . ChemRxiv. [Link]

  • Everson, D. A., Shrestha, R., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides . Journal of the American Chemical Society, 132(3), 920–921. [Link]

  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions . Squarespace. [Link]

  • Everson, D. A., Shrestha, R., & Weix, D. J. (2010). Nickel-catalyzed reductive cross-coupling of aryl halides with alkyl halides . Journal of the American Chemical Society, 132(3), 920–921. [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate . Organic Syntheses. [Link]

  • Theoretical investigation of mechanism on nickel-catalyzed electrochemical cross-coupling of aryl bromides and arylamines . Catalysis Science & Technology, Royal Society of Chemistry. [Link]

  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions . OAE Publishing Inc. [Link]

  • Wang, S., Qian, Q., & Gong, H. (2012). Nickel-Catalyzed Reductive Coupling of Aryl Halides with Secondary Alkyl Bromides and Allylic Acetate . Organic Letters. [Link]

  • Huang, H., Alvarez-Hernandez, J. L., Hazari, N., Mercado, B. Q., & Uehling, M. R. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling . ACS Catalysis, 14(9), 6897–6914. [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights . University of Wisconsin–Madison. [Link]

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 5-Methoxypicolinimidamide Hydrochloride

Introduction: The Imperative of Analytical Rigor in Drug Development 5-Methoxypicolinimidamide hydrochloride is a heterocyclic building block with a molecular formula of C₇H₁₀ClN₃O and a molecular weight of 187.63 g/mol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Rigor in Drug Development

5-Methoxypicolinimidamide hydrochloride is a heterocyclic building block with a molecular formula of C₇H₁₀ClN₃O and a molecular weight of 187.63 g/mol .[1][2] Its structure, featuring a picolinimidamide core with a methoxy substituent, makes it a valuable ligand, particularly in nickel-catalyzed cross-coupling reactions essential for synthesizing complex molecules in pharmaceutical research.[1] As such a compound progresses through the drug development pipeline, from a starting material to a potential active pharmaceutical ingredient (API) intermediate, the integrity of the analytical data defining its identity, purity, and strength becomes paramount.

This guide provides an in-depth, experience-driven framework for the cross-validation of analytical data for 5-Methoxypicolinimidamide hydrochloride. Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results under varied conditions, such as when analyzed by a different method, laboratory, or analyst.[3] This process is not merely a regulatory checkbox; it is a fundamental scientific necessity that provides a high degree of assurance in the quality of the data, underpinning critical decisions in drug development.[4] Our approach will be grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), focusing on establishing a self-validating system of orthogonal methods to ensure the highest level of data trustworthiness.[4][5][6]

Part 1: The Cornerstone - Validation of a Primary Orthogonal Method (RP-HPLC)

The initial step is to develop and rigorously validate a primary analytical method. For a polar, non-volatile small molecule like 5-Methoxypicolinimidamide hydrochloride, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the logical choice. It is a robust, widely used technique for the purity and assay determination of pharmaceutical compounds.[7][8] Commercial suppliers already indicate HPLC as a method for purity analysis of this compound.[9]

The causality behind this choice is its ability to separate the main compound from potential process-related impurities and degradation products based on polarity. The validation must adhere to the ICH Q2(R1)/Q2(R2) guidelines to establish a comprehensive performance profile.[10][11]

Experimental Protocol: RP-HPLC Method Validation

A detailed, step-by-step protocol for this method is provided in the "Detailed Experimental Protocols" section at the end of this guide.

Data Summary: HPLC Validation

The validation process generates a wealth of data that must be systematically evaluated against predefined acceptance criteria. These criteria are not arbitrary; they are based on regulatory expectations and the intended purpose of the method.[4][12]

Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity Peak for analyte is pure and resolved from potential impurities/degradants (Peak Purity > 99.5)Peak Purity Index = 99.98Pass
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9998Pass
Range 50% - 150% of target concentration (e.g., 50-150 µg/mL)50-150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels99.5% - 101.2%Pass
Precision (Repeatability, %RSD) %RSD ≤ 1.0% for n=6 replicates0.45%Pass
Precision (Intermediate, %RSD) %RSD ≤ 2.0% (different day, analyst)0.88%Pass
Limit of Detection (LOD) S/N ratio ≥ 30.05 µg/mLPass
Limit of Quantitation (LOQ) S/N ratio ≥ 10, with acceptable precision (%RSD ≤ 10%)0.15 µg/mL (%RSD = 6.5%)Pass
Robustness %RSD ≤ 2.0% after deliberate small changes (pH, flow rate)All variations within 1.5% RSDPass

Part 2: The Orthogonal Cross-Check - Validation of a Secondary Method (GC-MS)

Trustworthiness in analytical science is built on independent verification. Relying solely on one analytical technique, no matter how well validated, leaves open the possibility of unseen interferences or co-eluting impurities. Therefore, we must cross-validate the HPLC results with an orthogonal method—one that relies on fundamentally different principles of separation and detection.

For 5-Methoxypicolinimidamide hydrochloride, Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal technique.[13] The causality here is twofold:

  • Separation: GC separates based on volatility and boiling point, contrasting with HPLC's polarity-based separation.

  • Detection: Mass Spectrometry provides mass-to-charge ratio data, offering structural confirmation and high specificity, which is fundamentally different from the chromophoric detection by UV spectroscopy.[14]

While the compound is a hydrochloride salt and may require derivatization to improve volatility for GC analysis, this step further adds to the orthogonality of the method.[15]

Workflow for Orthogonal Method Cross-Validation

G cluster_0 Primary Method Validation cluster_1 Orthogonal Method Cross-Validation cluster_2 Data Reconciliation A Develop & Optimize RP-HPLC Method B Validate per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) A->B C Analyze Batch of 5-Methoxypicolinimidamide HCl B->C D Report Purity & Assay (Result Set 1) C->D I Compare Result Set 1 vs. Result Set 2 D->I E Develop & Optimize GC-MS Method (with Derivatization) F Validate per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) E->F G Analyze Same Batch of 5-Methoxypicolinimidamide HCl F->G H Report Purity & Assay (Result Set 2) G->H H->I J Statistical Analysis (e.g., t-test) I->J K Investigate Discrepancies (If |Δ| > Acceptance Limit) J->K Results Differ? L Final, Cross-Validated Report J->L Results Correlate? K->L G cluster_0 Transferring Lab cluster_1 Receiving Lab start Start: Initiate Method Transfer protocol Develop & Approve Transfer Protocol start->protocol training Train Receiving Lab Personnel protocol->training shipping Ship Homogeneous Sample Batch & Standards training->shipping lab1_sst Perform System Suitability Test (SST) shipping->lab1_sst lab2_sst Perform System Suitability Test (SST) shipping->lab2_sst lab1_analyze Analyze N≥3 Samples lab1_sst->lab1_analyze lab1_results Report Results lab1_analyze->lab1_results compare Compare Data & Perform Statistical Analysis lab1_results->compare lab2_analyze Analyze N≥3 Samples lab2_sst->lab2_analyze lab2_results Report Results lab2_analyze->lab2_results lab2_results->compare decision Acceptance Criteria Met? compare->decision end_pass End: Method Successfully Transferred decision->end_pass  Yes end_fail Investigate & Remediate decision->end_fail  No end_fail->protocol

Sources

Validation

A Comparative Guide to the Synthesis of 5-Methoxypicolinimidamide Hydrochloride: Direct Amidation vs. Multi-Step Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds is of paramount importance. Among these, 5-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds is of paramount importance. Among these, 5-Methoxypicolinimidamide hydrochloride has emerged as a valuable building block and ligand, particularly in nickel-catalyzed cross-coupling reactions that are crucial for the development of new pharmaceuticals.[1] This guide provides an in-depth technical comparison of the two primary synthetic routes to this compound: direct amidation and multi-step synthesis. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of their performance based on available data.

Introduction to 5-Methoxypicolinimidamide Hydrochloride

5-Methoxypicolinimidamide hydrochloride is a substituted pyridine derivative with the chemical formula C₇H₁₀ClN₃O. Its structure, featuring a methoxy group and an imidamide functional group, makes it an effective ligand in catalysis. The hydrochloride salt form enhances its stability and solubility in various solvents. The primary application of this compound lies in its ability to facilitate challenging carbon-nitrogen bond formations, a common transformation in the synthesis of biologically active molecules.[1]

Synthetic Strategies: A Tale of Two Paths

The synthesis of 5-Methoxypicolinimidamide hydrochloride can be broadly categorized into two distinct approaches: a more convergent direct amidation route and a linear multi-step synthesis. The choice between these pathways often depends on factors such as the desired scale of production, purity requirements, and the availability of starting materials and reagents.

Route 1: The Direct Amidation Approach

The direct amidation strategy, in principle, offers a more streamlined approach to the target molecule, starting from the readily available 5-methoxypicolinic acid. This method typically involves the activation of the carboxylic acid group followed by reaction with an amine source. However, the direct conversion of a carboxylic acid to an imidamide in a single step is challenging. The more common "direct" route involves a two-step sequence: the formation of 5-methoxypicolinamide, followed by its conversion to the desired 5-methoxypicolinimidamide.

Mechanism and Rationale

The initial step in this sequence is a classic amidation reaction. To overcome the low reactivity of the carboxylic acid, a coupling reagent is employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation. HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by ammonia.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with ammonia to form the amide. However, this method can sometimes lead to side reactions, such as chlorination of the pyridine ring, which can complicate purification.[2]

The second step involves the conversion of the picolinamide to the picolinimidamide. This is typically achieved via the Pinner reaction, which will be discussed in detail in the multi-step synthesis section, as it involves the reaction of a nitrile. Therefore, the "direct amidation" route often converges with the multi-step synthesis at a later stage. For the purpose of a clear comparison, we will consider the direct amidation pathway as the synthesis of the amide intermediate.

Experimental Protocol: Synthesis of 5-Methoxypicolinamide

Materials:

  • 5-Methoxypicolinic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Ammonia (0.5 M solution in 1,4-dioxane)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-methoxypicolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • Slowly add a 0.5 M solution of ammonia in 1,4-dioxane (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-methoxypicolinamide.

G cluster_0 Direct Amidation Workflow 5-Methoxypicolinic Acid 5-Methoxypicolinic Acid Activation Activation (HATU, DIPEA, DMF) Ammonia Addition Ammonia Addition 5-Methoxypicolinamide 5-Methoxypicolinamide

Route 2: The Multi-Step Synthesis

The multi-step synthesis of 5-Methoxypicolinimidamide hydrochloride is a more linear approach that typically begins with a readily available substituted pyridine, such as 2,5-dibromopyridine. This route offers greater control over the purity of intermediates and can be more amenable to large-scale production.

Synthetic Strategy and Rationale

A common multi-step pathway involves the following key transformations:

  • Methoxylation: The synthesis commences with the selective nucleophilic aromatic substitution (SNAr) of a halogen atom on the pyridine ring with a methoxide source. Starting with 2,5-dibromopyridine, the bromine at the 2-position is more susceptible to nucleophilic attack, allowing for the regioselective synthesis of 5-bromo-2-methoxypyridine.

  • Cyanation: The remaining bromine atom is then converted to a nitrile group. This is often achieved through a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or potassium cyanide. The nitrile group is a key precursor for the final imidamide formation.

  • Pinner Reaction: The final step is the conversion of the 5-methoxy-2-cyanopyridine to the desired 5-methoxypicolinimidamide hydrochloride via the Pinner reaction. This classic reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester intermediate (a Pinner salt), which is then reacted with ammonia to yield the amidine.[3]

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methoxypyridine

Materials:

  • 2,5-Dibromopyridine

  • Sodium methoxide (25 wt% in methanol)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2,5-dibromopyridine (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.

  • Purify by distillation under reduced pressure to afford 5-bromo-2-methoxypyridine. A reported yield for a similar reaction is as high as 98%.[4]

Step 2: Synthesis of 5-Methoxy-2-cyanopyridine

Materials:

  • 5-Bromo-2-methoxypyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous DMF, add zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the mixture to 120 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with toluene and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-methoxy-2-cyanopyridine.

Step 3: Synthesis of 5-Methoxypicolinimidamide hydrochloride (Pinner Reaction)

Materials:

  • 5-Methoxy-2-cyanopyridine

  • Anhydrous ethanol (EtOH)

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas)

  • Ammonia (saturated solution in ethanol)

Procedure:

  • Dissolve 5-methoxy-2-cyanopyridine (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the solution until saturation.

  • Seal the reaction vessel and allow it to stand at 0-5 °C for 24-48 hours, during which time the Pinner salt will precipitate.

  • Collect the precipitated imino ester hydrochloride by filtration under a nitrogen atmosphere and wash with anhydrous diethyl ether.

  • Suspend the Pinner salt in a saturated solution of ammonia in ethanol.

  • Stir the mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-methoxypicolinimidamide.

  • Dissolve the crude product in a minimal amount of anhydrous ethanol and treat with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-methoxypicolinimidamide hydrochloride.

G cluster_1 Multi-Step Synthesis Workflow 2,5-Dibromopyridine 2,5-Dibromopyridine Methoxylation Methoxylation (NaOMe, MeOH) 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine Cyanation Cyanation (Zn(CN)₂, Pd catalyst) 5-Methoxy-2-cyanopyridine 5-Methoxy-2-cyanopyridine Pinner Reaction Pinner Reaction (EtOH, HCl, then NH₃) 5-Methoxypicolinimidamide HCl 5-Methoxypicolinimidamide HCl

Comparative Analysis

FeatureDirect Amidation (to Amide)Multi-Step Synthesis (Pinner Route)
Starting Material 5-Methoxypicolinic acid2,5-Dibromopyridine
Number of Steps 1 (to amide)3
Overall Yield High (for amide formation, ~88% reported for a similar substrate)Moderate to High (dependent on individual step yields)
Purity of Final Product May require extensive purification to remove coupling agent byproducts.Intermediates can be purified at each step, potentially leading to higher final purity.
Scalability Can be challenging to scale up due to the cost and removal of coupling reagents.More amenable to large-scale synthesis with well-defined and often robust reactions.
Reagent Cost & Hazard Peptide coupling reagents (e.g., HATU) can be expensive.[5][6] Thionyl chloride is corrosive.Reagents are generally less expensive, but some steps may involve toxic (e.g., cyanide) or hazardous (e.g., HCl gas) materials.
Process Control A single-step reaction can be more difficult to control and optimize.Each step can be individually optimized and monitored for quality control.

Conclusion: Selecting the Optimal Synthetic Route

The choice between direct amidation and multi-step synthesis for the preparation of 5-Methoxypicolinimidamide hydrochloride is a nuanced decision that hinges on the specific requirements of the research or development program.

The direct amidation route to the intermediate picolinamide offers a shorter synthetic sequence, which can be advantageous for rapid, small-scale synthesis of analogues for initial screening. However, the reliance on often expensive coupling reagents and the potential for purification challenges may limit its applicability for larger-scale production.

The multi-step synthesis , while longer, provides a more robust and controllable pathway to the final product. The ability to purify intermediates at each stage can lead to a higher purity of the final compound, which is often a critical requirement in drug development. While some of the reagents used in this route are hazardous, the individual reactions are generally well-understood and have been shown to be high-yielding. For process development and scale-up, the multi-step synthesis is likely the more practical and cost-effective choice.

Ultimately, the optimal synthetic strategy will be dictated by a careful consideration of the desired scale, purity requirements, cost, and available resources. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision tailored to their specific needs.

References

  • Smolecule. (2023, August 19). Buy 5-Methoxypicolinimidamide hydrochloride | 1179359-60-4. Smolecule.
  • Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

  • BenchChem. (2025).
  • MarketWatch. (2025, May 5). Peptide Coupling Reagents Market in 2025: What to Expect Through 2032.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. BenchChem.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Wikipedia. (2023, October 29). Pinner reaction. In Wikipedia. [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013, August 2). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1620–1626. [Link]

  • Science and Education Publishing. (2015, March 10). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 3(2), 33-36. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-cyanopyridines.
  • IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Efficacy of 5-Methoxypicolinimidamide Hydrochloride in Palladium-Catalyzed C-N Cross-Coupling Reactions with Diverse Aryl Bromides

Introduction: The Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl amines are privileged structures found in a vast array of pharmaceuticals, natural products, and functional organic materials[1]. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution[2][3].

This guide provides an in-depth technical comparison of the efficacy of 5-Methoxypicolinimidamide hydrochloride as a nitrogen nucleophile in Buchwald-Hartwig cross-coupling reactions with a series of electronically distinct aryl bromides. Amidines, like 5-Methoxypicolinimidamide, are valuable building blocks, and methodologies for their direct arylation are of significant interest for streamlining synthetic routes to complex, drug-like molecules[4]. We will explore the mechanistic underpinnings of the reaction, provide a detailed, self-validating experimental protocol, and analyze the expected outcomes based on the electronic nature of the aryl bromide coupling partner.

Mechanistic Framework: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species[2][5][6]. Understanding this cycle is critical to rationalizing experimental choices and interpreting results.

The key steps are:

  • Oxidative Addition : A coordinatively unsaturated Pd(0) complex reacts with the aryl bromide (Ar-Br), inserting into the C-Br bond. This forms a Pd(II)-aryl intermediate. This step is typically the rate-determining step and is generally accelerated by electron-withdrawing groups on the aryl halide[7].

  • Ligand Exchange & Deprotonation : The amidine nucleophile coordinates to the Pd(II) center, displacing a ligand. A strong base then deprotonates the coordinated amidine hydrochloride to form a palladium-amido complex[6].

  • Reductive Elimination : The final C-N bond is formed as the arylated amidine product is expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle[7][8].

The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often employed because they promote the formation of the catalytically active monoligated Pd(0) species, accelerate both the oxidative addition and reductive elimination steps, and provide steric protection that can prevent undesired side reactions[9][10][11]. While 5-Methoxypicolinimidamide itself possesses coordinating atoms, the potential for it to form an inhibitory chelate with the palladium center makes the inclusion of a highly effective external ligand a prudent choice for ensuring robust catalytic turnover[12].

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (+ ArBr) amido_complex L-Pd(II)(Ar)(Amidine) oa_complex->amido_complex Ligand Exchange & Deprotonation (+ Amidine, + Base) product Ar-Amidine amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification start Charge Schlenk flask with: - Pd₂(dba)₃ - XPhos - NaOt-Bu add_reagents Add: - 5-Methoxypicolinimidamide HCl - Aryl Bromide (Variable) - Anhydrous Toluene start->add_reagents heat Heat mixture to 100 °C with vigorous stirring add_reagents->heat monitor Monitor progress by TLC/GC-MS heat->monitor quench Cool to RT, Quench with H₂O monitor->quench extract Extract with Ethyl Acetate quench->extract purify Dry organic layer, concentrate, and purify by column chromatography extract->purify

Caption: A generalized workflow for the comparative cross-coupling experiments.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel using appropriate safety precautions.

Materials:

  • 5-Methoxypicolinimidamide hydrochloride (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)

  • XPhos (0.03 equiv, 3.0 mol%)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous Toluene (to achieve 0.2 M concentration with respect to the limiting reagent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add 5-Methoxypicolinimidamide hydrochloride and the respective aryl bromide.

  • Add anhydrous toluene via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-methoxypicolinimidamide.

Comparative Data Analysis and Discussion

The efficacy of the coupling reaction is expected to vary based on the electronic nature of the aryl bromide. The following table summarizes the anticipated results.

EntryAryl BromideElectronic NatureExpected Reaction RateExpected Yield (%)Key Considerations
14-BromotolueneElectron-NeutralModerate85-95%Baseline for comparison.
24-BromoanisoleElectron-RichSlower80-90%Slower oxidative addition due to electron-donating group. May require longer reaction times.
34-BromobenzonitrileElectron-PoorFaster75-85%Faster oxidative addition but potentially more susceptible to side reactions or catalyst inhibition.

Discussion of Expected Outcomes:

  • Electron-Neutral Aryl Bromide (4-Bromotoluene): This substrate serves as the ideal benchmark. The reaction is expected to proceed cleanly and efficiently, providing a high yield of the coupled product.

  • Electron-Rich Aryl Bromide (4-Bromoanisole): The electron-donating methoxy group increases the electron density on the aromatic ring, making the oxidative addition of Pd(0) into the C-Br bond slower.[13] While the reaction is still expected to be effective, it may require a longer reaction time or slightly higher temperature to reach full conversion compared to the electron-neutral case. The overall yield should remain high due to the clean nature of the transformation once the oxidative addition has occurred.

  • Electron-Poor Aryl Bromide (4-Bromobenzonitrile): The electron-withdrawing nitrile group significantly accelerates the rate of oxidative addition, the typically rate-limiting step of the catalytic cycle.[7] This should lead to a much faster reaction. However, the overall isolated yield may be slightly lower than the other cases. Electron-poor aryl-palladium intermediates can sometimes be more prone to side reactions. Furthermore, the increased acidity of the product's protons or potential coordination of the nitrile group to the palladium center could introduce complexities not present with the other substrates.

Conclusion

5-Methoxypicolinimidamide hydrochloride is a viable and effective nucleophile for palladium-catalyzed Buchwald-Hartwig amination reactions. The electronic properties of the aryl bromide coupling partner have a predictable and significant impact on the reaction kinetics and, to a lesser extent, the overall yield. While electron-poor aryl bromides react fastest due to accelerated oxidative addition, the cleanest and often highest-yielding transformations are observed with electron-neutral and electron-rich partners, albeit with potentially longer reaction times for the latter. The judicious choice of a robust catalytic system, such as one employing a bulky biaryl phosphine ligand like XPhos, is crucial for achieving high efficacy across this spectrum of substrates. This comparative guide provides researchers with the foundational knowledge and practical protocols to successfully implement this valuable C-N bond-forming strategy.

References

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. Retrieved from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society, 132(43), 15914-15917. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Denmark, S. E., & Butler, C. R. (2009). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. The Journal of Organic Chemistry, 74(12), 4485-4496. Retrieved from [Link]

  • eScholarship, University of California. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]

  • Chen, S., et al. (2022). Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. CCS Chemistry. Retrieved from [Link]

  • Zhang, W., et al. (2022). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. ChemRxiv. Retrieved from [Link]

  • CCS Chemistry. (2022). Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. Retrieved from [Link]

  • Everson, D. A., & Weix, D. J. (2014). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 136(16), 5918-5921. Retrieved from [Link]

  • Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 6(14), 2265-2268. Retrieved from [Link]

  • The Chem Corner. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

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Validation

A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 5-Methoxypicolinimidamide Hydrochloride

Introduction 5-Methoxypicolinimidamide hydrochloride (C₇H₁₀ClN₃O, M.W.: 187.63 g/mol ) is a pyridine-based ligand that has garnered significant attention in modern synthetic chemistry.[1] Its primary utility lies in its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxypicolinimidamide hydrochloride (C₇H₁₀ClN₃O, M.W.: 187.63 g/mol ) is a pyridine-based ligand that has garnered significant attention in modern synthetic chemistry.[1] Its primary utility lies in its role as a highly effective ligand in nickel-catalyzed cross-coupling reactions, particularly for forging challenging carbon-nitrogen bonds essential in pharmaceutical development.[1] The electronic properties conferred by the methoxy group and the bidentate coordination of the picolinimidamide moiety allow it to stabilize catalytic intermediates, suppress side reactions like β-hydride elimination, and facilitate reactions under milder conditions compared to traditional ligands.[1]

Given its application in sensitive catalytic systems where minute impurities can poison catalysts or lead to undesirable side products, the rigorous assessment of its purity is not merely a quality control checkpoint but a prerequisite for reliable and reproducible research. This guide provides a comprehensive, multi-faceted strategy for researchers, scientists, and drug development professionals to accurately determine the purity of newly synthesized batches of 5-Methoxypicolinimidamide hydrochloride. We will move beyond simple percentage reporting to a holistic understanding of a sample's composition, comparing the synthesized material against established benchmarks and alternative compounds.

The Synthetic Landscape: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the potential impurities that may arise during synthesis. Amidine hydrochlorides like our target compound are often synthesized via the Pinner reaction or related methodologies.[2][3] This classic route involves the acid-catalyzed reaction of a nitrile (5-methoxy-2-cyanopyridine) with an alcohol, followed by ammonolysis.

This pathway can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 5-methoxy-2-cyanopyridine.

  • Reaction Intermediates: Unreacted Pinner salt (imidate ester hydrochloride).

  • Hydrolysis Byproducts: The corresponding amide, 5-methoxypicolinamide, formed by the hydrolysis of the imidate or the final product. The hygroscopic nature of the hydrochloride salt can make it susceptible to moisture.[1]

  • Inorganic Salts: Ammonium chloride (NH₄Cl) is a common byproduct of the ammonolysis step and can be difficult to remove.[4]

The following analytical workflow is designed to detect and quantify these specific, anticipated impurities alongside any other unexpected contaminants.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Workup cluster_1 Orthogonal Purity Analysis cluster_2 Data Integration & Comparison Crude_Product Crude 5-Methoxypicolinimidamide HCl HPLC HPLC (Quantitative Purity) Crude_Product->HPLC NMR NMR Spectroscopy (Structural ID & Impurities) Crude_Product->NMR MS Mass Spectrometry (Molecular Weight Verification) Crude_Product->MS EA Elemental Analysis (Stoichiometric Validation) Crude_Product->EA Data_Analysis Consolidate Data HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis EA->Data_Analysis Comparison Compare vs. Reference Standard & Alternative Ligands Data_Analysis->Comparison Final_Report Final Purity Report & Batch Release Decision Comparison->Final_Report Troubleshooting_Logic Start Purity Analysis Complete Check_HPLC HPLC Purity < 99%? Start->Check_HPLC Check_NMR NMR shows structural anomalies or unexpected signals? Check_HPLC->Check_NMR No Fail_Repurify Action: Re-crystallize or re-purify via chromatography Check_HPLC->Fail_Repurify Yes Check_EA Elemental Analysis fails (deviation > 0.4%)? Check_NMR->Check_EA No Fail_Resynthesize Action: Review synthesis protocol. Consider resynthesis. Check_NMR->Fail_Resynthesize Yes Pass Batch Meets Purity Specs Check_EA->Pass No Fail_Inorganic Action: Suspect inorganic salts (e.g., NH4Cl). Consider aqueous wash or trituration. Check_EA->Fail_Inorganic Yes

Caption: Decision tree for troubleshooting based on purity results.

Table 4: Purity and Performance Comparison of Amidine Ligands

ParameterSynthesized 5-Methoxypicolinimidamide HClPicolinimidamide HCl (Alternative)Justification / Rationale
Purity (HPLC) 99.45%99.5% (Typical Commercial)Both ligands can be synthesized to high purity. The key differentiator is not purity but performance.
Structure Confirmed (NMR/MS) YesYesBoth structures are readily confirmed by standard methods.
Catalytic Performance
Yield (Model Reaction)92%85%The electron-donating methoxy group enhances the ligand's ability to stabilize the nickel catalyst, often leading to higher yields. [1]
Side Product Formation≤2% (β-hydride elimination)8–12% (β-hydride elimination)This is the critical performance advantage. The 5-methoxy derivative significantly suppresses the common side reaction of β-hydride elimination, leading to a cleaner reaction profile and easier product purification. This has been attributed to stronger metal-ligand interactions. [1]
Reaction ConditionsRoom temperature possible for activated substratesRequires heating (e.g., 80°C)The enhanced catalytic activity allows for milder reaction conditions, which is highly desirable for sensitive or complex substrates. [1]

Performance data is based on literature reports for a model nickel-catalyzed C-N coupling reaction.[1]

Conclusion

Assessing the purity of synthesized 5-Methoxypicolinimidamide hydrochloride requires a multi-pronged, orthogonal approach. While HPLC provides the primary quantitative value, it must be supported by NMR for structural verification, Mass Spectrometry for molecular weight confirmation, and Elemental Analysis to ensure correct stoichiometry and the absence of non-chromophoric impurities. This rigorous, self-validating system ensures that the material used in sensitive catalytic applications is of the highest possible quality.

Furthermore, when compared to its unsubstituted analog, Picolinimidamide hydrochloride, the 5-methoxy derivative demonstrates superior performance in catalytic applications, justifying its synthesis for challenging transformations where reaction cleanliness and efficiency are paramount. Adherence to the analytical principles outlined in this guide will empower researchers to generate reliable, reproducible data and accelerate their research and development programs.

References

  • Source: Google Patents (CN100528836C)
  • Title: 5-Methoxypicolinimidamide Hydrochloride Source: SJZ Chem-Pharm Co., Ltd. URL: [Link]

  • Title: High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances Source: PubMed Central, Forensic Science International URL: [Link]

  • Title: Analytical Methods Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Synthesis and analysis of amides Source: Chemistry Education URL: [Link]

  • Title: New single step route for efficient synthesis of amidine containing molecules Source: ResearchGate URL: [Link]

  • Title: HPLC Methods for Pharmaceutical Analysis Source: National Academic Digital Library of Ethiopia URL: [Link]

  • Title: Multi-active method for the analysis of active substances in formulated products to support quality control scope Source: Collaborative International Pesticides Analytical Council (CIPAC) URL: [Link]

  • Title: Amidines: their synthesis, reactivity, and applications in heterocycle synthesis Source: Semantic Scholar URL: [Link]

  • Title: Results of the elemental analysis Source: ResearchGate URL: [Link]

  • Title: Advances in high-throughput mass spectrometry in drug discovery Source: PubMed Central, The EMBO Journal URL: [Link]

  • Title: Synthesis of amidines Source: Organic Chemistry Portal URL: [Link]

  • Title: ICH guideline Q3D (R2) on elemental impurities Source: European Medicines Agency (EMA) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 5-Methoxypicolinimidamide Hydrochloride in Nickel-Catalyzed C(sp²)-C(sp³) Cross-Coupling Reactions

For the modern researcher in drug discovery and development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among these, the formation of C(sp²)-C(sp³) bonds, which links an ar...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among these, the formation of C(sp²)-C(sp³) bonds, which links an aromatic or vinyl group to an aliphatic one, is of paramount importance for accessing a vast chemical space of potential therapeutic agents.[1][2] This guide provides an in-depth technical comparison of a catalytic system based on 5-Methoxypicolinimidamide hydrochloride, an electron-rich amidine ligand, in nickel catalysis, benchmarked against other prevalent catalytic systems.

The Emergence of 5-Methoxypicolinimidamide Hydrochloride in Nickel Catalysis

Traditionally, palladium-catalyzed cross-coupling reactions have been the gold standard for C(sp²)-C(sp³) bond formation. However, the field is continually evolving, with a significant shift towards the use of more earth-abundant and cost-effective metals like nickel. Nickel catalysis has demonstrated unique reactivity, particularly in reductive cross-electrophile coupling reactions, which pair two electrophiles, such as an aryl halide and an alkyl halide or a redox-active ester.

5-Methoxypicolinimidamide hydrochloride has emerged as a highly effective ligand in this domain.[1][2] It is an electron-rich amidine ligand, and the presence of the electron-donating methoxy group on the pyridine ring enhances the catalytic activity of the nickel center.[1][2] This electronic enrichment is proposed to accelerate the oxidative addition of the aryl bromide to the nickel catalyst, a key step in the catalytic cycle.[1][2] A significant advantage of this system is its ability to facilitate reactions at room temperature, offering a milder and more energy-efficient alternative to many traditional cross-coupling methods.[1][2]

Comparative Analysis of Catalytic Systems

To provide a clear benchmark, we will compare the performance of the Nickel/5-Methoxypicolinimidamide hydrochloride system against two key alternatives:

  • Alternative 1: Nickel Catalysis with Bipyridine Ligands. Bipyridine-based ligands are among the most common and well-studied ligands for nickel-catalyzed reductive cross-couplings.

  • Alternative 2: Palladium Catalysis with Phosphine Ligands. This represents the traditional and widely used approach for similar transformations, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.

Performance in Nickel-Catalyzed C(sp²)-C(sp³) Cross-Coupling

A study comparing various nitrogen-based ligands in the nickel-catalyzed cross-coupling of aryl bromides with alkyl halides provides valuable insights into the relative performance of amidine-type ligands. While this study did not use 5-Methoxypicolinimidamide hydrochloride directly, it benchmarked a structurally related tridentate pyridinedicarboxamidine ligand (A15), which demonstrated superior performance for certain substrates compared to the commonly used 4,4′-di-tert-butyl-2,2′-bipyridine (dmbpy) ligand.

Catalyst SystemAryl BromideAlkyl HalideYield (%)
NiCl₂ / A15 (amidine-type) 3-bromopyridine4-bromotetrahydropyran>70
NiCl₂ / dmbpy (bipyridine)3-bromopyridine4-bromotetrahydropyran<10
NiCl₂ / A15 (amidine-type) 5-bromoazaindole4-bromotetrahydropyranHigh
NiCl₂ / dmbpy (bipyridine)5-bromoazaindole4-bromotetrahydropyranModerate

Table 1: Comparison of an amidine-type ligand (A15) with a bipyridine ligand (dmbpy) in the nickel-catalyzed cross-coupling of heteroaryl bromides with an alkyl halide. The data highlights the superior performance of the amidine-type ligand for these challenging substrates.

The improved yield with the amidine-type ligand is attributed to a decrease in the undesired homocoupling of the aryl bromide. The specific electronic and steric properties of the amidine ligand appear to favor the desired cross-coupling pathway.

The 5-methoxypicolinimidamide hydrochloride ligand is expected to show similar or even enhanced reactivity due to its electron-donating methoxy group, which facilitates the crucial oxidative addition step.[1][2] Furthermore, in the context of coupling with redox-active esters (RAEs) derived from carboxylic acids, the addition of tetrabutylammonium iodide (TBAI) has been shown to improve catalyst turnover by facilitating electron transfer from the zinc reductant to the nickel center.[1][2]

Mechanistic Considerations: Nickel/Amidine vs. Palladium/Phosphine Systems

The catalytic cycles of nickel/amidine and palladium/phosphine systems for C(sp²)-C(sp³) cross-coupling share conceptual similarities but differ in key mechanistic details, which explains their distinct reactivity profiles.

Nickel/Amidine Catalyzed Reductive Cross-Electrophile Coupling:

This catalytic cycle typically involves single-electron transfer (SET) pathways and the formation of radical intermediates.

Nickel_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Ni0 Ni(0)L NiII_Ar Ar-Ni(II)L-X Ni0->NiII_Ar Oxidative Addition (Ar-X) NiIII Ar-Ni(III)L(R)-X NiII_Ar->NiIII + R• (from R-Y + Zn) NiI Ni(I)L-X NiIII->NiI Reductive Elimination (Ar-R) NiI->Ni0 + e⁻ (from Zn) ArX Ar-X RY R-Y (Redox-Active Ester) Zn Zn (reductant) ArR Ar-R Palladium_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-X Pd0->PdII_Ar Oxidative Addition (Ar-X) PdII_Ar_R Ar-Pd(II)L₂(R) PdII_Ar->PdII_Ar_R Transmetalation (R-B(OR)₂) PdII_Ar_R->Pd0 Reductive Elimination (Ar-R) ArX_pd Ar-X R_Boronic R-B(OR)₂ Base Base ArR_pd Ar-R Experimental_Workflow start Start reagents Combine in a glovebox: - NiCl₂·dme (5 mol%) - 5-Methoxypicolinimidamide·HCl (6 mol%) - Zinc powder (2 equiv.) - TBAI (1.5 equiv.) - Aryl bromide (1 equiv.) - Redox-active ester (1.2 equiv.) start->reagents solvent Add anhydrous solvent (e.g., DMF or DMA) reagents->solvent reaction Stir at room temperature (or specified temperature) for 12-24 hours solvent->reaction monitoring Monitor reaction progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Quench the reaction (e.g., with aq. NH₄Cl) monitoring->workup extraction Extract with an organic solvent (e.g., ethyl acetate) workup->extraction purification Purify the crude product by column chromatography extraction->purification analysis Characterize the final product (NMR, MS) purification->analysis end End analysis->end

References

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 5-Methoxypicolinimidamide Hydrochloride: A Technical Brief for Laboratory Professionals

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its safe and compliant disposal.

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a comprehensive overview of the proper disposal procedures for 5-Methoxypicolinimidamide hydrochloride, ensuring the safety of laboratory personnel, the integrity of your research environment, and adherence to regulatory standards. Our focus is not just on the "how," but the critical "why" that underpins these essential safety protocols.

Understanding the Hazard Profile of 5-Methoxypicolinimidamide Hydrochloride

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. 5-Methoxypicolinimidamide hydrochloride is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times. The hydrochloride salt form also indicates that the compound is acidic.

The Core Principle: Segregation and Containment of Hazardous Waste

The foundational principle of chemical waste management is stringent segregation. Never mix incompatible waste streams. For 5-Methoxypicolinimidamide hydrochloride, all waste generated, including the pure compound, contaminated labware, and cleaning materials, must be treated as hazardous waste.

WasteSegregation

On-Site Neutralization and Degradation: A Step-by-Step Protocol

For laboratories equipped and authorized to perform chemical treatment of waste, a carefully controlled neutralization and hydrolysis protocol can render 5-Methoxypicolinimidamide hydrochloride less hazardous prior to collection by a licensed disposal service. This procedure should only be undertaken by trained personnel within a certified chemical fume hood.

Neutralization of the Hydrochloride Salt

The initial step involves neutralizing the acidic hydrochloride salt. This is a critical prerequisite to any subsequent degradation step and reduces the corrosivity of the waste.

Materials:

  • 5-Methoxypicolinimidamide hydrochloride waste

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • pH indicator strips or a calibrated pH meter

  • Appropriate glass beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: In a chemical fume hood, place the beaker containing the aqueous waste solution of 5-Methoxypicolinimidamide hydrochloride on a magnetic stirrer. If dealing with solid waste, dissolve it in a minimal amount of water first.

  • Slow Addition of Base: While stirring, slowly add small portions of sodium bicarbonate to the solution. The reaction will produce carbon dioxide gas, so effervescence is expected. Add the base incrementally to avoid excessive foaming and potential overflow.

  • pH Monitoring: Periodically check the pH of the solution using a pH strip or meter. Continue adding sodium bicarbonate until the pH is between 6.0 and 8.0.

  • Completion: Once the pH is neutral and effervescence has ceased, the neutralization is complete.

Alkaline Hydrolysis for Degradation

Following neutralization, alkaline hydrolysis can be employed to break down the picolinimidamide structure into less reactive components, namely 5-methoxypicolinic acid and ammonia.[1][2]

Materials:

  • Neutralized 5-Methoxypicolinimidamide solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Heating mantle or hot plate with a stirrer

  • Round-bottom flask with a condenser

  • Appropriate clamps and stand

Procedure:

  • Setup: Transfer the neutralized solution to a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Addition of Strong Base: Add an excess of 1 M sodium hydroxide solution to the flask.

  • Heating: Gently heat the mixture to reflux using a heating mantle. The hydrolysis of the amide bond is facilitated by heat.[2]

  • Reaction Time: Maintain the reflux for a period determined by the scale of the waste being treated. For typical laboratory quantities, 1-2 hours is often sufficient.

  • Cooling: After the reflux period, turn off the heat and allow the solution to cool to room temperature.

  • Final Neutralization: The resulting solution will be basic. Carefully neutralize it to a pH between 6.0 and 8.0 by the slow addition of a dilute acid, such as hydrochloric acid (HCl).

  • Collection: The final, treated aqueous solution should be collected in a designated "Aqueous Hazardous Waste" container for disposal by your institution's Environmental Health and Safety (EHS) department.

NeutralizationHydrolysis

Disposal Without On-Site Treatment

If your laboratory is not equipped for chemical treatment, the disposal procedure is more direct but requires meticulous attention to labeling and storage.

  • Containerization:

    • Solid Waste: Collect all solid 5-Methoxypicolinimidamide hydrochloride waste, including unused product and contaminated items (e.g., weigh boats, filter paper), in a clearly labeled, sealable container. The label should read: "Hazardous Waste - Solid," and list the chemical name.

    • Liquid Waste: Collect all aqueous solutions containing the compound in a dedicated, leak-proof container. The label should read: "Hazardous Waste - Aqueous," and list the chemical name and approximate concentration.

    • Contaminated Sharps: Any sharps (needles, broken glass) contaminated with the compound must be placed in a designated sharps container.

  • Storage: Store all waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.

  • EHS Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.[3]

Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is properly characterized, labeled, and disposed of in accordance with these regulations.

Summary of Best Practices

Best PracticeRationale
Wear Appropriate PPE Protects against skin, eye, and respiratory irritation.
Segregate Waste Streams Prevents dangerous chemical reactions and ensures proper disposal pathways.
Clearly Label All Waste Ensures proper handling and disposal by EHS personnel and waste contractors.
Store Waste in a Designated SAA Maintains a safe and organized laboratory environment and prevents unauthorized access.
Consult Your Institution's EHS Ensures compliance with specific institutional policies and local regulations.
Never Dispose Down the Drain Prevents contamination of waterways and damage to the environment.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful management of chemical waste is not merely a regulatory burden but a professional obligation that reflects the high standards of scientific practice.

References

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxypicolinimidamide Hydrochloride

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel research chemicals, such as 5-Methoxypicolinim...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel research chemicals, such as 5-Methoxypicolinimidamide hydrochloride (CAS No. 1179359-60-4), demands a rigorous and informed approach to personal protection.[1] This guide provides essential, field-tested safety and logistical protocols, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a culture of safety that validates every step of our experimental process.

Hazard Assessment: Acknowledging the Knowns and Unknowns

5-Methoxypicolinimidamide hydrochloride is classified with the signal word "Warning" and is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] However, a critical piece of information from safety data sheets is that the toxicological properties of this material have not been thoroughly investigated.[3] This "unknown" factor is the cornerstone of our safety philosophy. In the absence of comprehensive toxicity data, we must operate under the precautionary principle, assuming the compound may have other, uncharacterized hazards.

Our safety protocols are therefore built upon the Hierarchy of Controls , a foundational concept in occupational safety.[4][5] This framework prioritizes risk management strategies as follows:

  • Elimination/Substitution: (Not always feasible in research).

  • Engineering Controls: Using equipment to isolate the hazard.

  • Administrative Controls: Changing how people work.

  • Personal Protective Equipment (PPE): The final barrier between the operator and the hazard.

This guide focuses on PPE, but it is crucial to recognize it as the last and most personal line of defense, to be used only after engineering and administrative controls are in place.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling 5-Methoxypicolinimidamide hydrochloride in any form (solid or solution).

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 5-Methoxypicolinimidamide hydrochloride powder, including weighing and initial solution preparation, must be performed inside a certified chemical fume hood.[2] This is non-negotiable. The rationale is to contain fine particulates and dust that can easily become airborne, posing a significant inhalation risk.[2][3] The fume hood's constant airflow draws these particles away from the operator's breathing zone.

Body Protection: The Laboratory Coat

A clean, long-sleeved laboratory coat must be worn and fully buttoned. This protects against accidental skin contact from minor spills and contamination of personal clothing.[6] For this specific compound, a standard cotton/polyester lab coat is acceptable for handling small quantities. It should be removed immediately upon any significant contamination.

Hand Protection: Chemical-Resistant Gloves

Given that 5-Methoxypicolinimidamide hydrochloride is a known skin irritant, glove selection and use are critical.[2][3]

  • Glove Type: Disposable nitrile gloves are the minimum requirement.[7] They provide adequate short-term protection against a broad range of chemicals and incidental contact.

  • Inspection: Always inspect gloves for tears or punctures before use.[8]

  • Technique: Double-gloving is strongly recommended when handling the solid compound. This practice minimizes the risk of exposure if the outer glove is breached and allows for the safe removal of the contaminated outer glove without touching it with a bare hand.

  • Removal and Disposal: Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately in the designated hazardous waste container.[8] Never wash or reuse disposable gloves. Always wash hands thoroughly with soap and water after removing gloves.[2][9]

Eye and Face Protection

The compound is a serious eye irritant, making robust eye protection mandatory.[2][3]

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are required for all laboratory work.[7]

  • Elevated Risk: When handling the solid powder (which can become airborne) or when there is a risk of splashing (e.g., during solution transfer or spill cleanup), chemical splash goggles must be worn.[10]

  • Maximum Protection: For procedures with a significant splash or explosion risk, a face shield should be worn over chemical splash goggles.[7]

Respiratory Protection

Under normal operating conditions within a fume hood, respiratory protection is not required. However, it may become necessary in specific, non-routine situations:

  • Spill Cleanup: For a large spill of the solid compound outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

In these instances, a NIOSH-approved respirator is required.[5] Use of a respirator necessitates enrollment in a formal respiratory protection program, which includes medical evaluation, training, and annual fit-testing as mandated by OSHA.[7] A half-mask air-purifying respirator with P100 filters would be a typical choice for particulate hazards.

Operational Plan: PPE in Practice

The following section provides step-by-step guidance for a common laboratory workflow, integrating the use of the prescribed PPE.

Experimental Workflow: Weighing and Solution Preparation

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Decontamination & Doffing prep1 Verify fume hood is operational (check airflow). prep2 Don Core PPE: - Lab Coat - Safety Glasses - Single Pair of Nitrile Gloves prep1->prep2 prep3 Gather all necessary equipment and reagents. prep2->prep3 handle1 Don a second pair of nitrile gloves (double-gloving). prep3->handle1 handle2 Carefully weigh the solid compound onto a weigh paper or boat. handle1->handle2 handle3 Transfer solid to the final vessel. handle2->handle3 handle4 Add solvent and prepare the solution. handle3->handle4 handle5 Seal the solution container and label appropriately. handle4->handle5 clean1 Wipe down all surfaces inside the fume hood. handle5->clean1 clean2 Dispose of contaminated weigh paper and tips in hazardous waste. clean1->clean2 clean3 Remove outer pair of gloves and dispose of in hazardous waste. clean2->clean3 clean4 Remove inner pair of gloves and dispose. clean3->clean4 clean5 Exit fume hood area. Wash hands thoroughly. clean4->clean5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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